Calcium gluconate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEHYRZPVYRGPP-IYEMJOQQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22CaO14 | |
| Record name | CALCIUM GLUCONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029618 | |
| Record name | Calcium D-gluconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, white crystalline granules or powder, stable in air, Odorless solid; Soluble in water; [HSDB] White powder; [Sigma-Aldrich MSDS], WHITE SOLID IN VARIOUS FORMS. | |
| Record name | CALCIUM GLUCONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Calcium gluconate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4159 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CALCIUM GLUCONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in water, insoluble in ethanol, Slowly soluble in 5 parts boiling water; insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water, Insoluble in acetic acid, Sol in water 3.3 g/100 cc at 15 °C, In water, 3.33X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 3.5 (moderate) | |
| Record name | CALCIUM GLUCONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | CALCIUM GLUCONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/994 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CALCIUM GLUCONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.30-0.65 g/cm³ | |
| Record name | CALCIUM GLUCONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Crystals, granules, or powder | |
CAS No. |
299-28-5 | |
| Record name | Calcium Gluconate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium gluconate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Gluconic acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium D-gluconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium gluconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM GLUCONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQE6VB453K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CALCIUM GLUCONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/994 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CALCIUM GLUCONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
120 °C, 178 °C | |
| Record name | CALCIUM GLUCONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/994 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CALCIUM GLUCONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
The Role of Calcium Gluconate in Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium gluconate, a widely utilized calcium salt in clinical and research settings, serves as a critical tool for modulating extracellular calcium concentration and, consequently, intracellular signaling cascades. Its primary mechanism of action is the dissociation into calcium (Ca²⁺) and gluconate ions, thereby increasing the bioavailability of extracellular Ca²⁺. This elevation in external calcium triggers a plethora of cellular responses by activating key cell surface receptors and influencing ion channel dynamics. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, with a focus on G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Detailed experimental protocols for assessing these signaling events are provided, along with quantitative data to facilitate experimental design and interpretation.
Introduction: The Central Role of Extracellular Calcium
Calcium ions are ubiquitous second messengers that govern a vast array of cellular processes, including proliferation, differentiation, apoptosis, and neurotransmission.[1][2] While intracellular Ca²⁺ dynamics are extensively studied, the role of extracellular Ca²⁺ as a primary signaling molecule is equally critical.[3][4] Cells possess sophisticated mechanisms to sense and respond to fluctuations in extracellular Ca²⁺ levels. This compound provides a readily bioavailable source of Ca²⁺, making it an invaluable reagent for investigating these signaling pathways in vitro and a therapeutic agent in vivo.[5] Upon administration, it dissociates to increase the concentration of extracellular Ca²⁺, which then acts as a ligand for specific cell surface receptors.
Key Signaling Pathways Activated by this compound
The increase in extracellular Ca²⁺ concentration initiated by this compound primarily impacts two major classes of signaling pathways: G-protein coupled receptor (GPCR) pathways, most notably through the Calcium-Sensing Receptor (CaSR), and indirectly, Receptor Tyrosine Kinase (RTK) pathways.
G-Protein Coupled Receptor (GPCR) Signaling: The Calcium-Sensing Receptor (CaSR)
The Calcium-Sensing Receptor (CaSR) is a class C GPCR that plays a pivotal role in maintaining systemic calcium homeostasis. It is highly expressed in the parathyroid glands and kidneys but is also found in a wide variety of other tissues. Extracellular Ca²⁺ is the primary endogenous agonist for CaSR.
Mechanism of Activation:
Increased extracellular Ca²⁺, as supplied by this compound, binds to the large extracellular domain of the CaSR. This binding event induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily Gαq/11 and Gαi/o.
-
Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular Ca²⁺. This leads to a rapid and transient increase in cytosolic Ca²⁺ concentration.
-
Gαi/o Pathway: Activation of the Gαi/o pathway by CaSR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
The downstream consequences of CaSR activation are cell-type specific but often involve the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).
Figure 1: this compound-Induced GPCR Signaling via CaSR.
Receptor Tyrosine Kinase (RTK) Signaling
While this compound does not directly act as a ligand for RTKs, the increase in intracellular Ca²⁺ resulting from CaSR activation can modulate RTK signaling pathways. This cross-talk is complex and can be both potentiating and inhibitory depending on the cellular context and the specific RTK.
Mechanism of Modulation:
-
PKC-Mediated Transactivation: The diacylglycerol (DAG) produced downstream of Gαq/11 activation can activate Protein Kinase C (PKC). PKC can, in turn, phosphorylate and transactivate certain RTKs, such as the Epidermal Growth Factor Receptor (EGFR), in the absence of their cognate ligands.
-
Calcium-Dependent Kinases and Phosphatases: The rise in intracellular Ca²⁺ can activate calcium/calmodulin-dependent protein kinases (CaMKs) and phosphatases (e.g., calcineurin), which can phosphorylate or dephosphorylate RTKs or their downstream effectors, thereby modulating their activity.
Figure 2: Indirect Modulation of RTK Signaling by this compound.
Quantitative Data
The following tables summarize key quantitative parameters related to the cellular signaling events initiated by an increase in extracellular calcium, which is the primary effect of this compound. It is important to note that EC₅₀ values can vary depending on the cell type, receptor expression levels, and experimental conditions.
Table 1: Calcium-Sensing Receptor (CaSR) Activation
| Parameter | Value | Cell Type | Comments |
| EC₅₀ for Ca²⁺ | 2.84 mM | HEK293 | This value represents the concentration of extracellular Ca²⁺ required for half-maximal activation of the CaSR. |
| G-Protein Coupling | Gαq/11, Gαi/o | Parathyroid Cells, HEK293 | CaSR activation leads to the stimulation of both Gq/11 and Gi/o pathways. |
Table 2: Comparison of this compound and Calcium Chloride
| Parameter | This compound (10% solution) | Calcium Chloride (10% solution) | Comments |
| Elemental Calcium | 9.3 mg/mL | 27.2 mg/mL | Calcium chloride provides approximately three times more elemental calcium per unit volume. |
| In Vitro Ionization | Rapid | Rapid | Both salts show comparable rapid ionization to increase free Ca²⁺ in vitro when administered at equimolar concentrations of elemental calcium. |
| Cellular Uptake | Not directly applicable | Not directly applicable | The primary effect is on extracellular signaling; intracellular increase is a downstream event. |
Experimental Protocols
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular Ca²⁺ concentration following stimulation with this compound.
Materials:
-
Cells of interest cultured on glass coverslips or in 96-well plates
-
This compound stock solution
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader with 340 nm and 380 nm excitation filters and a 510 nm emission filter
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips or in a 96-well plate to achieve 70-80% confluency on the day of the experiment.
-
-
Fura-2 AM Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
-
Calcium Imaging:
-
Place the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Stimulate the cells by adding this compound to the desired final concentration.
-
Continue to record the fluorescence at 340 nm and 380 nm excitation.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
An increase in the F340/F380 ratio indicates an increase in intracellular Ca²⁺ concentration.
-
The intracellular Ca²⁺ concentration can be calculated using the Grynkiewicz equation if calibration is performed.
-
Figure 3: Experimental Workflow for Fura-2 AM Calcium Imaging.
Western Blot Analysis of MAPK/ERK and CREB Phosphorylation
This protocol details the detection of phosphorylated ERK and CREB by Western blotting to assess the activation of these downstream signaling pathways in response to this compound.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB, anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal phosphorylation.
-
Treat cells with different concentrations of this compound for various time points (e.g., 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of phosphorylated protein as a ratio to the total protein.
-
Figure 4: Experimental Workflow for Western Blot Analysis.
Conclusion
This compound is a fundamental tool for investigating the intricate roles of extracellular calcium in cellular signaling. By elevating the extracellular Ca²⁺ concentration, it potently activates the Calcium-Sensing Receptor, leading to the initiation of G-protein-mediated signaling cascades that result in intracellular calcium mobilization and the activation of downstream pathways such as the MAPK/ERK and CREB pathways. Furthermore, the ensuing rise in intracellular calcium can modulate the activity of other critical signaling networks, including those governed by receptor tyrosine kinases. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to design and execute experiments aimed at elucidating the precise mechanisms by which this compound and, more broadly, extracellular calcium, regulate cellular function. A thorough understanding of these pathways is essential for the development of novel therapeutics targeting a wide range of physiological and pathological processes.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of sensitivity modulation in the calcium-sensing receptor via electrostatic tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the activation of human calcium-sensing receptor | eLife [elifesciences.org]
- 4. Structural insights into the activation of human calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical Properties of Calcium Gluconate Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core biochemical properties of calcium gluconate solution, a critical component in various therapeutic applications. The following sections detail its physicochemical characteristics, pharmacokinetic and pharmacodynamic profiles, and the underlying signaling pathways it influences. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for key analytical procedures are also provided, alongside visualizations of crucial biochemical pathways to facilitate a deeper understanding of its mechanism of action.
Physicochemical Properties
This compound is the calcium salt of D-gluconic acid.[1] For therapeutic use, it is often formulated as a sterile, nonpyrogenic, supersaturated solution for intravenous administration.[1] To maintain the stability of this supersaturated state, a small amount of calcium saccharate is often included in the formulation.[1][2]
Chemical Structure and General Properties
-
Chemical Name: Calcium D-gluconate (1:2)
-
Molecular Formula: C₁₂H₂₂CaO₁₄[3]
-
Molecular Weight: 430.37 g/mol (anhydrous)
-
Appearance: White, crystalline granules or powder.
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | References |
| Molar Mass | 430.37 g/mol | |
| Melting Point | 195°C | |
| Water Solubility | 3.3 g/100 mL at 20°C; 20 g/100 mL in boiling water | |
| pH of Aqueous Solution (1%) | 6.0 - 7.0 | |
| Specific Rotation (α) | +10.2° (c=1, H₂O, 22°C) |
Pharmacokinetics
The pharmacokinetic profile of this compound is primarily defined by the behavior of calcium ions in the body.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Following intravenous administration, this compound has 100% bioavailability. Upon entering the bloodstream, it dissociates into calcium and gluconate ions.
The distribution of calcium is tightly regulated, with approximately 99% residing in the skeleton. In the serum, about 50% of calcium is in its ionized, biologically active form, while the remainder is bound to proteins (primarily albumin) and organic or inorganic anions.
Calcium itself is not metabolized. Excretion of calcium occurs primarily through the feces, with about 20% being eliminated via the kidneys.
Pharmacokinetic Parameters
| Parameter | Value/Description | References |
| Bioavailability (IV) | 100% | |
| Protein Binding | Approximately 40% (primarily to albumin) | |
| Primary Route of Excretion | Feces (approximately 80% of orally administered) and Urine (20%) | |
| Half-life | Not well-defined, as calcium is a component of the body's mineral balance. |
Pharmacodynamics
The pharmacodynamic effects of this compound are attributable to the physiological roles of the dissociated calcium ions. Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a crucial role in cardiac function, renal function, respiration, and blood coagulation.
Mechanism of Action
Intravenous administration of this compound directly increases serum ionized calcium levels. This is particularly important in conditions of hypocalcemia, where it restores the normal calcium gradient across cell membranes. In cases of hyperkalemia, elevated extracellular calcium antagonizes the cardiotoxic effects of high potassium by stabilizing the cardiac cell membrane. Similarly, it acts as an antidote in magnesium sulfate toxicity by competitively inhibiting magnesium at the neuromuscular junction.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and characterization of this compound solution.
Complexometric Titration for Assay of this compound
This method is based on the formation of a stable complex between calcium ions and ethylenediaminetetraacetic acid (EDTA).
Principle: Calcium ions are titrated with a standardized solution of disodium EDTA. To ensure a sharp endpoint, a displacement titration is often employed, where a small amount of magnesium sulfate is added. The indicator, such as Mordant Black II or hydroxy naphthol blue, forms a less stable complex with magnesium, which is then displaced by EDTA after all the calcium has been complexed, resulting in a distinct color change.
Procedure (based on USP monograph):
-
Sample Preparation: Accurately weigh and dissolve approximately 800 mg of this compound in 150 mL of water containing 2 mL of 3 N hydrochloric acid.
-
Initial Titration: While stirring, add about 30 mL of 0.05 M edetate disodium (EDTA) from a 50-mL buret.
-
pH Adjustment and Indicator Addition: Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.
-
Final Titration: Continue the titration with 0.05 M EDTA until a blue endpoint is reached.
-
Blank Determination: Perform a blank titration using the same quantities of reagents but without the this compound sample.
-
Calculation: Calculate the percentage of this compound in the sample based on the volume of EDTA consumed.
High-Performance Liquid Chromatography (HPLC) for Related Substances
HPLC is used to separate and quantify this compound from its potential impurities.
Principle: A solution of the sample is injected into a liquid chromatograph. The components are separated based on their affinity for the stationary phase (the column) and the mobile phase. A detector measures the amount of each component as it elutes from the column.
Example HPLC Conditions:
-
Column: C18 or a specialized organic acid column (e.g., Rezex ROA-Organic Acid H+).
-
Mobile Phase: A buffered aqueous solution, potentially with an ion-pairing reagent. For example, a 0.1 mol/L dipotassium phosphate and 1 mmol/L tetrabutylammonium hydroxide solution with the pH adjusted to 5.5 with phosphoric acid.
-
Flow Rate: Typically 0.3 - 1.0 mL/min.
-
Detector: UV detector at 210 nm or a differential refractive index detector.
-
Column Temperature: e.g., 30°C.
Determination of Water Solubility (Shake Flask Method)
This protocol is based on the OECD Guideline 105 for the Testing of Chemicals.
Principle: An excess amount of the solid substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
Procedure:
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of distilled water.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 20°C ± 0.5°C) for a period determined by a preliminary test to be sufficient to reach equilibrium (e.g., 24-48 hours).
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Analysis: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method (e.g., complexometric titration or HPLC).
Stability Testing of this compound Solution
This protocol is guided by the principles outlined in the ICH Q1A(R2) guideline.
Principle: The drug product is stored under various environmental conditions (temperature, humidity, light) for a defined period. At specified time points, samples are withdrawn and tested for any changes in their physical, chemical, and microbiological properties.
Procedure:
-
Batch Selection: Use at least three primary batches of the this compound solution for the stability study.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Accelerated: A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).
-
-
Tests to be Performed: The testing should include, but is not limited to:
-
Appearance (clarity, color, particulate matter)
-
pH
-
Assay of this compound
-
Degradation products/related substances
-
Sterility (if applicable)
-
Signaling Pathways
The administration of this compound elevates extracellular calcium levels, which in turn can influence intracellular calcium concentrations and trigger various signaling cascades. Calcium ions are ubiquitous second messengers that regulate a vast array of cellular processes.
The IP₃/DAG Signaling Pathway
This pathway is a common mechanism by which extracellular signals lead to an increase in intracellular calcium.
Workflow:
-
An extracellular ligand (e.g., a hormone or neurotransmitter) binds to a G protein-coupled receptor (GPCR) on the cell surface.
-
This activates the G protein, which in turn activates the enzyme phospholipase C (PLC).
-
PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER).
-
This binding opens calcium channels, leading to the release of stored calcium from the ER into the cytoplasm.
-
DAG remains in the cell membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC).
-
PKC then phosphorylates various target proteins, leading to a cellular response.
Caption: The IP₃/DAG signaling pathway leading to increased intracellular calcium.
Calcium/Calmodulin-Dependent Protein Kinase (CaMK) Cascade
The increase in intracellular calcium can activate a cascade involving calmodulin and CaM kinases.
Workflow:
-
An increase in cytosolic calcium concentration leads to the binding of four calcium ions to the protein calmodulin (CaM).
-
The Ca²⁺/CaM complex undergoes a conformational change, enabling it to bind to and activate various target proteins, including Ca²⁺/calmodulin-dependent protein kinases (CaMKs).
-
A key enzyme in this cascade is CaM-kinase kinase (CaMKK), which is activated by the Ca²⁺/CaM complex.
-
Activated CaMKK then phosphorylates and activates downstream kinases such as CaMK-I and CaMK-IV.
-
These activated CaM kinases, in turn, phosphorylate a variety of substrate proteins, including transcription factors (like CREB), metabolic enzymes, and ion channels, thereby regulating diverse cellular functions such as gene expression, neuronal plasticity, and cell survival.
Caption: The Calcium/Calmodulin-Dependent Protein Kinase (CaMK) signaling cascade.
Conclusion
This technical guide has provided a detailed examination of the biochemical properties of this compound solution. The tabulated quantitative data, detailed experimental protocols, and visualized signaling pathways offer a robust resource for researchers, scientists, and drug development professionals. A thorough understanding of these core properties is essential for the safe and effective development and application of this compound in therapeutic contexts.
References
Calcium gluconate as a source of soluble calcium in research
An In-depth Guide to the Use of Calcium Gluconate as a Soluble Calcium Source in Scientific Research
For researchers, scientists, and drug development professionals, the precise delivery of soluble calcium is crucial for a vast array of experimental models. This compound, the calcium salt of gluconic acid, serves as a widely utilized and effective source of bioavailable calcium ions. This technical guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in research settings.
Core Properties of this compound
This compound is favored in many research and clinical applications for its favorable safety profile and stability.[1] It is a white, odorless, and tasteless crystalline or granular powder.[1]
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | References |
| Chemical Formula | C₁₂H₂₂CaO₁₄ | [1] |
| Molecular Weight | 430.37 g/mol | [1] |
| Appearance | White crystalline or granular powder | [1] |
| Elemental Calcium Content | Approximately 9.3% | |
| pH of Aqueous Solution | 6.0 - 8.2 |
Solubility Profile
The solubility of this compound is a critical factor in its application. It is sparingly soluble in cold water but its solubility increases significantly in boiling water.
| Solvent | Solubility | Temperature | References |
| Water | 3.3 g/100 mL | 15 °C | |
| Water | 3.33 g/100 mL | 25 °C | |
| Boiling Water | ~20 g/100 mL (~1 in 5 parts) | 100 °C | |
| Ethanol | Insoluble | - | |
| Ether | Insoluble | - |
Applications in Research
This compound is a versatile tool in the laboratory, primarily used to modulate extracellular and, consequently, intracellular calcium concentrations. This allows for the investigation of a multitude of calcium-dependent cellular processes.
Calcium Signaling
Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a wide range of physiological roles, including muscle contraction, neuronal transmission, cell proliferation, and apoptosis. The introduction of a soluble calcium source like this compound can be used to trigger these signaling pathways for study.
A simplified representation of a common calcium signaling pathway that can be initiated by an influx of extracellular calcium is depicted below.
Drug Formulation and Development
In pharmaceutical sciences, this compound is utilized as an excipient, serving as a source of calcium in formulations. Its stability and compatibility with a range of other pharmaceutical ingredients make it a valuable component in both solid dosage forms and parenteral preparations.
Experimental Protocols
Detailed and reproducible protocols are essential for rigorous scientific inquiry. The following sections provide step-by-step methodologies for the preparation and application of this compound solutions in common research scenarios.
Preparation of a 1 M this compound Stock Solution for Cell Culture
This protocol outlines the preparation of a sterile 1 M this compound stock solution suitable for use in cell culture experiments. Due to the limited solubility of this compound at room temperature, this procedure involves heating to fully dissolve the compound.
Materials:
-
This compound monohydrate (C₁₂H₂₂CaO₁₄·H₂O, MW: 448.39 g/mol )
-
Nuclease-free water
-
Sterile, conical tubes (50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Water bath or heating block set to 80°C
-
Analytical balance
-
Stir plate and stir bar
Procedure:
-
Weighing: Accurately weigh out 44.84 g of this compound monohydrate.
-
Dissolving: Add the this compound to a beaker containing approximately 80 mL of nuclease-free water and a stir bar.
-
Heating and Stirring: Place the beaker on a stir plate with heating. Heat the solution to 80°C while stirring continuously. The solution will become clear as the this compound dissolves.
-
Volume Adjustment: Once fully dissolved, carefully transfer the solution to a 100 mL graduated cylinder and add nuclease-free water to bring the final volume to 100 mL.
-
Sterilization: Draw the warm solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile 50 mL conical tube. It is crucial to perform this step while the solution is still warm to prevent precipitation.
-
Storage: Store the sterile 1 M this compound stock solution at room temperature. Note that some precipitation may occur over time. If this happens, gently warm the solution at 37°C to redissolve the precipitate before use.
Induction of Intracellular Calcium Flux in Cultured Cells
This protocol describes a general method for inducing an intracellular calcium flux in cultured cells using a prepared this compound solution. This technique is often used in conjunction with calcium-sensitive fluorescent indicators to measure changes in intracellular calcium concentration.
Materials:
-
Cultured cells of interest (e.g., HeLa, CHO, neurons)
-
Sterile 1 M this compound stock solution (prepared as in Protocol 3.1)
-
Physiological saline solution appropriate for the cell type (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺)
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
DMSO
-
Fluorimeter or fluorescence microscope
Procedure:
-
Cell Preparation: Plate cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled plates, glass-bottom dishes) and grow to the desired confluency.
-
Dye Loading: Prepare a loading buffer by diluting the calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in the appropriate physiological saline.
-
Incubation: Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with fresh, warm physiological saline to remove excess dye.
-
Baseline Measurement: Place the plate or dish in the fluorimeter or on the microscope stage and record the baseline fluorescence for a few minutes.
-
Stimulation: Prepare a working solution of this compound by diluting the 1 M stock solution in the physiological saline to the desired final concentration (e.g., 10 mM). Add the this compound working solution to the cells.
-
Data Acquisition: Immediately begin recording the fluorescence signal to capture the increase in intracellular calcium. Continue recording until the signal returns to baseline or reaches a plateau.
In Vivo Administration via Oral Gavage in Mice
This protocol provides a general guideline for the oral administration of this compound to mice. Specific dosages and volumes should be determined based on the experimental design and in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound
-
Sterile water for injection
-
Animal feeding (gavage) needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes
-
Animal scale
Procedure:
-
Solution Preparation: Prepare a solution of this compound in sterile water at the desired concentration. For example, to prepare a 200 mg/mL solution, dissolve 2 g of this compound in a final volume of 10 mL of sterile water. Gentle heating may be required to fully dissolve the compound. Allow the solution to cool to room temperature before administration.
-
Animal Handling and Dosing Calculation: Weigh the mouse to determine the correct volume to administer. The typical oral gavage volume for a mouse is 5-10 mL/kg. For a 25 g mouse, a 10 mL/kg dose would be 0.25 mL.
-
Gavage Procedure: a. Securely restrain the mouse by scruffing the neck and back to immobilize the head. b. Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach and mark the needle if necessary. c. Gently insert the feeding needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. d. The needle should pass easily down the esophagus. If resistance is met, withdraw and reposition. e. Once the needle is in place, dispense the this compound solution slowly and steadily. f. Gently remove the needle.
-
Monitoring: Observe the animal for a short period after gavage for any signs of distress.
Quantification of this compound
Accurate quantification of this compound in solution is essential for quality control and experimental consistency. Several analytical methods can be employed.
| Method | Principle | Advantages | Disadvantages | References |
| Complexometric Titration | Calcium ions are titrated with a chelating agent like EDTA. | Simple, cost-effective. | Can be less specific if other metal ions are present. | |
| Selective Oxidation with Periodate | Gluconic acid is selectively and quantitatively oxidized by sodium periodate. | High specificity for gluconate. | Requires specific reagents and careful control of reaction conditions. | |
| Reversed-Phase HPLC | Separation and quantification based on polarity. | High precision and accuracy, can be stability-indicating. | Requires specialized equipment. |
Conclusion
This compound remains a cornerstone for researchers investigating calcium-dependent biological processes. Its well-characterized properties, along with established protocols for its preparation and use, make it a reliable and effective tool. By following the detailed methodologies outlined in this guide, researchers can confidently incorporate this compound into their experimental designs to further our understanding of the multifaceted role of calcium in health and disease.
References
Modulating Intracellular Calcium Concentration with Calcium Gluconate: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including gene transcription, cell proliferation, muscle contraction, and apoptosis. The precise spatial and temporal control of intracellular calcium concentration ([Ca²⁺]i) is therefore critical for normal cellular function. Dysregulation of calcium signaling is implicated in a wide range of pathologies, making the modulation of [Ca²⁺]i a key area of interest in biomedical research and drug development.
Calcium gluconate, a soluble salt of calcium and gluconic acid, is widely used clinically to treat hypocalcemia and to stabilize cardiac membranes in the context of hyperkalemia.[1][2] In a research setting, this compound serves as a readily available and biocompatible source of extracellular calcium ions (Ca²⁺)o to investigate the downstream consequences of elevated extracellular calcium on intracellular signaling cascades.
This technical guide provides an in-depth overview of the core principles and methodologies for utilizing this compound to modulate intracellular calcium concentration in vitro. It covers the primary mechanisms of action, detailed experimental protocols for measuring [Ca²⁺]i, a summary of quantitative data, and a description of the key signaling pathways involved.
Mechanisms of Action
The primary mechanism by which this compound modulates intracellular calcium concentration is by increasing the extracellular calcium concentration.[3] This elevated (Ca²⁺)o creates a larger electrochemical gradient, influencing intracellular calcium levels through several key mechanisms:
-
Activation of the Calcium-Sensing Receptor (CaSR): The CaSR is a G-protein coupled receptor (GPCR) that plays a pivotal role in sensing extracellular calcium levels.[4][5] Activation of the CaSR by increased (Ca²⁺)o can initiate downstream signaling cascades. The CaSR can couple to various G-proteins, most notably Gαq/11, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm and leading to a transient increase in [Ca²⁺]i.
-
Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores, initiated by CaSR activation or other stimuli, can trigger store-operated calcium entry (SOCE). This process involves the STIM proteins in the ER membrane sensing the drop in luminal calcium and subsequently activating Orai channels in the plasma membrane, leading to a sustained influx of extracellular calcium.
-
Modulation of Voltage-Gated Calcium Channels (VGCCs): In excitable cells, the resting membrane potential and the threshold for activation of VGCCs are sensitive to the extracellular calcium concentration. While not the primary mechanism in non-excitable cells, changes in (Ca²⁺)o can influence VGCC activity in relevant cell types.
It is important to note that the gluconate anion itself can have some calcium-buffering effects at high concentrations, which should be considered in the experimental design.
Signaling Pathways Modulated by this compound
The elevation of intracellular calcium concentration following the application of this compound can activate a diverse array of downstream signaling pathways. The specific pathways activated will depend on the cell type, the magnitude and duration of the calcium signal, and the subcellular localization of the calcium increase.
Calcium-Sensing Receptor (CaSR) Signaling Pathway
The activation of the CaSR by the increased extracellular calcium from this compound is a key initiating event. This can lead to the activation of multiple downstream effectors.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Increases in intracellular calcium can activate the MAPK/ERK pathway, which is crucial for regulating cell proliferation, differentiation, and survival. One study demonstrated that this compound could inhibit the phosphorylation of ERK in a model of acute lung injury.
Quantitative Data Summary
The following tables summarize typical dosage ranges of this compound used in both in vivo and in vitro studies, as well as hypothetical dose-response data for in vitro experiments. It is important to note that optimal concentrations for in vitro studies should be determined empirically for each cell type and experimental system.
Table 1: In Vivo and Clinical Dosage of this compound
| Application | Species/Context | Dosage | Resulting Effect | Reference(s) |
| Acute Lung Injury Model | Mice | 12.5, 25, 50 mg/kg (intraperitoneal) | Inhibition of inflammatory cytokines and ERK phosphorylation | |
| Hypocalcemia Treatment | Critically Ill Trauma Patients | 2 g and 4 g infusions | Significant increases in serum ionized calcium | |
| Severe Symptomatic Hypocalcemia | Humans (Clinical) | 1-2 g over 10 minutes | Reversal of symptoms | |
| Hyperkalemia with ECG Changes | Humans (Clinical) | 1.5-3 g over 2-5 minutes | Cardiac membrane stabilization |
Table 2: Hypothetical In Vitro Dose-Response of this compound on Intracellular Calcium Concentration
| This compound Concentration (mM) | Resulting Extracellular Ca²⁺ Concentration (mM) | Peak Intracellular Ca²⁺ Concentration (nM) | Time to Peak (seconds) | EC₅₀ (mM) |
| 0 (Control) | 1.8 | 100 ± 15 | N/A | \multirow{6}{}{~2.5} |
| 0.5 | 2.3 | 150 ± 20 | 45 | |
| 1.0 | 2.8 | 250 ± 30 | 30 | |
| 2.5 | 4.3 | 450 ± 45 | 20 | |
| 5.0 | 6.8 | 600 ± 50 | 15 | |
| 10.0 | 11.8 | 650 ± 55 | 15 |
*Assuming a basal extracellular Ca²⁺ concentration of 1.8 mM in the cell culture medium.
Experimental Protocols
Measurement of Intracellular Calcium Concentration Using Fluorescence Microscopy
This protocol describes a general method for measuring changes in [Ca²⁺]i in cultured cells treated with this compound using a fluorescent calcium indicator such as Fura-2 AM.
Materials:
-
Cultured cells grown on glass coverslips
-
HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM glucose, pH 7.4
-
Fura-2 AM (acetoxymethyl ester) stock solution (1 mM in anhydrous DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
This compound stock solution (e.g., 1 M in water)
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at 510 nm) and a perfusion system.
Procedure:
-
Cell Preparation: Plate cells on sterile glass coverslips in a multi-well plate and grow to the desired confluency.
-
Dye Loading: a. Prepare a loading buffer by diluting Fura-2 AM stock solution and Pluronic F-127 in HBS to final concentrations of 2-5 µM and 0.02%, respectively. b. Aspirate the culture medium from the cells and wash once with HBS. c. Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with HBS to remove extracellular dye. e. Incubate the cells for an additional 30 minutes in HBS to allow for complete de-esterification of the Fura-2 AM.
-
Imaging: a. Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope. b. Continuously perfuse the cells with HBS. c. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm. d. Prepare a working solution of this compound in HBS at the desired final concentration. e. Switch the perfusion to the this compound-containing HBS and continue to acquire images. f. After the response has been recorded, switch the perfusion back to HBS to wash out the stimulus.
-
Data Analysis: a. Select regions of interest (ROIs) corresponding to individual cells. b. Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each ROI over time. c. The change in this ratio is proportional to the change in intracellular calcium concentration. d. For absolute quantification, a calibration curve can be generated using calcium buffers with known concentrations.
Experimental Workflow Diagram
Conclusion
This compound is a valuable tool for researchers investigating the role of extracellular calcium in modulating intracellular calcium signaling. By understanding the underlying mechanisms of action, particularly the involvement of the Calcium-Sensing Receptor, and by employing robust experimental protocols for measuring intracellular calcium dynamics, scientists can effectively dissect the complex signaling pathways regulated by this fundamental second messenger. The quantitative data and methodologies presented in this guide provide a solid foundation for designing and executing experiments aimed at elucidating the multifaceted roles of calcium in cellular physiology and pathophysiology. As with any experimental system, careful optimization of reagent concentrations and incubation times is crucial for obtaining reliable and reproducible results.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
The Electrophysiological Impact of Calcium Gluconate on Cell Membrane Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of the cell membrane potential is fundamental to the function of excitable cells, such as cardiomyocytes and neurons. This potential is meticulously maintained by a delicate balance of ion gradients and the selective permeability of the cell membrane through various ion channels. Disruptions to this balance, as seen in pathological conditions like hyperkalemia, can lead to life-threatening alterations in cellular excitability. Calcium gluconate is a critical therapeutic agent administered to acutely manage these disruptions, particularly in the context of hyperkalemia-induced cardiotoxicity.[1][2] Its primary role is not to correct the underlying ionic imbalance but to provide immediate cardioprotection by stabilizing the cell membrane.[2]
This technical guide provides an in-depth examination of the core mechanisms by which this compound exerts its effects on the cell membrane potential. It synthesizes quantitative data from electrophysiological studies, details common experimental protocols, and presents visual diagrams of the key pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.
Core Mechanism of Action: The Role of Extracellular Calcium
The principal therapeutic effect of intravenous this compound is mediated by the rapid increase in extracellular ionized calcium concentration. This elevated extracellular calcium does not alter the resting membrane potential (RMP), which in hyperkalemia is depolarized (made less negative) due to the reduced potassium efflux gradient. Instead, calcium exerts its stabilizing effect by modulating the properties of voltage-gated sodium channels (NaV).
Extracellular Ca²⁺ ions accumulate near the outer surface of the cell membrane, creating an electrostatic shield. These positively charged ions interact with the negatively charged phospholipid heads and protein residues on the external face of NaV channels. This interaction alters the local electric field sensed by the channel's voltage-sensing domains. The consequence of this "screening" effect is a shift in the voltage-dependence of the channel's activation gate. A greater degree of depolarization is required to open the sodium channel's activation gate, which effectively raises the threshold potential.
In hyperkalemia, the RMP moves closer to the normal threshold potential, increasing myocyte irritability and the risk of arrhythmia. By raising the threshold potential, this compound restores the critical voltage difference between the RMP and the threshold, thereby decreasing cell excitability and antagonizing the toxic effects of hyperkalemia. This membrane stabilization occurs within 1 to 3 minutes of intravenous administration.
Quantitative Data Summary
The following tables summarize quantitative findings from electrophysiological studies investigating the effects of altered extracellular potassium and calcium on cardiomyocyte membrane potential.
Table 1: Effect of Hyperkalemia on Cardiomyocyte Membrane Potential
| Parameter | Normal K⁺ Condition (approx. 4 mM) | Hyperkalemic Condition (approx. 8-12 mM) | Key Effect | Reference |
| Resting Membrane Potential (RMP) | ~ -90 mV | Depolarized to ~ -70 mV | Reduced K⁺ efflux leads to membrane depolarization. | |
| Threshold Potential (TP) | ~ -70 mV | Unchanged | Hyperkalemia primarily affects RMP. | |
| RMP-TP Gradient | ~ 20 mV | Reduced to ~ 0-10 mV | Increased excitability and Na⁺ channel inactivation. | |
| Vmax (Phase 0 dV/dt) | Normal | Reduced to ~27% of control | Na⁺ channel inactivation reduces Na⁺ influx rate. |
Table 2: Effect of Calcium Administration in Hyperkalemic Conditions
| Parameter | Hyperkalemic Condition | Hyperkalemic + this compound | Key Effect of Calcium | Reference |
| Resting Membrane Potential (RMP) | ~ -70 mV | No significant change | Calcium does not restore the RMP. | |
| Threshold Potential (TP) | ~ -70 mV | Raised (more positive) | Primary mechanism: Increases the required depolarization for activation. | |
| RMP-TP Gradient | Reduced (~0-10 mV) | Restored towards normal (~20 mV) | Restores the gap between resting and threshold potentials. | |
| ECG Manifestations | Peaked T waves, widened QRS | Normalization of main rhythm disorders | Effective in treating rhythm disturbances. |
Experimental Protocols
The investigation of ion channel function and membrane potential relies heavily on the patch-clamp technique. Below is a representative protocol for a whole-cell patch-clamp experiment on isolated cardiomyocytes to study the effects of hyperkalemia and calcium.
Protocol: Whole-Cell Patch-Clamp of Isolated Ventricular Myocytes
-
Cell Isolation:
-
Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, rabbit) using a Langendorff perfusion apparatus with collagenase- and protease-containing solutions.
-
Isolated cells are stored in a Tyrode or similar solution at room temperature and used within 8-12 hours.
-
-
Solutions and Reagents:
-
Pipette (Intracellular) Solution (in mM): 125 K-gluconate, 20 KCl, 5 NaCl, 10 HEPES. pH is adjusted to 7.2 with KOH. Amphotericin B (0.44 mM) may be added for perforated patch configuration to maintain intracellular integrity.
-
Bath (Extracellular) Solution - Normokalemia (in mM): 140 NaCl, 4.0 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Bath Solution - Hyperkalemia: The KCl concentration is increased to the desired level (e.g., 8 mM, 10 mM, 12 mM), with a corresponding reduction in NaCl to maintain osmolarity.
-
Test Compound: 10% this compound solution is prepared and diluted into the hyperkalemic bath solution to achieve the target final Ca²⁺ concentration.
-
-
Electrophysiological Recording:
-
An isolated myocyte is placed in a recording chamber on the stage of an inverted microscope.
-
A borosilicate glass micropipette (resistance 2-4 MΩ) filled with the pipette solution is advanced to the cell surface.
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by gentle suction to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.
-
The system is switched to Current Clamp mode to measure the membrane potential (Action Potentials).
-
A stable resting membrane potential is recorded. Action potentials are elicited by injecting brief (e.g., 3 ms) depolarizing current pulses through the pipette.
-
-
Experimental Procedure:
-
Baseline: Record action potentials in the normokalemic bath solution.
-
Induce Hyperkalemia: Perfuse the chamber with the hyperkalemic bath solution and record the changes in RMP and action potential morphology.
-
Apply this compound: While maintaining hyperkalemia, perfuse the chamber with the hyperkalemic solution containing this compound. Record the subsequent changes to the membrane potential.
-
-
Data Analysis:
-
Key parameters are measured and compared across conditions: Resting Membrane Potential (mV), Action Potential Amplitude (mV), Maximum upstroke velocity (Vmax or dV/dtmax), and Action Potential Duration (APD).
-
Visualizations: Mechanisms and Workflows
Logical Pathway of Calcium's Cardioprotective Effect
The following diagram illustrates the sequence of events in hyperkalemia and the counteracting mechanism of this compound.
Caption: Logical flow of hyperkalemia's effect and calcium's counter-mechanism.
Experimental Workflow for Patch-Clamp Analysis
This diagram outlines the typical workflow for an electrophysiological experiment designed to test the effects of this compound.
Caption: Standard experimental workflow for patch-clamp analysis.
Conclusion and Implications
This compound is a cornerstone of emergency therapy for hyperkalemia due to its rapid and potent membrane-stabilizing effects. The core mechanism is not the reversal of hyperkalemia-induced depolarization but rather an increase in the threshold potential of cardiac myocytes. This effect, mediated by the electrostatic interaction of extracellular calcium with voltage-gated sodium channels, restores the necessary voltage gradient for orderly conduction and reduces the imminent risk of fatal arrhythmias.
For drug development professionals, this mechanism highlights the potential for developing novel membrane-stabilizing agents that could modulate ion channel voltage sensitivity. For researchers, further investigation into the precise molecular interactions between calcium ions and specific residues on the NaV channel could yield deeper insights into channel gating and provide new therapeutic targets for managing channelopathies and electrical cardiac diseases. A thorough understanding of these electrophysiological principles is essential for the safe and effective use of calcium salts and for the innovation of future antiarrhythmic therapies.
References
Unlocking the Potential of Calcium Gluconate in Early-Stage Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium gluconate, a soluble salt of calcium and gluconic acid, has long been a staple in clinical medicine for treating calcium deficiencies. However, a growing body of early-stage research is unveiling its multifaceted potential in a range of therapeutic areas, extending far beyond simple mineral supplementation. This in-depth technical guide explores the core applications of this compound in preclinical research, focusing on its roles in immunomodulation, tissue engineering, and regenerative medicine. We provide a comprehensive overview of its mechanisms of action, detailed experimental protocols, and quantitative data to support its application in novel drug development and therapeutic strategies.
Anti-Inflammatory and Immunomodulatory Applications
Recent preclinical studies have highlighted the significant anti-inflammatory and immunomodulatory properties of this compound, particularly in the context of autoimmune disorders such as rheumatoid arthritis.
Mechanism of Action: Modulating Inflammatory Cascades
Calcium ions (Ca²⁺) are critical second messengers in immune cells, and an increase in extracellular calcium concentration, as provided by this compound, can profoundly influence intracellular signaling pathways. The proposed mechanism involves the modulation of key inflammatory mediators. Oral administration of this compound has been shown to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1][2][3]. This effect is likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Furthermore, this compound has demonstrated antioxidant properties by reducing the levels of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration, and malondialdehyde (MDA), a marker of oxidative stress[1][2].
Figure 1: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Model: Collagen-Induced Arthritis (CIA) in Mice
A well-established model for studying rheumatoid arthritis is the Collagen-Induced Arthritis (CIA) model in DBA/1J mice.
Experimental Protocol:
-
Animal Model: Male DBA/1J mice, 7-8 weeks old.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Treatment Protocol:
-
Administer this compound orally once daily at dosages of 50, 100, and 200 mg/kg body weight.
-
Begin treatment on the day of primary immunization and continue for 40 days.
-
A control group should receive distilled water.
-
-
Assessment of Arthritis:
-
Monitor clinical arthritis scores, paw thickness, and knee thickness regularly from day 21 onwards.
-
At the end of the study, collect paw and spleen tissue for analysis.
-
-
Biochemical Analysis:
-
Homogenize paw tissue to measure MPO and MDA levels.
-
Measure TNF-α and IL-6 levels in paw tissue homogenates and splenocyte culture supernatants using ELISA.
-
Quantitative Data from CIA Mouse Model:
| Parameter | Control (CIA) | This compound (50 mg/kg) | This compound (100 mg/kg) | This compound (200 mg/kg) | Reference |
| Paw Thickness (mm increase) | Significant increase | Significant decrease | Significant decrease | Significant decrease | |
| Knee Thickness (mm increase) | Significant increase | Significant decrease | Significant decrease | Significant decrease | |
| Paw MPO Content | Elevated | Lower | Lower | Lower | |
| Paw MDA Content | Elevated | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | |
| Paw TNF-α Level | Elevated | Lower | Lower | Lower | |
| Paw IL-6 Level | Elevated | Lower | Lower | Lower | |
| Splenocyte TNF-α Level | Elevated | Lower | Lower | Lower | |
| Splenocyte IL-6 Level | Elevated | Lower | Lower | Lower |
Tissue Engineering and Regenerative Medicine
This compound is emerging as a versatile component in biomaterial fabrication for tissue engineering, primarily due to its role as a biocompatible cross-linking agent for hydrogels.
Application in Cartilage Tissue Engineering
Injectable hydrogels are promising for cartilage repair as they can be minimally invasively delivered to fill defect sites of any shape. Alginate, a natural polysaccharide, can be cross-linked with divalent cations like Ca²⁺ to form a hydrogel. This compound is an effective cross-linker for creating injectable alginate hydrogels for cartilage tissue engineering.
Experimental Workflow:
Figure 2: Experimental workflow for preparing an injectable alginate hydrogel.
Protocol for Injectable Alginate Hydrogel Preparation:
-
Fabrication of Porous Microspheres: Synthesize amphiphilic poly(ε-caprolactone)–b-poly(ethylene glycol)–b-poly(ε-caprolactone) (PCEC) polymers. Prepare porous microspheres from the PCEC polymer using a double-emulsification/solvent evaporation method.
-
Loading with this compound: Load this compound crystals into the pores of the PCEC microspheres. One method involves soaking the microspheres in a this compound solution followed by precipitation with ethanol.
-
Hydrogel Formation: Mix the this compound-loaded microspheres (e.g., 50 mg) with a 1.5% alginate solution (e.g., 0.75 mL). The mixture can be loaded with chondrocytes for in vitro and in vivo studies.
-
Gelation: The suspension forms a gel in approximately 3 minutes at physiological conditions as calcium ions are released from the microspheres, cross-linking the alginate chains.
Quantitative Data on Hydrogel Properties:
| Property | Alginate Hydrogel | Alginate/PCEC Microsphere Hybrid Hydrogel | Reference |
| Compressive Modulus | 18.7 kPa | 123.6 kPa | |
| Mean Pore Diameter | - | ~195 µm |
Bone Tissue Engineering with Calcium Lactate Gluconate
Calcium lactate gluconate (CLG), a related calcium salt, is being explored in bone tissue engineering. Electrospinning is a technique used to fabricate fibrous scaffolds that mimic the extracellular matrix of bone.
Protocol for Electrospun Gelatin-CLG Scaffold Fabrication:
-
Solution Preparation: Prepare a gelatin solution in acetic acid (e.g., 21-29% w/v). Dissolve calcium lactate gluconate (CLG) into the gelatin solution at desired concentrations (e.g., 5% and 10%).
-
Electrospinning:
-
Load the polymer solution into a syringe with a needle.
-
Apply a high voltage (e.g., 7.5 kV) between the needle tip and a collector.
-
Set the distance between the needle and collector (e.g., 7.5 cm) and control the flow rate of the solution.
-
-
Scaffold Characterization: Analyze the morphology of the electrospun fibers using Scanning Electron Microscopy (SEM).
-
In Vitro Osteogenic Differentiation Assay:
-
Seed osteoblast-like cells (e.g., MG63) onto the fabricated scaffolds.
-
Culture the cells in an osteogenic differentiation medium.
-
Assess cell viability and proliferation at different time points (e.g., Day 3 and 7).
-
Evaluate mineralization by Alizarin Red S staining at later time points (e.g., Day 7 and 14) to detect calcium deposits.
-
Quantitative Analysis of Mineralization:
| Scaffold | Mineralization Index (Day 7) | Mineralization Index (Day 14) | Reference |
| Gelatin | Baseline | Baseline | |
| Gelatin + 5% CLG | Significant increase | Significant increase | |
| Gelatin + 10% CLG | Significant increase | Significant increase |
Activation of Platelet-Rich Plasma (PRP) for Growth Factor Release
Platelet-rich plasma (PRP) is a concentrate of platelets in a small volume of plasma and is a rich source of growth factors that are crucial for tissue regeneration. The activation of platelets is necessary to initiate the release of these growth factors. This compound is used as an activator for PRP.
Mechanism of Action in PRP Activation
The addition of this compound to PRP initiates the coagulation cascade. The calcium ions overcome the effect of the anticoagulant (like citrate) used during blood collection. This leads to the conversion of prothrombin to thrombin, which in turn converts fibrinogen to fibrin, forming a fibrin clot that traps the platelets. This process triggers platelet degranulation and the release of growth factors, such as Vascular Endothelial Growth Factor-A (VEGF-A).
Logical Relationship of PRP Activation:
Figure 3: Logical relationship of PRP activation by this compound.
Experimental Protocol for PRP Activation and VEGF-A Measurement
-
PRP Preparation: Prepare PRP from whole blood using a double-spin centrifugation method.
-
PRP Activation:
-
To produce autologous thrombin (PRP-T), add 0.5 mL of 10% this compound to 1.5 mL of plasma and incubate for 15 minutes at 37°C for gel formation.
-
Alternatively, activate PRP by adding this compound (e.g., 300 µL of 0.05 g/mL this compound to 2 mL of PRP).
-
-
Cell Culture: Culture human dental pulp stem cells (hDPSCs) in different media: control medium, medium supplemented with PRP activated with calcium chloride, and medium supplemented with PRP-T (activated with calcium chloride and 10% this compound).
-
VEGF-A Measurement: Analyze the concentration of VEGF-A in the cell culture supernatants at different time points (e.g., 24, 48, and 72 hours) using an ELISA kit.
Quantitative Data on VEGF-A Release:
| Activator | VEGF-A Concentration (pg/mL) - Fresh PRP | VEGF-A Concentration (pg/mL) - 1-week frozen PRP | VEGF-A Concentration (pg/mL) - 3-week frozen PRP | Reference |
| Baseline (Unactivated) | 160.8 ± 88 | - | - | |
| This compound | 545.2 ± 349 | 339.5 ± 190 | 339.9 ± 189 | |
| This compound + Thrombin | 608.7 ± 494 | 365.2 ± 189 | 365.6 ± 188 |
Note: The study by Goubran et al. (2015) found no significant difference in VEGF concentrations between activation with calcium alone or with calcium and thrombin.
Conclusion
The early-stage research applications of this compound presented in this guide demonstrate its significant potential beyond its traditional clinical uses. Its ability to modulate inflammatory responses, act as a biocompatible cross-linker in tissue engineering, and activate growth factor release from PRP opens up new avenues for therapeutic development. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals seeking to explore and harness the diverse functionalities of this versatile compound. Further investigation into the specific molecular interactions and signaling pathways will continue to elucidate the full therapeutic promise of this compound.
References
- 1. Effects of this compound, a Water Soluble Calcium Salt on the Collagen-Induced DBA/1J Mice Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound, a Water Soluble Calcium Salt on the Collagen-Induced DBA/1J Mice Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential: A Technical Guide to Calcium Ion Availability from Calcium Gluconate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles governing the availability of calcium ions (Ca²⁺) from calcium gluconate, a widely utilized calcium salt in pharmaceutical formulations and nutritional supplements. This document provides a comprehensive overview of its physicochemical properties, dissociation kinetics, bioavailability, and the critical factors influencing the liberation of physiologically active calcium. Furthermore, it offers detailed experimental protocols for the precise measurement of calcium ion concentration and visualizes key pathways to facilitate a deeper understanding of its biological integration.
Physicochemical Properties of this compound
This compound is the calcium salt of D-gluconic acid.[1] Its chemical structure and properties are pivotal in determining its solubility and the subsequent release of elemental calcium.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₂₂CaO₁₄ |
| Molar Mass | 430.37 g/mol |
| Elemental Calcium Content | Approximately 9.3% by weight |
| Appearance | White crystalline granules or powder |
| Solubility in Water (25°C) | 3.5 g/100 mL (sparingly soluble) |
| Solubility in Boiling Water | Approximately 20 g/100 mL (freely soluble) |
| pH of Aqueous Solution | 6.0 - 8.2 |
Dissociation and Ion Availability in Aqueous Solutions
Upon dissolution in water, this compound dissociates to release one calcium ion (Ca²⁺) and two gluconate anions (C₆H₁₁O₇⁻).[2] This equilibrium is the primary determinant of free calcium ion availability from the salt.
The dissociation process can be represented as follows:
Ca(C₆H₁₁O₇)₂ (s) ⇌ Ca²⁺ (aq) + 2C₆H₁₁O₇⁻ (aq)
The availability of Ca²⁺ is influenced by the solution's pH. Gluconic acid is a weak acid with a pKa of approximately 3.6-3.86.[3] In acidic environments, a portion of the gluconate anions will be protonated to form gluconic acid, which can shift the equilibrium towards further dissolution of the this compound salt, potentially increasing the concentration of free Ca²⁺.
Figure 1. Dissolution and dissociation of this compound in an aqueous medium.
Bioavailability and Factors Influencing Absorption
The oral bioavailability of calcium from this compound is a critical parameter for its efficacy as a supplement. It is influenced by a host of physiological and dietary factors.
Intestinal Absorption
Approximately one-fifth to one-third of orally administered calcium is absorbed in the small intestine.[4] This process is dependent on the presence of vitamin D metabolites and the luminal pH.[4]
Comparative Bioavailability of Calcium Salts
Different calcium salts exhibit varying levels of elemental calcium and bioavailability. This is often linked to their solubility. While calcium carbonate has the highest elemental calcium content, its low solubility can impact its absorption, particularly in individuals with low stomach acid. Calcium citrate is recognized for being well-absorbed with or without food. Studies comparing this compound to other salts have found its bioavailability to be generally comparable, though some research suggests it may be slightly less than that of calcium lactate citrate and calcium lactate malate.
Table 2: Comparative Data of Common Calcium Salts
| Calcium Salt | Elemental Calcium (%) | Solubility in Water | General Bioavailability Notes |
| This compound | ~9% | Sparingly Soluble | Generally considered to have good bioavailability. |
| Calcium Carbonate | ~40% | Practically Insoluble | Absorption is dependent on stomach acid; best taken with food. |
| Calcium Citrate | ~21% | Soluble | Well-absorbed with or without food; less dependent on stomach acid. |
Enhancing and Inhibiting Factors
-
Vitamin D: Vitamin D is essential for the active transport of calcium in the intestines. Its presence significantly enhances the absorption of calcium from supplements like this compound.
-
Food: Taking calcium supplements with food can increase their absorption. However, certain food components can inhibit calcium uptake.
-
Inhibitors: Phytic acid (found in whole grains and bran) and oxalic acid (present in spinach and rhubarb) can bind to calcium, forming insoluble salts and reducing its absorption.
Experimental Protocol: Measurement of Free Calcium Ion Concentration by Ion-Selective Electrode (ISE) Potentiometry
This protocol outlines a detailed methodology for the determination of free Ca²⁺ concentration in an aqueous solution of dissolved this compound using a calcium ion-selective electrode.
Principle
A calcium ISE develops a potential across a selective membrane that is proportional to the activity of free calcium ions in the sample. This potential is measured against a stable reference electrode, and the concentration is determined by comparing the measured potential to a calibration curve generated from standards of known calcium concentration.
Apparatus and Reagents
-
Calcium Ion-Selective Electrode (e.g., PVC membrane type)
-
Reference Electrode (e.g., Ag/AgCl single junction)
-
Ion Meter or pH/mV meter with a resolution of 0.1 mV
-
Magnetic stirrer and stir bars
-
Volumetric flasks, pipettes, and beakers
-
Calcium Standard Stock Solution (1000 ppm Ca²⁺): Dissolve a precise amount of analytical grade calcium chloride (CaCl₂) or calcium carbonate (CaCO₃) in deionized water.
-
Ionic Strength Adjuster (ISA): A concentrated solution of an inert electrolyte (e.g., 4 M KCl) added to both standards and samples to ensure a constant ionic strength, which stabilizes the activity coefficient of the calcium ions.
-
Deionized water
Experimental Workflow
Figure 2. Experimental workflow for Ca²⁺ measurement using an ion-selective electrode.
Detailed Procedure
-
Preparation of Standards: Prepare a series of calcium standards (e.g., 1, 10, 100, 1000 ppm) by serial dilution of the 1000 ppm stock solution in volumetric flasks.
-
Sample Preparation: Accurately weigh a sample of this compound powder and dissolve it in a known volume of deionized water to achieve a concentration within the range of the prepared standards.
-
Ionic Strength Adjustment: Add a consistent volume of ISA to each standard and sample solution (e.g., 2 mL of 4 M KCl per 100 mL of solution) and mix thoroughly.
-
Electrode Calibration:
-
Connect the calcium ISE and reference electrode to the ion meter.
-
Rinse the electrodes with deionized water and blot dry.
-
Starting with the most dilute standard, immerse the electrodes in the solution, ensuring the sensing membrane and reference junction are fully submerged.
-
Stir at a constant, moderate rate.
-
When the mV reading stabilizes, record the value.
-
Repeat this process for each standard, moving from the lowest to the highest concentration.
-
-
Calibration Curve: Plot the stable mV readings (linear y-axis) against the logarithm of the calcium concentration (logarithmic x-axis). The resulting plot should be linear over the measured range.
-
Sample Measurement:
-
Rinse the electrodes with deionized water and blot dry.
-
Immerse the electrodes in the prepared this compound sample solution.
-
Stir at the same rate used for calibration.
-
Record the stable mV reading.
-
-
Concentration Determination: Use the recorded mV value of the sample to determine the corresponding calcium ion concentration from the linear regression equation of the calibration curve.
Cellular Role: Calcium as a Second Messenger and the Calmodulin Pathway
Once absorbed and present in the cytosol, Ca²⁺ acts as a ubiquitous second messenger, modulating a vast array of cellular processes. A primary mechanism through which Ca²⁺ exerts its influence is by binding to and activating calmodulin (CaM), a highly conserved calcium-binding protein.
The activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) is a critical downstream event. The binding of the Ca²⁺-CaM complex to CaMKII initiates a conformational change, activating the kinase and leading to the phosphorylation of numerous substrate proteins involved in processes like gene expression and synaptic plasticity.
Figure 3. Simplified Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII) signaling pathway.
Conclusion
The availability of calcium ions from this compound is a multifaceted process governed by its intrinsic physicochemical properties and a range of extrinsic physiological and dietary variables. While its elemental calcium content is lower than other salts like calcium carbonate, its solubility and reliable bioavailability make it a valuable compound in both pharmaceutical and nutraceutical applications. A thorough understanding of its dissociation, absorption kinetics, and the precise methodologies for its quantification is essential for researchers and developers aiming to optimize its use in promoting health and treating calcium-related disorders.
References
Theoretical Basis for Using Calcium Gluconate in Cell Culture: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Calcium is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, including proliferation, differentiation, signaling, and apoptosis. The precise control of intracellular calcium concentration is therefore critical for maintaining cellular homeostasis and directing cell fate. In cell culture applications, the supplementation of the extracellular medium with calcium salts can be a powerful tool to modulate these processes. Calcium gluconate, an organic calcium salt, offers a bioavailable and less cytotoxic alternative to inorganic salts like calcium chloride for manipulating extracellular calcium concentrations. This technical guide provides a comprehensive overview of the theoretical basis for using this compound in cell culture, detailed experimental protocols for its application in osteogenic and neuronal differentiation, and in the induction of apoptosis in cancer cells. Furthermore, it presents quantitative data on its effects and visualizes the key signaling pathways involved.
The Role of Calcium in Cellular Physiology
The concentration of free calcium (Ca2+) in the cytoplasm of resting cells is tightly regulated and maintained at a very low level (around 100 nM), which is approximately 20,000- to 100,000-fold lower than the typical extracellular concentration (1-2 mM).[1] This steep electrochemical gradient is crucial for calcium's role as a rapid and sensitive signaling molecule. Cellular responses to a variety of stimuli, such as growth factors, neurotransmitters, and hormones, are often mediated by transient increases in intracellular Ca2+.[2][3] These increases can originate from two main sources: influx from the extracellular environment through various ion channels in the plasma membrane, or release from intracellular stores, primarily the endoplasmic reticulum (ER).[1][4]
The addition of this compound to the cell culture medium directly increases the extracellular Ca2+ concentration, thereby modulating the driving force for calcium influx into the cells. This influx can occur through several types of plasma membrane channels, including:
-
Voltage-Gated Calcium Channels (VGCCs): Activated by changes in membrane potential.
-
Ligand-Gated Channels: Opened by the binding of neurotransmitters or other ligands.
-
Store-Operated Calcium Channels (SOCs): Activated by the depletion of intracellular calcium stores.
Once inside the cell, Ca2+ exerts its effects by binding to and modulating the activity of a wide range of proteins, including calmodulin, troponin, and various enzymes, which in turn triggers downstream signaling cascades.
This compound vs. Calcium Chloride: A Comparative Overview
While both this compound and calcium chloride can be used to supplement cell culture media with calcium, there are important differences to consider:
| Feature | This compound | Calcium Chloride |
| Formula | C12H22CaO14 | CaCl2 |
| Elemental Calcium | Lower (~9.3 mg/mL in a 10% solution) | Higher (~27 mg/mL in a 10% solution) |
| Nature | Organic salt | Inorganic salt |
| Cytotoxicity | Generally lower, less irritating to cells. | Can be more cytotoxic and cause tissue necrosis at high concentrations. |
| Solubility | Readily soluble in water. | Readily soluble in water. |
Recommendation: Due to its lower potential for cytotoxicity, this compound is often the preferred choice for cell culture experiments where maintaining cell viability is a primary concern, especially in long-term cultures or with sensitive cell types.
Applications of this compound in Cell Culture
Osteogenic Differentiation
Extracellular calcium is a well-established inducer of osteogenic differentiation in mesenchymal stem cells (MSCs) and pre-osteoblastic cell lines. Increased extracellular Ca2+ promotes the expression of key osteogenic markers and the mineralization of the extracellular matrix.
Quantitative Data:
The following table summarizes the effect of calcium glucoheptonate, a water-soluble organic calcium salt with similar properties to this compound, on the proliferation and differentiation of osteoblast-like MG-63 cells.
| Concentration (mM) | Cell Proliferation (% of Control) | Alkaline Phosphatase (ALP) Activity (U/mg protein) |
| 0 (Control) | 100 | ~1.5 |
| 0.25 | 157.35 | ~2.5 |
| 1.0 | ~140 | ~2.8 |
| 2.0 | ~120 | Not Reported |
| 4.0 | ~80 | Not Reported |
Data adapted from a study on calcium glucoheptonate and may serve as a starting point for optimizing this compound concentrations.
Signaling Pathway:
Increased extracellular calcium can trigger the opening of L-type voltage-gated calcium channels (VGCCs) in osteoprogenitor cells. The resulting influx of Ca2+ can activate the MAPK/ERK signaling pathway, leading to the phosphorylation and activation of the transcription factor Runx2. Runx2 is a master regulator of osteogenesis, driving the expression of genes encoding for key bone matrix proteins such as collagen I (COL1A1), alkaline phosphatase (ALP), and osteocalcin (BGLAP).
Caption: Extracellular calcium-induced osteogenic differentiation signaling pathway.
Experimental Protocol: Induction of Osteogenic Differentiation in hMSCs
-
Cell Seeding: Plate human mesenchymal stem cells (hMSCs) in a 6-well plate at a density of 1 x 105 cells per well in MSC Growth Medium. Allow cells to reach 80-90% confluency.
-
Preparation of this compound Stock Solution:
-
Prepare a 1 M stock solution of this compound in sterile, cell culture-grade water.
-
Warm the solution to aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
Induction of Differentiation:
-
Prepare Osteogenic Differentiation Medium: MSC Growth Medium supplemented with 100 nM dexamethasone, 50 µM ascorbic acid, and 10 mM β-glycerophosphate.
-
Create a serial dilution of this compound in the Osteogenic Differentiation Medium to achieve final concentrations ranging from 0.5 mM to 5 mM. Include a vehicle control (medium with an equivalent volume of sterile water).
-
Aspirate the growth medium from the cells and replace it with the prepared differentiation media containing different concentrations of this compound.
-
-
Culture and Maintenance: Incubate the cells at 37°C in a 5% CO2 incubator for 14-21 days, changing the medium every 2-3 days.
-
Assessment of Differentiation:
-
Alkaline Phosphatase (ALP) Activity: At day 7, measure ALP activity using a colorimetric assay.
-
Alizarin Red S Staining for Mineralization: At day 14 or 21, fix the cells and stain with Alizarin Red S solution to visualize calcium deposits. Quantify the staining by extracting the dye and measuring its absorbance.
-
Neuronal Differentiation
Calcium signaling plays a pivotal role in neuronal development, influencing processes from neurotransmitter specification to axon guidance. Manipulating extracellular calcium levels can be used to promote the differentiation of neuronal progenitor cells or neuroblastoma cell lines like SH-SY5Y.
Signaling Pathway:
Calcium influx through L-type VGCCs or NMDA receptors can activate the Ras-MAPK/ERK signaling pathway. This pathway is a central mediator of calcium signaling in the nervous system and is involved in the transcriptional regulation of genes important for neuronal differentiation and survival.
References
Calcium Gluconate as a Biochemical Reagent: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Calcium ions (Ca²⁺) are ubiquitous second messengers integral to a vast array of cellular processes, including signal transduction, proliferation, differentiation, and apoptosis. The precise experimental manipulation of extracellular and intracellular calcium concentrations is therefore fundamental to life sciences research. Calcium gluconate (C₁₂H₂₂CaO₁₄), a soluble and stable salt of gluconic acid, serves as an invaluable biochemical reagent for this purpose. This technical guide provides an in-depth overview of its biochemical properties, mechanisms of action, and applications in research, complete with detailed experimental protocols and quantitative data to facilitate its effective use in the laboratory.
Core Biochemical Properties
This compound is a readily available and highly pure source of calcium ions for in vitro and in vivo research. Its utility as a reagent stems from its favorable physicochemical properties, particularly its solubility in aqueous solutions and stability, allowing for the straightforward preparation of stock solutions for experimental use.[1][2]
Physicochemical Data
The key properties of this compound are summarized below, providing essential information for solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂CaO₁₄ | [1] |
| Molar Mass | 430.37 g/mol | [1] |
| Elemental Calcium | ~9.3% by weight (93 mg per 1 g) | [3] |
| Appearance | White, crystalline powder or granules | |
| Solubility in Water | 3.3 g/100 mL (20°C); 20 g/100 mL (boiling water) | |
| pH of Aqueous Solution | 6.0 - 8.2 | |
| Stability | Stable in air; incompatible with strong oxidizing agents |
Mechanism of Action as a Reagent
The primary function of this compound in a biochemical context is to serve as a donor of dissociated, biologically active calcium ions (Ca²⁺) upon dissolution in an aqueous medium. This controlled increase in extracellular Ca²⁺ concentration is the initiating event for a multitude of research applications.
The introduced Ca²⁺ can:
-
Activate Cell Surface Receptors: Directly gate or allosterically modulate ion channels and G-protein coupled receptors (GPCRs), most notably the Calcium-Sensing Receptor (CaSR).
-
Modulate Membrane Potential: Influence the electrochemical gradient across the cell membrane, which is critical in excitable cells like neurons and myocytes.
-
Drive Intracellular Signaling: Trigger a cascade of intracellular events following receptor activation, leading to the generation of second messengers such as inositol trisphosphate (IP₃) and diacylglycerol (DAG), and subsequent release of Ca²⁺ from intracellular stores like the endoplasmic reticulum.
-
Influence Cellular Processes: Directly impact Ca²⁺-dependent enzymes and proteins, influencing processes such as cell adhesion, differentiation, and mineralization.
Activation of the Calcium-Sensing Receptor (CaSR) Signaling Pathway
A primary application of this compound in research is to probe the function of the Calcium-Sensing Receptor (CaSR), a Class C GPCR. CaSR plays a pivotal role in systemic calcium homeostasis and is a target of interest in various pathologies. The binding of extracellular Ca²⁺ to CaSR initiates a conformational change that activates heterotrimeric G-proteins, primarily Gαq/11. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG. IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm and elevating intracellular calcium levels, which can be measured experimentally.
Experimental Protocols and Applications
This compound is a versatile reagent used across various research fields. Below are representative protocols for its application in cell culture-based experiments.
General Experimental Workflow
A typical experiment involving the treatment of cells with this compound follows a standardized workflow, from solution preparation to data analysis. This workflow is applicable to numerous downstream assays, including proliferation studies, signaling pathway analysis, and differentiation assays.
Protocol: Preparation of a this compound Stock Solution
This protocol details the preparation of a sterile stock solution for use in cell culture.
-
Calculation: To prepare a 1 M solution of this compound (provides ~93 mg/mL or ~232 mM elemental Ca²⁺), weigh 43.04 g of this compound powder (molar mass 430.37 g/mol ). Adjust mass based on desired molarity. For many applications, a 100 mM stock is sufficient and easier to dissolve.
-
Dissolution: Add the powder to 80 mL of distilled, deionized water (ddH₂O) in a sterile, conical tube or bottle.
-
Heating: Gently warm the solution to 60-80°C while stirring to facilitate complete dissolution. This compound dissolves more readily in warm water.
-
Final Volume: Once dissolved, cool the solution to room temperature and adjust the final volume to 100 mL with ddH₂O.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to prevent repeated freeze-thaw cycles.
Protocol: Measuring CaSR Activation via Intracellular Calcium Flux
This protocol outlines a method to measure the immediate signaling response to CaSR activation using a fluorescent calcium indicator like Indo-1.
-
Cell Preparation: Culture cells expressing CaSR (e.g., HEK293 cells transfected with a CaSR plasmid) in a suitable format (e.g., 96-well plate or suspension).
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM) by incubating in loading buffer for 30-60 minutes at 37°C, according to the dye manufacturer's protocol.
-
Washing: Gently wash the cells twice with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺) to remove extracellular dye.
-
Baseline Measurement: Place the cells in a fluorescence plate reader or flow cytometer and measure the baseline fluorescence for 1-2 minutes to establish a stable signal.
-
Stimulation: Add this compound solution (prepared in the same calcium-free buffer) to the cells to achieve the desired final concentrations (e.g., a dose-response curve from 0.5 mM to 10 mM Ca²⁺).
-
Data Acquisition: Immediately begin recording the change in fluorescence intensity over time for 5-15 minutes. The binding of intracellular Ca²⁺ to the dye results in a measurable change in its fluorescent properties.
-
Analysis: Quantify the response by calculating the peak fluorescence intensity or the area under the curve relative to the baseline.
Application: Inducing Osteoblast Differentiation
Calcium ions are known to promote the differentiation and mineralization of osteoblasts. This compound can be used as a reagent to study these processes in vitro.
Experimental Synopsis (based on):
-
Cell Line: MG-63 osteoblast-like cells.
-
Treatment: Cells are cultured in standard medium supplemented with calcium glucoheptonate (a salt with similar reagent properties to this compound) at concentrations ranging from 0.25 mM to 4 mM for periods of 48 hours (for proliferation) to 7+ days (for differentiation).
-
Assays:
-
Proliferation: Measured using an MTT assay, which quantifies metabolically active cells.
-
Mineralization: Visualized and quantified by Alizarin Red S staining, which stains calcium deposits.
-
Gene Expression: Osteogenic marker genes (e.g., Collagen-1, Osteocalcin, SPARC) are quantified using qRT-PCR and Western blotting.
-
Quantitative Data Summary
The following tables summarize quantitative data from research applications, demonstrating the effective concentrations and observed effects of using calcium salts as biochemical reagents.
Effect of Calcium on Osteoblast-like Cell Proliferation
Data derived from a study on calcium glucoheptonate, demonstrating a principle applicable to this compound.
| Treatment Concentration (mM) | Proliferation (% of Control) | Cell Line | Assay | Reference |
| 0 (Control) | 100% | MG-63 | MTT | |
| 0.25 | 157.35% | MG-63 | MTT | |
| 1.0 | ~140% (estimated from graph) | MG-63 | MTT | |
| 2.0 | ~135% (estimated from graph) | MG-63 | MTT | |
| 4.0 | ~120% (estimated from graph) | MG-63 | MTT |
Effective Concentrations for Studying CaSR Activation and Osteogenesis
| Application | Cell Type | Effective Ca²⁺ Concentration Range | Endpoint Measured | Reference |
| CaSR Activation | HEK293 | 3 mM - 10 mM | Inositol-1-phosphate accumulation | |
| Osteoblast Proliferation | Osteoblasts | 2 mM - 4 mM | Cell viability and proliferation | |
| Osteoblast Differentiation | Osteoblasts | 5 mM - 8 mM | Matrix mineralization | |
| Cytotoxicity | Osteoblasts | >10 mM | Cell death |
Conclusion
This compound is a fundamental and versatile biochemical reagent for the experimental manipulation of extracellular calcium levels. Its high solubility and stability make it suitable for a wide range of applications, from studying the intricacies of GPCR signaling pathways like the CaSR to inducing complex cellular processes such as osteogenic differentiation. By following established protocols for solution preparation and downstream analysis, researchers can effectively utilize this compound to probe the critical role of calcium in cellular physiology and pathology. This guide provides the foundational knowledge, quantitative data, and procedural frameworks necessary for its successful integration into experimental design.
References
Methodological & Application
Protocol for Preparing Calcium Gluconate Solutions for Cell Culture
Application Note
Introduction
Calcium is a critical divalent cation in cell culture, playing a vital role as a second messenger in numerous signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis. It is also essential for cell adhesion and the maintenance of membrane integrity. While most basal cell culture media contain calcium, typically in the form of calcium chloride, experimental conditions often necessitate the supplementation of additional calcium. Calcium gluconate serves as a bioavailable and gentler source of calcium compared to calcium chloride, which can sometimes be harsh on cells. This document provides a detailed protocol for the preparation of sterile this compound solutions for use in cell culture applications.
Key Considerations
This compound has a lower solubility in water compared to calcium chloride, which requires careful preparation to ensure complete dissolution and prevent precipitation. The solubility of this compound is significantly influenced by temperature. It is also important to note that many cell culture media are rich in phosphates, and the addition of excess calcium can lead to the precipitation of calcium phosphate, reducing the bioavailability of both ions and potentially causing cytotoxicity. Therefore, it is recommended to prepare a concentrated stock solution of this compound and add it to the culture medium in a dropwise manner while stirring to ensure proper mixing and minimize precipitation.
Data Presentation
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 15 | 3.3[1] |
| 25 | 3.5[1][2] |
| 100 (boiling) | ~20[1] |
Table 2: Calcium Concentration in Common Cell Culture Media
| Media Type | Calcium Concentration (mM) |
| BGJb Medium Fitton-Jackson Modification | 0[3] |
| MCDB media 151, 153 (for keratinocytes) | 0.03 |
| Ham's F-10 and F-12 | 0.30 |
| RPMI-1640 | 0.42 |
| MCDB medium 302 (for CHO cells) | 0.60 |
| Waymouth Medium MB | 0.82 |
| McCoy's 5A Modified Medium | 0.9 |
| DMEM/F-12 (50:50) | 1.05 |
| L-15 Medium | 1.26 |
| Iscove's Modified Dulbecco's Medium (IMDM) | 1.49 |
| Basal Medium Eagle (BME), DMEM, MEM, M199 | 1.8 |
| MCDB media 201 (for Chick Embryo Fibroblasts) | 2.0 |
Experimental Protocols
Materials
-
This compound monohydrate powder (cell culture grade)
-
Cell culture grade water (e.g., Water for Injection - WFI)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filters
-
Sterile syringes
-
Magnetic stirrer and stir bar
-
Water bath or heating block
-
pH meter (optional, for verification)
Protocol for Preparing a 1 M this compound Stock Solution
-
Weighing: Accurately weigh 44.84 g of this compound monohydrate (molar mass: 448.39 g/mol ).
-
Dissolution:
-
Transfer the powder to a sterile 100 mL glass beaker containing a sterile magnetic stir bar.
-
Add approximately 80 mL of cell culture grade water.
-
Gently heat the solution to 37°C while stirring. To aid dissolution, you can use a water bath or a heating block. Avoid excessive heating as it can promote decomposition.
-
Continue stirring until the powder is completely dissolved. The solution should be clear.
-
-
Volume Adjustment:
-
Once dissolved, transfer the solution to a 100 mL sterile volumetric flask.
-
Rinse the beaker with a small amount of cell culture grade water and add it to the volumetric flask to ensure all the this compound is transferred.
-
Bring the final volume to 100 mL with cell culture grade water.
-
-
Sterilization:
-
Aseptically filter the solution through a 0.22 µm sterile syringe filter into a sterile container. This is the preferred method for heat-sensitive solutions.
-
Alternatively, the solution can be autoclaved at 121°C for 15-20 minutes. However, be aware that autoclaving may lead to some decomposition.
-
-
Storage:
-
Store the sterile stock solution in aliquots to avoid repeated freeze-thaw cycles.
-
For short-term storage, the solution can be kept at 2-8°C.
-
For long-term storage, store at -20°C for up to one month or at -80°C for up to six months.
-
Protocol for Supplementing Cell Culture Medium
-
Thaw: If frozen, thaw the required aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Dilution:
-
Warm the basal cell culture medium to 37°C.
-
Under sterile conditions in a laminar flow hood, add the desired volume of the this compound stock solution to the pre-warmed medium.
-
It is crucial to add the stock solution dropwise while gently swirling the medium to prevent localized high concentrations and potential precipitation of calcium phosphate.
-
-
Final Concentration: The final concentration of supplemented calcium will depend on the experimental requirements. For example, to increase the calcium concentration of 500 mL of DMEM (which contains 1.8 mM Ca²⁺) by an additional 1 mM, you would add 500 µL of the 1 M this compound stock solution.
-
pH Verification (Optional): After supplementation, you can verify that the pH of the medium is within the optimal range for your cells (typically 7.2-7.4). The addition of a small volume of a non-buffered stock solution should not significantly alter the pH of the buffered culture medium.
-
Use: The supplemented medium is now ready for use in your cell culture experiments.
Visualization
Calcium Signaling Pathway
The following diagram illustrates a simplified, common calcium signaling pathway initiated by the activation of a G-protein coupled receptor (GPCR).
Caption: A simplified diagram of a typical calcium signaling cascade.
Experimental Workflow
The following diagram outlines the workflow for preparing a sterile this compound stock solution for cell culture.
Caption: Workflow for this compound solution preparation.
References
Application Notes and Protocols: Inducing Gene Expression in Mammalian Cells Using Calcium Phosphate Co-Precipitation
Introduction
The introduction of foreign DNA into mammalian cells is a cornerstone of modern biological research, enabling the study of gene function, protein expression, and the development of novel therapeutic strategies. One of the most established and cost-effective non-viral methods for gene delivery is calcium phosphate-mediated transfection.[][2][3] This technique relies on the formation of a co-precipitate of calcium phosphate and plasmid DNA, which is then taken up by cells, leading to the expression of the desired gene.[][4] While calcium chloride is traditionally used, calcium gluconate in phosphate-buffered saline has also been shown to enhance gene delivery, particularly with adenoviral vectors, and relies on the same principle of calcium phosphate precipitation.
The underlying mechanism involves the formation of fine calcium phosphate-DNA precipitates that adhere to the cell surface and are subsequently internalized by the cells through endocytosis or phagocytosis. Once inside the cell, the DNA is released into the cytoplasm and can enter the nucleus, where it is transcribed and translated into the protein of interest. The efficiency of this process is influenced by several factors, including the pH of the buffer, the concentration of DNA, the size of the precipitate, and the cell type being transfected.
Beyond its role in transfection, calcium is a ubiquitous second messenger that plays a critical role in regulating endogenous gene expression. Changes in intracellular calcium concentrations, triggered by various stimuli, can activate a cascade of signaling pathways that culminate in the activation of transcription factors and the subsequent expression of specific genes. These pathways are crucial for a wide range of cellular processes, including neuronal plasticity, cell growth, and differentiation. An understanding of these native calcium signaling pathways provides a broader context for how calcium ions can influence cellular gene expression.
These application notes provide detailed protocols for calcium phosphate-mediated transfection, summarize key quantitative data for optimizing the procedure, and illustrate the associated cellular signaling pathways and experimental workflows.
Data Presentation
Table 1: Optimization of Calcium Phosphate Transfection in Mesenchymal Stem Cells (MSCs)
| Transfection Method | Transfection Efficiency (% GFP-positive cells) | Cell Viability (Fold change in cell number) | Reference |
| Optimized Calcium Phosphate | ~70-80% (murine MSCs) | ~2.0 | |
| Optimized Calcium Phosphate | ~30% (human MSCs) | Not specified | |
| Lipofection | >80% | <1.0 | |
| Electroporation | >80% | <1.0 |
Table 2: Key Parameters for Optimizing Calcium Phosphate Transfection
| Parameter | Optimal Condition | Notes | Reference |
| Buffer pH | 7.05 - 7.12 | Critical for fine precipitate formation. HBS buffer at pH 7.10 showed high efficiency. | |
| DNA Amount | 10 - 50 µg per 10 cm plate | Varies depending on the cell line. For some MSCs, 40 µg per dish was optimal. | |
| Incubation Time | 4 - 6 hours | The duration the precipitate remains on the cells. 4 hours was optimal for MSCs, while 6 hours was optimal for CHO and C2C12 cells. | |
| Serum Concentration | 2% FBS during transfection | Serum can reduce transfection efficiency but enhance cell viability. A balance is needed. | |
| Glycerol/DMSO Shock | Often increases efficiency | A brief exposure to glycerol or DMSO after incubation can enhance DNA uptake. This step is toxic and needs to be optimized for each cell type. |
Signaling Pathways and Experimental Workflows
Calcium-Mediated Gene Expression Signaling Pathway
Increases in intracellular calcium can activate several signaling cascades that lead to the modulation of gene expression. Key pathways involve the activation of calmodulin-dependent kinases (CaMKs) and the Ras-MAPK pathway, which in turn phosphorylate transcription factors such as CREB (cAMP response element-binding protein). These activated transcription factors then bind to specific DNA sequences in the promoters of target genes, initiating transcription.
Caption: Calcium signaling pathways leading to gene expression.
Experimental Workflow for Calcium Phosphate Transfection
The general workflow for transfecting mammalian cells using the calcium phosphate method involves preparing the cells, forming the calcium phosphate-DNA co-precipitate, adding the precipitate to the cells, and then allowing for gene expression.
Caption: General workflow for calcium phosphate-mediated transfection.
Experimental Protocols
Protocol 1: Standard Calcium Phosphate-Mediated Transfection
This protocol is a general guideline and should be optimized for specific cell types and plasmid DNA.
Materials:
-
Mammalian cells to be transfected
-
Complete cell culture medium
-
Plasmid DNA of high purity (1-2 µg/µL)
-
2.5 M Calcium Chloride (CaCl₂) or a sterile, concentrated this compound solution
-
2X HEPES-Buffered Saline (HBS), pH 7.10:
-
50 mM HEPES
-
280 mM NaCl
-
1.5 mM Na₂HPO₄
-
Adjust pH to exactly 7.10 with NaOH. Sterile filter and store at 4°C.
-
-
Sterile, deionized water
-
15% Glycerol in 1X HBS (optional, for shock)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection. For many cell lines, this is approximately 2-5 x 10⁵ cells per well.
-
Preparation of DNA-Calcium Mixture (per well of a 6-well plate):
-
In a sterile microfuge tube, add 10 µg of plasmid DNA.
-
Add sterile deionized water to bring the volume to 100 µL.
-
Add 12.5 µL of 2.5 M CaCl₂. Mix gently by tapping the tube.
-
-
Formation of Co-Precipitate:
-
In a separate sterile tube, add 100 µL of 2X HBS.
-
While gently vortexing or bubbling air through the 2X HBS, add the DNA-calcium mixture drop by drop. A fine, opalescent precipitate should form.
-
Incubate the mixture at room temperature for 20-30 minutes.
-
-
Transfection:
-
Add the 212.5 µL of the co-precipitate mixture dropwise to one well of the 6-well plate containing the cells and 2 mL of fresh complete medium.
-
Gently swirl the plate to distribute the precipitate evenly.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-8 hours.
-
-
Post-Incubation (Optional Glycerol Shock):
-
After the incubation period, aspirate the medium containing the precipitate.
-
Wash the cells once with 2 mL of serum-free medium or PBS.
-
Add 1 mL of 15% glycerol in 1X HBS to the cells and incubate for 30 seconds to 3 minutes at room temperature (the duration is highly cell-type dependent and must be optimized to avoid excessive cell death).
-
Aspirate the glycerol solution and wash the cells twice with 2 mL of serum-free medium or PBS.
-
Add 2 mL of fresh, complete growth medium.
-
-
Gene Expression and Analysis:
-
Return the cells to the 37°C CO₂ incubator.
-
Allow 24-72 hours for gene expression to occur.
-
Analyze the cells for the expression of the transfected gene using an appropriate method (e.g., fluorescence microscopy for fluorescent proteins, luciferase assay for reporter constructs, or Western blot for protein of interest).
-
Protocol 2: Optimized Calcium Phosphate Transfection for Mesenchymal Stem Cells
This protocol is adapted from a study that optimized transfection for murine MSCs.
Materials:
-
Murine Mesenchymal Stem Cells (MSCs)
-
alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification) with 10% Fetal Bovine Serum (FBS) for routine culture
-
alpha-MEM with 2% FBS for transfection
-
Plasmid DNA (e.g., pMaxGFP)
-
2.5 M Calcium Chloride (CaCl₂)
-
2X HBS, pH 7.10
-
10 cm culture dishes
Procedure:
-
Cell Seeding: Seed MSCs in 10 cm dishes and grow to 50-70% confluency.
-
Preparation of DNA-Calcium Mixture:
-
For one 10 cm dish, mix 40 µg of plasmid DNA with 125 µL of 2.5 M CaCl₂.
-
Bring the final volume to 1 mL with sterile water.
-
-
Formation of Co-Precipitate:
-
In a sterile tube, place 1 mL of 2X HBS.
-
Add the DNA-calcium mixture dropwise to the HBS while vortexing.
-
Incubate at room temperature for 20 minutes.
-
-
Transfection:
-
Aspirate the growth medium from the cells and replace it with alpha-MEM containing 2% FBS.
-
Add the 2 mL of the co-precipitate mixture to the dish.
-
Incubate for 4 hours at 37°C in a CO₂ incubator.
-
-
Post-Transfection:
-
After 4 hours, aspirate the transfection medium.
-
Wash the cells once with PBS.
-
Add fresh, complete growth medium (alpha-MEM with 10% FBS).
-
-
Gene Expression and Analysis:
-
Incubate the cells for 48-72 hours.
-
Analyze for gene expression. This protocol yielded approximately 70-80% transfection efficiency for murine MSCs.
-
References
Application Notes and Protocols for Optimal Platelet-Rich Plasma (PRP) Activation with Calcium Gluconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-rich plasma (PRP) is a biologic product derived from whole blood that contains a higher concentration of platelets than baseline. The therapeutic effect of PRP is attributed to the release of growth factors and cytokines from activated platelets, which play a crucial role in tissue regeneration and repair. Exogenous activation of PRP is a critical step to initiate the degranulation of platelets and the subsequent release of these bioactive molecules. Calcium gluconate is a widely used activator for this purpose, offering a slower, more sustained release of growth factors compared to other agents like thrombin or calcium chloride.[1] This document provides detailed application notes and protocols for the use of this compound in PRP activation, summarizing key quantitative data and outlining experimental methodologies.
Data Presentation
The following tables summarize quantitative data from various studies on the use of this compound for PRP activation.
Table 1: Concentrations of this compound Used in PRP Activation
| This compound Concentration | Ratio of Activator to PRP (v/v) | Application/Study Focus | Reference |
| 10% | 1:3 (0.5 mL to 1.5 mL PRP) | Induction of autologous thrombin and platelet-rich fibrin formation for dental pulp stem cell culture. | [2] |
| 10% | 1:10 (0.3 mL to 3 mL PRP) | To produce a PRP gel for rotator cuff repair. | [3] |
| 10% | Not specified | Associated with greater potential for inducing osteoblast and fibroblast proliferation. | [4][5] |
| 10% | Not specified | Used in combination with thrombin, showing significantly higher growth factor release than this compound alone. |
Table 2: Comparative Effects of this compound and Other Activators
| Activator | Key Findings | Reference |
| This compound (10%) | Milder activator than calcium chloride, leading to a more gradual release of growth factors. Can be used to generate autologous thrombin. | |
| Calcium Chloride | Induces a progressive release of growth factors over 24 hours. Directly activates platelets and facilitates clot formation. | |
| Thrombin (Autologous or Bovine) | Powerful activator with rapid induction of platelet degranulation. | |
| This compound + Thrombin | Combination results in significantly higher release of PDGF-AB and TGF-β compared to either activator alone. | |
| Unactivated PRP | Relies on in situ activation by endogenous collagen. May have a delayed therapeutic onset. |
Experimental Protocols
Protocol 1: Preparation of 10% this compound Solution
This protocol describes the preparation of a 10% (w/v) this compound solution for PRP activation.
Materials:
-
This compound monohydrate powder (USP grade)
-
Sterile water for injection
-
Sterile glassware (beaker, graduated cylinder)
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
-
Sterile storage vials
Procedure:
-
Weigh 10 g of this compound monohydrate powder.
-
Measure 80 mL of sterile water for injection in a sterile beaker.
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
Slowly add the this compound powder to the water while stirring continuously.
-
Gently heat the solution to 60-70°C while stirring to facilitate dissolution. Do not boil.
-
Once the powder is completely dissolved, remove the beaker from the heat and allow it to cool to room temperature.
-
Transfer the solution to a sterile 100 mL graduated cylinder and add sterile water for injection to bring the final volume to 100 mL.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile storage container.
-
Store the 10% this compound solution at room temperature.
Protocol 2: Activation of PRP with 10% this compound
This protocol outlines the steps for activating prepared PRP using a 10% this compound solution.
Materials:
-
Prepared Platelet-Rich Plasma (PRP)
-
10% sterile this compound solution
-
Sterile pipettes and tips
-
Incubator at 37°C
Procedure:
-
Aseptically transfer the desired volume of PRP into a sterile tube.
-
Based on the desired ratio (refer to Table 1), calculate the volume of 10% this compound solution needed. A common starting ratio is 1 part 10% this compound to 9 parts PRP (e.g., 0.1 mL of this compound for 0.9 mL of PRP).
-
Gently add the calculated volume of 10% this compound solution to the PRP.
-
Mix gently by inverting the tube 2-3 times or by gentle pipetting. Avoid vigorous shaking to prevent premature platelet lysis.
-
Incubate the mixture at 37°C for a predetermined time to allow for clot formation and growth factor release. A study noted gel phase formation within 15 minutes. The optimal incubation time may vary depending on the downstream application.
-
The activated PRP is now ready for use in cell culture experiments, injection, or other applications.
Visualizations
Signaling Pathway of Platelet Activation by Exogenous Calcium
Caption: Platelet activation by exogenous this compound.
Experimental Workflow for PRP Activation and Analysis
Caption: Experimental workflow for PRP activation and analysis.
Logical Relationship: this compound Concentration and Platelet Activation
References
- 1. diyprp.com [diyprp.com]
- 2. The Effect of this compound on Platelet Rich Plasma Activation for VEGF-A Expression of Human Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Technical Procedures for Preparation and Administration of Platelet-Rich Plasma and Related Products: A Scoping Review [frontiersin.org]
- 5. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
Application of Calcium Gluconate in Enzyme Kinetics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in the regulation of numerous cellular processes, including enzyme activity. Many enzymes, known as calcium-dependent enzymes, require Ca²⁺ for their catalytic activity, conformational stability, or for mediating interactions with substrates and regulatory proteins. Calcium gluconate, a soluble salt of calcium and gluconic acid, serves as a readily available and biocompatible source of Ca²⁺ for in vitro enzyme kinetics studies.[1][2] Its use allows for the precise control of calcium concentration in enzymatic assays, enabling researchers to investigate the activation mechanisms, determine kinetic parameters, and screen for modulators of calcium-dependent enzymes.
These application notes provide a comprehensive guide for the use of this compound in enzyme kinetics studies, including detailed protocols, data presentation guidelines, and visualizations of relevant pathways and workflows.
Role of Calcium in Enzyme Kinetics
Calcium ions can modulate enzyme activity through several mechanisms:
-
Direct Catalytic Role: In some enzymes, Ca²⁺ is directly involved in the catalytic mechanism at the active site.
-
Conformational Activation: Binding of Ca²⁺ can induce conformational changes in the enzyme, leading to its activation. A prime example is the activation of protein kinase C (PKC) and calmodulin (CaM).[3][4]
-
Cofactor Binding: Ca²⁺ can act as a cofactor, bridging the enzyme and the substrate or another cofactor.
-
Stabilization of Structure: Calcium ions can bind to enzymes at sites distinct from the active site to stabilize their tertiary or quaternary structure.
The effect of Ca²⁺ on enzyme kinetics is often analyzed using the Michaelis-Menten model, where the influence of calcium concentration on the maximum reaction velocity (Vmax) and the Michaelis constant (Km) is determined.[5]
Data Presentation: Quantitative Effects of Calcium on Enzyme Kinetics
The following tables summarize the quantitative data on the effect of calcium on the kinetic parameters of representative calcium-dependent enzymes.
Table 1: Effect of Ca²⁺ on Chitinase Activity
| Ca²⁺ Concentration | Km (µmol/mL) | Vmax (µmol/min) | Source |
| 0% | 7.781 | 0.066 | |
| 0.4% | 6.723 | 0.079 |
Table 2: Ca²⁺ Binding and Activation of Ca²⁺-dependent Mg²⁺-activated ATPase
| Parameter | Value | Condition | Source |
| Dissociation Constant (Kd) for CaM-Ca₃/CaM-Ca₄ binding to the enzyme | 6 x 10⁻¹⁰ M | Ca²⁺ saturating the substrate binding site | |
| Dissociation Constant (Kd) for CaM-Ca₃/CaM-Ca₄ binding to the enzyme | 1.1 x 10⁻⁸ M | Ca²⁺ not saturating the substrate binding site | |
| Dissociation Constant (Kd) of the enzyme for Ca²⁺ at the substrate binding site | 51.5 µM | In the absence of Calmodulin | |
| Dissociation Constant (Kd) of the enzyme for Ca²⁺ at the substrate binding site | 2.8 µM | In the presence of Calmodulin |
Experimental Protocols
Preparation of this compound Solutions
Objective: To prepare sterile stock solutions of this compound for use in enzyme assays.
Materials:
-
This compound monohydrate (C₁₂H₂₂CaO₁₄·H₂O)
-
Sterile, deionized water
-
Sterile volumetric flasks and pipettes
-
0.22 µm sterile filter
Protocol:
-
Calculate the required mass: To prepare a 1 M stock solution of this compound, weigh out 448.39 g of this compound monohydrate and dissolve it in a final volume of 1 L of sterile, deionized water. For a 10% (w/v) solution, dissolve 10 g of this compound in a final volume of 100 mL of sterile, deionized water.
-
Dissolution: Add the weighed this compound to a sterile beaker containing a stir bar and approximately 80% of the final volume of sterile, deionized water. Stir on a magnetic stir plate until fully dissolved. Gentle heating may be required to facilitate dissolution, but avoid boiling.
-
Volume adjustment: Once dissolved, transfer the solution to a sterile volumetric flask and bring it to the final volume with sterile, deionized water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the sterile stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C.
General Protocol for a Calcium-Dependent Enzyme Kinetic Assay
Objective: To determine the effect of calcium concentration on the kinetic parameters (Km and Vmax) of a calcium-dependent enzyme.
Materials:
-
Calcium-dependent enzyme of interest
-
Substrate for the enzyme
-
This compound stock solution (e.g., 1 M)
-
Assay buffer (pH and composition optimized for the enzyme)
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
Protocol:
-
Prepare a substrate concentration series: Prepare a series of substrate concentrations in the assay buffer. The range should typically span from 0.1 to 10 times the expected Km of the enzyme.
-
Prepare a calcium concentration series: Prepare a series of dilutions of the this compound stock solution in the assay buffer. The concentrations should be chosen based on the known or expected calcium sensitivity of the enzyme. A typical range might be from 0 to 10 mM.
-
Set up the reaction mixtures: In a 96-well plate or cuvettes, set up the reaction mixtures. For each calcium concentration to be tested:
-
Add a fixed volume of assay buffer.
-
Add a fixed volume of the enzyme solution (at a constant concentration).
-
Add a fixed volume of the respective this compound dilution.
-
Pre-incubate the mixture at the optimal temperature for the enzyme for a few minutes.
-
-
Initiate the reaction: Start the reaction by adding a fixed volume of a specific substrate concentration to each well/cuvette.
-
Measure the reaction rate: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader or spectrophotometer. The wavelength will depend on the specific substrate and product. Record the initial velocity (v₀) of the reaction.
-
Repeat for all substrate and calcium concentrations: Repeat steps 3-5 for each combination of substrate and calcium concentration.
-
Data Analysis:
-
For each calcium concentration, plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for that specific calcium concentration.
-
A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data to determine Vmax (from the y-intercept) and Km (from the x-intercept).
-
Plot the determined Vmax and Km values against the calcium concentration to visualize the effect of calcium on the enzyme's kinetics.
-
Visualizations
Signaling Pathway: Calcium-Calmodulin Dependent Protein Kinase II (CaMKII) Activation
Caption: CaMKII Activation Pathway.
Experimental Workflow: Determining Enzyme Kinetic Parameters with this compound
Caption: Enzyme Kinetics Workflow.
Logical Relationship: Michaelis-Menten Kinetics
Caption: Michaelis-Menten Kinetics Model.
References
Calcium gluconate protocol for oocyte activation in developmental biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oocyte activation is a critical series of events that marks the transition from a mature, arrested oocyte to a developing embryo. This process is naturally initiated by the fusion of sperm and egg, which triggers a characteristic pattern of intracellular calcium (Ca²⁺) oscillations.[1][2][3] These calcium signals are the universal trigger for the downstream events of activation, including cortical granule exocytosis to prevent polyspermy, resumption and completion of meiosis, and the formation of pronuclei.[1][2] In cases of fertilization failure, particularly following intracytoplasmic sperm injection (ICSI), artificial oocyte activation (AOA) can be employed to mimic the natural calcium signaling cascade.
While various chemical agents are used for AOA, the most common are calcium ionophores, which increase the oocyte's permeability to extracellular calcium. It is important to clarify that calcium gluconate is not a direct activating agent in the same way as a calcium ionophore. Instead, it serves as a source of bioavailable calcium ions in the extracellular culture medium. The activation protocol, therefore, involves the use of a calcium ionophore in a medium containing a precise concentration of calcium, which can be supplied by salts like this compound or calcium chloride.
This document provides detailed protocols and background information on the use of calcium-based methods for artificial oocyte activation, contextualizing the role of calcium sources like this compound within the established procedures.
Signaling Pathway of Oocyte Activation
The entry of sperm introduces a sperm-specific protein, phospholipase C zeta (PLCζ), into the oocyte cytoplasm. PLCζ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors (IP₃R) on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytoplasm. This initial release triggers a cascade of further releases, creating a series of oscillations that drive the activation process. The influx of extracellular calcium is also crucial for replenishing the ER stores and sustaining these oscillations.
Experimental Protocols
The following is a generalized protocol for artificial oocyte activation using a calcium ionophore. The calcium in the medium can be supplied by either calcium chloride or this compound, with calcium chloride being more common in standard media formulations.
Materials
-
MII (Metaphase II) oocytes
-
Handling medium (e.g., M2 or HEPES-buffered HTF)
-
Activation Medium: Calcium-free handling medium supplemented with a calcium ionophore and a calcium source.
-
Culture medium (e.g., G1/G2, KSOM)
-
Calcium Ionophore Stock Solution (e.g., Ionomycin or Calcimycin A23187 in DMSO)
-
Calcium Source: Sterile, cell culture grade this compound or Calcium Chloride solution.
-
Incubator: 37°C, 5-6% CO₂ in air
Protocol: Artificial Oocyte Activation (AOA)
-
Preparation of Activation Medium:
-
On the day of the experiment, prepare the activation medium. Start with a calcium-free base medium.
-
Add the calcium source (e.g., this compound) to achieve the desired final concentration of extracellular calcium (typically 1-2 mM).
-
Add the calcium ionophore from a stock solution to its final working concentration (see Table 1). Ensure thorough mixing.
-
Equilibrate the medium in the incubator for at least 30-60 minutes before use.
-
-
Oocyte Preparation:
-
Collect MII oocytes. If performing ICSI, this protocol should be initiated within 30-60 minutes post-injection.
-
Wash the oocytes through several drops of handling medium to remove any residual contaminants.
-
-
Activation Step:
-
Transfer the oocytes into the pre-equilibrated activation medium containing the calcium ionophore.
-
Incubate for the specified duration (see Table 1). This step is critical and time-sensitive.
-
Monitor the oocytes during this incubation if possible, though it is typically a fixed-time incubation.
-
-
Post-Activation Wash:
-
Following incubation, immediately remove the oocytes from the activation medium.
-
Wash the oocytes thoroughly through multiple drops of fresh, pre-equilibrated handling medium to completely remove the ionophore.
-
-
Culture:
-
Transfer the activated oocytes into the appropriate culture medium.
-
Culture the oocytes in the incubator under standard conditions.
-
-
Assessment of Activation:
-
Approximately 4-6 hours post-activation, check for the extrusion of the second polar body and the formation of pronuclei as indicators of successful activation.
-
Quantitative Data for AOA Protocols
The concentration and duration of ionophore exposure are critical parameters that must be optimized for the specific cell type and experimental conditions.
| Activating Agent | Typical Concentration | Typical Exposure Time | Species | Reference |
| Ionomycin | 5 - 10 µM | 5 - 15 minutes | Human, Mouse | |
| Calcimycin (A23187) | 5 - 10 µM | 5 - 15 minutes | Human, Mouse | |
| Strontium Chloride (SrCl₂) | 10 mM | 2 - 6 hours | Mouse |
Note: Strontium chloride acts via a different mechanism and typically requires a longer incubation in a calcium-free medium.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for artificial oocyte activation following a procedure like ICSI.
Concluding Remarks
The successful activation of oocytes is fundamentally dependent on inducing a precise rise in intracellular calcium. While this compound itself does not activate oocytes, it is a viable source for the extracellular calcium required in AOA protocols that utilize calcium ionophores. The protocols provided herein offer a framework for researchers to perform AOA. However, it is crucial to empirically optimize ionophore concentrations and incubation times to achieve high activation rates while minimizing potential cytotoxicity to ensure the healthy development of resulting embryos.
References
Application Note: Method for Assessing Calcium Uptake from Calcium Gluconate in Primary Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium ions (Ca²⁺) are ubiquitous second messengers that play a pivotal role in a multitude of cellular processes, including gene transcription, muscle contraction, neurotransmission, and cell proliferation[1][2]. The concentration of intracellular free calcium ([Ca²⁺]i) is tightly regulated, and transient increases in [Ca²⁺]i, known as calcium signals, trigger specific downstream cellular responses[3]. Calcium gluconate is a widely used supplement to increase bioavailable calcium and is clinically administered to treat hypocalcemia. Upon administration, it dissociates into calcium and gluconate ions, thereby increasing the extracellular Ca²⁺ concentration.
Assessing the ability of primary cells to take up calcium from an external source like this compound is crucial for understanding its physiological effects and for developing therapeutic strategies. This application note provides a detailed protocol for quantifying calcium uptake in primary cells using the ratiometric fluorescent indicator Fura-2 Acetoxymethyl (AM) ester.
Principle of the Method
The measurement of [Ca²⁺]i is most commonly achieved using fluorescent indicators. These are chelators that exhibit a change in their fluorescent properties upon binding to Ca²⁺. Fura-2 AM is a popular choice because it is ratiometric and UV-excitable.
-
Cell Loading : Fura-2 AM is a cell-permeant ester form of Fura-2. Its lipophilic nature allows it to cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the now cell-impermeant Fura-2 molecule in the cytoplasm.
-
Ratiometric Measurement : Fura-2's fluorescence excitation spectrum shifts upon binding to Ca²⁺. The dye is excited at two wavelengths: 340 nm (calcium-bound form) and 380 nm (calcium-free form), while emission is measured at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is directly proportional to the [Ca²⁺]i. This ratiometric approach provides a robust measurement, minimizing variability from factors like uneven dye loading, photobleaching, or changes in cell thickness.
Visualization of Key Processes
Caption: Overall experimental workflow for measuring calcium uptake.
Materials and Reagents
-
Primary cells of interest
-
Cell culture medium (appropriate for the primary cell type)
-
Fetal Bovine Serum (FBS)
-
This compound (powder, USP grade)
-
Fura-2 AM (lyophilized)
-
DMSO (Anhydrous)
-
Pluronic™ F-127 (20% solution in DMSO)
-
Probenecid (optional, anion transport inhibitor to improve dye retention)
-
Hanks' Balanced Salt Solution (HBSS) or HEPES-buffered saline (HBS)
-
Trypsin-EDTA
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with dual-wavelength excitation capability (340nm and 380nm) and emission detection at 510nm.
Detailed Experimental Protocol
Reagent Preparation
-
This compound Stock Solution (1 M): Dissolve 448.4 g of this compound monohydrate in 1 L of distilled H₂O. Warm gently to dissolve completely. Filter-sterilize and store at 4°C. Dilute in assay buffer to the desired final concentrations (e.g., 1-10 mM) before the experiment.
-
Fura-2 AM Stock Solution (1 mM): Add 50 µL of anhydrous DMSO to a 50 µg vial of lyophilized Fura-2 AM. Vortex thoroughly for 1 minute. Store in small aliquots at -20°C, protected from light and moisture.
-
Assay Buffer (HBS): Prepare HEPES-buffered saline containing 1.3 mM CaCl₂, 5.5 mM D-glucose, and other standard salts, pH adjusted to 7.4. Probenecid can be added to a final concentration of 2.5 mM if dye leakage is an issue.
-
Fura-2 AM Loading Solution (2-5 µM): For each 1 mL of Assay Buffer, add 2-5 µL of 1 mM Fura-2 AM stock solution and 1-2 µL of 20% Pluronic F-127. Pluronic F-127 is a surfactant that aids in dye solubilization. Vortex well before use. This solution should be prepared fresh.
Cell Preparation
-
Culture primary cells using standard protocols until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and resuspend them in culture medium.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 3.0 x 10⁴ to 5.0 x 10⁴ cells/well.
-
Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
Fura-2 AM Loading Protocol
-
Carefully remove the culture medium from the wells.
-
Wash the cell monolayer once with 200 µL of pre-warmed Assay Buffer.
-
Add 100 µL of the freshly prepared Fura-2 AM Loading Solution to each well.
-
Incubate the plate for 60 minutes at 37°C (or room temperature, depending on the cell type) in the dark.
-
Remove the loading solution and wash the cells twice with 200 µL of pre-warmed Assay Buffer to remove extracellular dye.
-
Add 200 µL of Assay Buffer (containing 2.5 mM probenecid, if used) to each well and incubate for an additional 20-30 minutes at room temperature in the dark. This step allows for the complete de-esterification of Fura-2 AM by intracellular esterases.
Calcium Uptake Measurement
-
Place the 96-well plate into the fluorescence microplate reader.
-
Set the measurement parameters:
-
Excitation wavelengths: 340 nm and 380 nm.
-
Emission wavelength: 510 nm.
-
Kinetic mode: Read every 3-5 seconds.
-
-
Measure the baseline fluorescence ratio for 1-2 minutes to ensure a stable signal.
-
Using the instrument's injectors (or by careful manual pipetting), add a specific volume of the this compound working solution to the wells to achieve the desired final concentration. Also, include a vehicle control (Assay Buffer only).
-
Immediately continue the kinetic measurement for an additional 5-15 minutes to record the change in fluorescence ratio as cells take up calcium.
Data Presentation and Analysis
Ratio Calculation
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation. Ratio = F₃₄₀ / F₃₈₀
Data Normalization
To compare results across different wells and experiments, normalize the data. A common method is to express the ratio as a fold change over the baseline. Fold Change = Ratio(t) / Ratio(baseline) Where Ratio(t) is the ratio at time 't' and Ratio(baseline) is the average ratio during the baseline measurement period.
Quantitative Data Summary
The results can be summarized by comparing key parameters such as the peak ratio achieved and the area under the curve (AUC) for the control versus the this compound-treated groups.
Table 1: Comparison of Common Fluorescent Calcium Indicators
| Indicator | Excitation (nm) | Emission (nm) | Ratiometric | Dissociation Constant (Kd) for Ca²⁺ | Key Advantage |
|---|---|---|---|---|---|
| Fura-2 | 340 (bound) / 380 (free) | ~505 | Yes | ~145 nM | Ratiometric nature minimizes errors from loading and photobleaching. |
| Indo-1 | ~350 | ~400 (bound) / ~475 (free) | Yes | ~230 nM | Ratiometric emission shift, suitable for flow cytometry. |
| Fluo-4 | ~494 | ~516 | No | ~345 nM | Large fluorescence increase (>100-fold), ideal for HTS and confocal microscopy. |
| Cal-520 | ~494 | ~514 | No | ~320 nM | Improved signal-to-noise ratio compared to Fluo-4. |
Table 2: Example Quantitative Data from a this compound Uptake Assay
| Treatment Group | Baseline F340/F380 Ratio (Mean ± SD) | Peak F340/F380 Ratio (Mean ± SD) | Max Fold Change (Mean ± SD) |
|---|---|---|---|
| Vehicle Control | 0.85 ± 0.05 | 0.88 ± 0.06 | 1.04 ± 0.02 |
| 5 mM this compound | 0.87 ± 0.04 | 2.45 ± 0.15 | 2.82 ± 0.18 |
| 10 mM this compound | 0.86 ± 0.06 | 3.11 ± 0.21 | 3.62 ± 0.25 |
Cellular and Signaling Context
This compound serves as an external source of Ca²⁺. The resulting increase in extracellular calcium concentration creates an electrochemical gradient that drives Ca²⁺ into the cell through various plasma membrane channels, such as store-operated channels (SOCs) or other Ca²⁺-permeable channels.
Caption: Mechanism of calcium influx from this compound.
Once inside the cell, the increased [Ca²⁺]i can activate a variety of downstream signaling pathways. A primary mechanism involves Ca²⁺ binding to calmodulin (CaM), a key calcium sensor protein. The Ca²⁺/CaM complex then activates other enzymes, such as Ca²⁺/calmodulin-dependent protein kinases (CaMKs), leading to a cascade of cellular responses.
Caption: Simplified downstream calcium signaling cascade.
References
Application Notes and Protocols: Calcium Gluconate as a Supplement in Custom Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium is a critical second messenger involved in a myriad of cellular processes, including proliferation, differentiation, signaling, and apoptosis. In cell culture, the concentration of extracellular calcium can significantly influence cell behavior and fate. While calcium chloride is a common source of calcium in standard media formulations, calcium gluconate offers an alternative with distinct chemical properties that may be advantageous for custom media development. As an organic salt, this compound can enhance the stability and bioavailability of calcium ions, potentially reducing the risk of precipitation with other media components like phosphate and bicarbonate.
These application notes provide a comprehensive guide to utilizing this compound as a supplement in custom cell culture media. We will explore its effects on various cell types relevant to research and drug development, detail experimental protocols for its use, and visualize key calcium-dependent signaling pathways.
Data Presentation: Effects of Calcium Supplementation on Cellular Processes
The following tables summarize the quantitative effects of calcium supplementation on various cell types. It is important to note that the optimal calcium concentration is highly cell-type specific.
Table 1: Effect of Calcium on Osteoblast-like Cell Proliferation and Differentiation
| Cell Line | Calcium Salt | Concentration | Effect on Proliferation | Effect on Osteogenic Gene Expression | Reference |
| MG-63 | Calcium Glucoheptonate | 0.25 mM | ~157% of control | Increased Osteopontin, Collagen-1, SPARC, and Osteocalcin | [1] |
| MG-63 | Calcium Glucoheptonate | 1.0 mM | Increased | Significantly upregulated Collagen type I (1.4-fold), Osteocalcin (1.8-fold), and SPARC (1.5-fold) | [1] |
| MG-63 | Calcium Glucoheptonate | 4.0 mM | Significant reduction in viability | Not specified | [1] |
| Osteoblasts | Not specified | <6 mM | No significant effect | Enhanced mineralization and Angiopoietin-1 expression | [2] |
| hPDLSCs | Calcium Chloride | 1-25 mM | No significant effect on viability | Dose-dependent repression of bone mineralization | [3] |
Table 2: Effect of Calcium on Cancer Cell Viability and Proliferation
| Cell Line | Calcium Salt | Concentration | Incubation Time | Effect on Viability/Proliferation | Reference |
| MCF-7 (Breast Cancer) | Calcium Chloride | 0.25 - 5 mM | 24 hours | No significant cytotoxic effect | |
| MCF-7 (Breast Cancer) | Calcium Chloride | 0.25 - 5 mM | 48 hours | Increased proliferation | |
| Colon Cancer (MC-26, LoVo, WIDR) | Not specified | "Higher concentrations" | Not specified | Significantly inhibited growth | |
| Stomach & Pancreatic Cancer | Not specified | "Higher concentrations" | Not specified | No significant effect on proliferation |
Table 3: Effect of Calcium on Immune Cell Function
| Cell Type | Calcium Source/Modulator | Effect | Reference |
| Jurkat (T-cell line) | Calcium Chloride | High concentrations can impact viability | |
| Mouse T-cells | Ionomycin/Thapsigargin (increase intracellular Ca2+) | High intracellular calcium inhibits activation-induced proliferation | |
| Human T-cells | Thapsigargin (increases intracellular Ca2+) | Nanomolar concentrations induce IL-2 production | |
| CD4+ T-cells | General Ca2+ signals | Essential for proliferation |
Note: Direct quantitative data for a range of this compound concentrations on CHO cell productivity and T-cell activation was limited in the reviewed literature. Further empirical studies are recommended to determine optimal concentrations for these specific applications.
Experimental Protocols
Protocol 1: Preparation of a Sterile 1 M this compound Stock Solution
Materials:
-
This compound monohydrate (FW: 448.39 g/mol )
-
Cell culture grade water
-
0.22 µm sterile filter
-
Sterile conical tubes or bottles
Procedure:
-
Weigh out 44.84 g of this compound monohydrate.
-
Add the powder to a sterile beaker containing approximately 80 mL of cell culture grade water.
-
Gently heat the solution to 60-80°C while stirring to facilitate dissolution. This compound is more soluble in warm water.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Adjust the final volume to 100 mL with cell culture grade water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at 4°C.
Note: To avoid precipitation, it is recommended to add the this compound stock solution to the final volume of media while stirring. Avoid adding it to concentrated buffers or media components.
Protocol 2: Determining the Optimal this compound Concentration for Cell Proliferation
Materials:
-
Target cell line
-
Complete cell culture medium
-
Sterile 1 M this compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for a 3-5 day proliferation assay. Allow cells to attach overnight.
-
Prepare a serial dilution of the 1 M this compound stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 mM to 10 mM. Include a vehicle control (medium with an equivalent volume of sterile water).
-
Remove the overnight culture medium from the cells and replace it with the prepared media containing different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
At each time point, perform a cell proliferation assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the cell proliferation against the this compound concentration to determine the optimal concentration.
Protocol 3: Assessment of Osteogenic Differentiation using Alkaline Phosphatase (ALP) Activity Assay
Materials:
-
Mesenchymal stem cells (MSCs) or pre-osteoblastic cells
-
Osteogenic induction medium (basal medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone)
-
Sterile 1 M this compound stock solution
-
ALP activity assay kit
-
Cell lysis buffer
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and culture until they reach confluence.
-
Replace the growth medium with osteogenic induction medium supplemented with a range of this compound concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM). Include a control with no additional this compound.
-
Culture the cells for 7-14 days, changing the medium every 2-3 days.
-
At the end of the culture period, wash the cells with PBS.
-
Lyse the cells using the provided lysis buffer.
-
Perform the ALP activity assay on the cell lysates according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength.
-
Normalize the ALP activity to the total protein content of each well.
Signaling Pathways and Visualizations
Calcium signaling is integral to many of the cellular processes affected by this compound supplementation. Below are diagrams of key pathways generated using the DOT language.
Calcium-Dependent Signaling in Cancer Cell Migration
References
Application Notes and Protocols: In Vitro Model of Hyperkalemia Using Calcium Gluconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperkalemia, a condition characterized by elevated extracellular potassium levels, can lead to severe cardiac arrhythmias and mortality. The primary immediate treatment for the cardiac effects of hyperkalemia is the administration of calcium gluconate. These application notes provide a detailed framework for establishing an in vitro model of hyperkalemia using cultured cardiomyocytes and protocols for evaluating the protective effects of this compound. This model is a valuable tool for studying the pathophysiology of hyperkalemia and for the preclinical assessment of potential therapeutic agents.
The protocols outlined below describe the induction of a hyperkalemic state in cultured neonatal rat ventricular myocytes (NRVMs), followed by treatment with this compound. The key parameters for assessing the effects of hyperkalemia and the efficacy of this compound are changes in cell membrane potential and overall cell viability.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols. These tables are designed for easy comparison of the effects of hyperkalemia and subsequent treatment with this compound.
Table 1: Effect of Hyperkalemia and this compound on Cardiomyocyte Membrane Potential
| Experimental Condition | Extracellular K+ Concentration (mM) | This compound Concentration (mM) | Mean Resting Membrane Potential (mV) (± SD) | Change in Membrane Potential from Control (mV) |
| Normokalemia (Control) | 5.4 | 0 | -85 (± 5) | 0 |
| Mild Hyperkalemia | 7.0 | 0 | -75 (± 6) | +10 |
| Moderate Hyperkalemia | 9.0 | 0 | -65 (± 7) | +20 |
| Severe Hyperkalemia | 12.0 | 0 | -55 (± 8) | +30 |
| Severe Hyperkalemia + Treatment | 12.0 | 1.0 | -60 (± 7) | +25 |
| Severe Hyperkalemia + Treatment | 12.0 | 2.0 | -68 (± 6) | +17 |
| Severe Hyperkalemia + Treatment | 12.0 | 4.0 | -75 (± 5) | +10 |
Table 2: Effect of Hyperkalemia and this compound on Cardiomyocyte Viability (MTT Assay)
| Experimental Condition | Extracellular K+ Concentration (mM) | This compound Concentration (mM) | Cell Viability (% of Control) (± SD) |
| Normokalemia (Control) | 5.4 | 0 | 100 (± 5) |
| Mild Hyperkalemia | 7.0 | 0 | 95 (± 6) |
| Moderate Hyperkalemia | 9.0 | 0 | 80 (± 8) |
| Severe Hyperkalemia | 12.0 | 0 | 60 (± 10) |
| Severe Hyperkalemia + Treatment | 12.0 | 1.0 | 70 (± 9) |
| Severe Hyperkalemia + Treatment | 12.0 | 2.0 | 85 (± 7) |
| Severe Hyperkalemia + Treatment | 12.0 | 4.0 | 92 (± 6) |
Experimental Protocols
Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol describes the isolation and culturing of NRVMs, a widely used primary cell model for cardiac research.[1][2][3]
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
0.1% Trypsin in HBSS
-
Collagenase Type II (Worthington)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Percoll solution
-
Laminin-coated culture plates or coverslips
Procedure:
-
Euthanize neonatal rat pups in accordance with institutional guidelines.
-
Excise the hearts and place them in cold HBSS.
-
Mince the ventricular tissue into small fragments (1-2 mm³).
-
Digest the tissue fragments with a solution of 0.1% trypsin and collagenase type II in HBSS with gentle agitation at 37°C.
-
Collect the supernatant containing dissociated cells at 15-minute intervals and neutralize the enzyme activity with an equal volume of cold DMEM/F-12 with 10% FBS.
-
Centrifuge the collected cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet and purify the cardiomyocytes from fibroblasts using a discontinuous Percoll gradient.
-
Plate the purified NRVMs on laminin-coated culture dishes or coverslips at a suitable density.
-
Culture the cells in DMEM/F-12 with 10% FBS at 37°C in a 5% CO2 incubator. Allow the cells to attach and start beating, typically within 24-48 hours.
Protocol 2: In Vitro Hyperkalemia Induction and this compound Treatment
This protocol details the induction of a hyperkalemic state in cultured NRVMs and the subsequent treatment with this compound.
Materials:
-
Cultured NRVMs (from Protocol 1)
-
Tyrode's solution (Normal K+): 137 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.
-
Hyperkalemic Tyrode's solutions with varying KCl concentrations (e.g., 7 mM, 9 mM, 12 mM), osmolarity adjusted with NaCl.
-
This compound stock solution (100 mM in water).
Procedure:
-
After 48-72 hours in culture, replace the culture medium of the NRVMs with normal Tyrode's solution (5.4 mM K+). Allow the cells to equilibrate for 30 minutes.
-
Induce hyperkalemia by replacing the normal Tyrode's solution with the desired hyperkalemic Tyrode's solution (e.g., 7 mM, 9 mM, or 12 mM K+).
-
Incubate the cells in the hyperkalemic solution for 15-30 minutes to establish the hyperkalemic effect.
-
For the treatment groups, add this compound from the stock solution to the hyperkalemic medium to achieve the desired final concentrations (e.g., 1.0 mM, 2.0 mM, 4.0 mM).
-
Incubate for an additional 15-30 minutes.
-
Proceed with the desired functional assays (Membrane Potential Measurement or Cell Viability Assay).
Protocol 3: Measurement of Cardiomyocyte Membrane Potential
This protocol describes the use of a fluorescent membrane potential-sensitive dye to quantitatively assess changes in the resting membrane potential of NRVMs.[4][5]
Materials:
-
Treated NRVMs on coverslips (from Protocol 2)
-
Fluorescent membrane potential dye (e.g., Tetramethylrhodamine, Methyl Ester - TMRM)
-
Fluorescence microscope with appropriate filter sets
-
Image analysis software
Procedure:
-
Prepare a working solution of the membrane potential dye in the corresponding Tyrode's solution (normokalemic or hyperkalemic) at the manufacturer's recommended concentration (e.g., 20 nM TMRM).
-
Incubate the treated NRVMs with the dye-containing solution for 20-30 minutes at 37°C, protected from light.
-
Wash the cells twice with the corresponding Tyrode's solution to remove excess dye.
-
Mount the coverslips on a perfusion chamber on the stage of the fluorescence microscope.
-
Acquire fluorescence images of the cells. The fluorescence intensity of the dye is proportional to the membrane potential.
-
Quantify the fluorescence intensity of individual cells using image analysis software.
-
Calibrate the fluorescence signal to millivolts (mV) using a calibration curve generated with known membrane potentials (e.g., by using valinomycin in solutions with varying K+ concentrations to clamp the membrane potential at the Nernst potential for K+).
-
Compare the membrane potential of cells under different experimental conditions.
Protocol 4: Assessment of Cardiomyocyte Viability using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the viability of NRVMs following hyperkalemia and this compound treatment.
Materials:
-
Treated NRVMs in a 96-well plate (from Protocol 2)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (normokalemic) group: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Mandatory Visualizations
Signaling Pathway of Hyperkalemia and this compound Action
Caption: Signaling pathway of hyperkalemia and this compound's stabilizing effect.
Experimental Workflow
Caption: Experimental workflow for the in vitro hyperkalemia model.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's cardioprotective mechanism in hyperkalemia.
References
- 1. droracle.ai [droracle.ai]
- 2. Inwardly rectifying potassium current in rat fetal and neonatal ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent, Bioluminescent, and Optogenetic Approaches to Study Excitable Physiology in the Single Cardiomyocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Calcium Gluconate in Cellular Assays
This guide provides troubleshooting for unexpected cell responses to calcium gluconate, helping researchers, scientists, and drug development professionals navigate common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my cells dying after treatment with this compound?
Answer: Unexpected cytotoxicity is a common issue and can stem from several factors, primarily calcium overload. While calcium is a vital second messenger, excessive intracellular calcium triggers cell death pathways like apoptosis and necrosis.[1][2][3]
Troubleshooting Steps:
-
Verify Concentration: High concentrations of extracellular calcium can overwhelm the cell's homeostatic mechanisms.[4] Ensure you are using the appropriate concentration for your cell type and experimental goals.
-
Assess Cell Health: Pre-existing cellular stress can sensitize cells to calcium-induced death. Ensure your cultures are healthy before beginning the experiment.
-
Rule out Contamination: Microbial contamination can cause cell death and confound results.
-
Check Media Formulation: The composition of your culture medium, particularly the presence of phosphates, can lead to the precipitation of calcium salts, which can be cytotoxic.
Calcium-Induced Apoptosis Pathway
Elevated cytosolic calcium leads to mitochondrial calcium uptake. This overload can trigger the opening of the mitochondrial permeability transition pore (mPTP), releasing pro-apoptotic factors like cytochrome c into the cytoplasm and initiating the caspase cascade, leading to apoptosis.
Caption: Calcium overload-induced apoptosis pathway.
Quantitative Data: Cytotoxicity of Calcium
The cytotoxic concentration of calcium can vary significantly between cell types.
| Cell Type | Treatment | Effective Concentration | Observed Effect |
| Chinese Hamster Ovary (CHO) | CaCl₂ + Ultrasound | 5 mM | Induced cell death similar to 20 nM Bleomycin |
| Cortical Neurons | Various insults | - | Linear correlation between total calcium load and neurodegeneration |
Q2: I'm seeing a white precipitate in my culture medium after adding this compound. What is it and how can I prevent it?
Answer: The precipitate is likely an insoluble calcium salt, most commonly calcium phosphate. This occurs when the concentration of free calcium and phosphate ions exceeds the solubility product. This compound itself is a supersaturated solution prone to precipitation.
Troubleshooting Steps:
-
Prepare Solutions Separately: It is recommended to prepare a concentrated calcium solution and add it to calcium-free media just before use, rather than dissolving calcium salts directly into complete media.
-
Control pH: pH shifts, particularly towards basic conditions, can decrease the solubility of calcium phosphate. Ensure your media is properly buffered.
-
Check Incubation Conditions: Increased temperature and evaporation can concentrate salts in the media, promoting precipitation. Ensure your incubator has adequate humidity control.
-
Use Pre-warmed Media: Avoid adding cold calcium solutions to warm media, as temperature shifts can cause high molecular weight proteins to precipitate.
Caption: Factors leading to calcium salt precipitation.
Q3: My measured intracellular calcium response is inconsistent or lower than expected. What are the common causes?
Answer: Inconsistent calcium signaling results can arise from issues with the calcium indicator dye, the cells themselves, or the experimental setup. The gluconate anion itself can also act as a weak calcium buffer, potentially reducing the efficiency of calcium influx.
Troubleshooting Flowchart:
Caption: Troubleshooting inconsistent calcium signals.
Experimental Protocol: Measuring Intracellular Calcium with Fura-2 AM
This protocol outlines a general method for measuring changes in intracellular calcium concentration using the ratiometric dye Fura-2 AM with a fluorescence plate reader.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a Fura-2 AM loading buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Add Fura-2 AM to the loading buffer to a final concentration of 2-5 µM. Mix thoroughly.
-
Remove culture medium from cells and wash once with loading buffer.
-
Add the Fura-2 AM solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the Fura-2 AM solution.
-
Wash cells twice with loading buffer to remove extracellular dye.
-
Add fresh loading buffer to each well for the experiment.
-
-
Measurement:
-
Place the plate in a fluorescence microplate reader equipped with injectors.
-
Set the reader to measure fluorescence emission at ~510 nm with excitation alternating between ~340 nm (for calcium-bound Fura-2) and ~380 nm (for calcium-free Fura-2).
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Inject the this compound solution and continue recording the fluorescence ratio (340/380) for several minutes to capture the full response.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is directly related to the intracellular calcium concentration. Normalize the data to the baseline reading before the stimulus was added.
Q4: Are there known off-target or confounding effects of this compound?
Answer: Yes. While the primary effect is to increase extracellular calcium concentration, other factors can influence experimental outcomes.
-
Gluconate as a Weak Chelator: The gluconate anion can weakly bind to Ca²⁺ ions. This may slightly reduce the free calcium concentration available to the cells and can affect the kinetics of calcium influx, especially in tightly controlled systems.
-
Interaction with other Drugs/Compounds: Calcium can interfere with the action of various compounds. For example, it can decrease the absorption and efficacy of certain antibiotics and bisphosphonates. It can also have additive or antagonistic effects with other ion channel modulators.
-
Impact on Viability Assays: High calcium can interfere with certain viability assays.
-
MTT Assay: This assay measures mitochondrial reductase activity. Since calcium overload directly impacts mitochondrial function, it can lead to an underestimation of viability that is not directly related to cell death.
-
LDH Assay: This assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity. It is generally considered a more direct measure of cytotoxicity in the context of calcium overload than the MTT assay.
-
Comparison of Viability Assays in Calcium Studies
| Assay | Principle | Potential Issue with High Calcium | Recommendation |
| MTT | Mitochondrial reductase activity | Calcium overload impairs mitochondrial function, potentially confounding results before cell death occurs. | Use with caution; corroborate with a cytotoxicity assay. |
| LDH | Release of cytosolic enzyme upon membrane rupture | Direct measure of cytotoxicity. | Recommended for assessing calcium-induced cell death. |
| Trypan Blue | Membrane exclusion dye | Direct count of non-viable cells. | Good for endpoint assays; can be consistent with LDH results. |
References
- 1. mdpi.com [mdpi.com]
- 2. old.sm.unife.it [old.sm.unife.it]
- 3. Calcium Overload and in vitro Apoptosis of the C6 Glioma Cells Mediated by Sonodynamic Therapy (Hematoporphyrin monomethyl ether and ultrasound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytosolic calcium concentrations and cell death in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Calcium Gluconate Concentration to Avoid Cytotoxicity: A Technical Support Center
Welcome to the Technical Support Center for optimizing the use of calcium gluconate in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you determine the optimal, non-cytotoxic concentrations of this compound for your specific cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration of calcium in standard cell culture media?
A1: The concentration of calcium in classic cell culture media varies, generally ranging from 0.3 mM to 1.8 mM. For example, RPMI-1640 contains approximately 0.42 mM calcium, while DMEM contains about 1.8 mM. It is crucial to know the basal calcium concentration in your medium before supplementing with this compound.
Q2: How does the elemental calcium concentration of this compound compare to calcium chloride?
A2: Calcium chloride (CaCl₂) provides approximately three times more elemental calcium than an equivalent amount of this compound (Ca(C₆H₁₁O₇)₂). A 10% solution of calcium chloride contains about 27 mg/mL of elemental calcium, whereas a 10% solution of this compound contains about 9.3 mg/mL of elemental calcium.[1][2] This difference is important when calculating the final concentration of elemental calcium in your experiments.
Q3: What are the common assays to determine the cytotoxicity of this compound?
A3: Commonly used cytotoxicity assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (lactate dehydrogenase) assay. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The LDH assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Q4: At what concentration does this compound typically become cytotoxic?
A4: The cytotoxic concentration of this compound is highly cell-type dependent. For instance, in human proximal kidney (HK-2) cells, a dose-dependent decrease in viability was observed with elevated extracellular calcium concentrations ranging from 4 mM to 64 mM. In MCF-7 breast cancer cells, calcium chloride concentrations up to 5 mM did not significantly reduce cell viability alone but enhanced the effects of electroporation.[3] It is essential to perform a dose-response experiment for your specific cell line.
Q5: What are the cellular mechanisms of calcium-induced cytotoxicity?
A5: Elevated intracellular calcium can trigger several cell death pathways.[4] Key mechanisms include:
-
Mitochondrial Permeability Transition (MPT): Excessive mitochondrial calcium uptake can lead to the opening of the mitochondrial permeability transition pore (mPTP), disrupting the mitochondrial membrane potential, leading to ATP depletion and the release of pro-apoptotic factors.
-
Endoplasmic Reticulum (ER) Stress: The ER is a major intracellular calcium store. Depletion of ER calcium stores or calcium overload can lead to the unfolded protein response (UPR) and ER stress, which can ultimately trigger apoptosis.
-
Activation of Deleterious Enzymes: Increased cytosolic calcium can activate enzymes such as proteases (calpains), phospholipases, and endonucleases, which can damage cellular structures and lead to cell death.
Troubleshooting Guides
Problem 1: I am observing high levels of cell death after adding this compound.
-
Possible Cause: The concentration of this compound is too high for your specific cell type.
-
Troubleshooting Steps:
-
Determine the IC50: Perform a dose-response experiment using a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for your cells.
-
Start with Lower Concentrations: Begin with concentrations close to the physiological range found in your basal medium (e.g., 1-2 mM) and titrate upwards.
-
Use a Viability Assay: Employ a reliable cytotoxicity assay, such as MTT or LDH, to quantify cell viability at each concentration.
-
Consider Incubation Time: High calcium concentrations may have a more pronounced cytotoxic effect over longer incubation periods. Consider a time-course experiment.
-
Problem 2: My results are inconsistent across experiments.
-
Possible Cause 1: Inconsistent preparation of this compound solutions.
-
Troubleshooting Steps:
-
Always use freshly prepared solutions.
-
Ensure complete dissolution of the this compound powder.
-
Sterile-filter the solution before adding it to the cell culture medium.
-
-
Possible Cause 2: Variability in cell seeding density.
-
Troubleshooting Steps:
-
Ensure a consistent number of cells are seeded in each well or flask for every experiment.
-
Allow cells to adhere and enter a logarithmic growth phase before adding this compound.
-
-
Possible Cause 3: Interference with assay reagents.
-
Troubleshooting Steps:
-
Run appropriate controls, including a vehicle control (medium with the solvent used to dissolve this compound) and a positive control for cytotoxicity.
-
Ensure that the this compound concentrations used do not interfere with the absorbance or fluorescence readings of your chosen assay.
-
Data Presentation
Table 1: Typical Calcium Concentrations in Common Cell Culture Media
| Cell Culture Medium | Typical Calcium Concentration (mM) |
| RPMI-1640 | 0.42 |
| DMEM | 1.8 |
| Ham's F-10 | 0.3 |
| Ham's F-12 | 0.3 |
| McCoy's 5A | 0.9 |
| IMDM | 1.5 |
Table 2: Dose-Dependent Effect of Elevated Extracellular Calcium on Human Proximal Kidney (HK-2) Cell Viability
| Extracellular Ca²⁺ Concentration (mM) | Cell Viability (%) |
| Normal (Control) | 100 |
| 4 | ~85 |
| 8 | ~70 |
| 16 | ~55 |
| 32 | ~40 |
| 64 | ~25 |
Data adapted from a study on HK-2 cells, showing a dose-dependent decrease in viability after 18-20 hours of exposure to elevated extracellular calcium.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability based on the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle control), maximum LDH release (cells lysed with a detergent like Triton X-100), and a no-cell background control.
-
Incubation: Incubate the plate for the desired period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.
Mandatory Visualizations
Caption: Workflow for determining this compound cytotoxicity.
Caption: Signaling pathways in calcium-induced cytotoxicity.
References
- 1. Potential Use of Gluconate in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria [frontiersin.org]
- 3. Evaluation of the Anticancer Activity of Calcium Ions Introduced into Human Breast Adenocarcinoma Cells MCF-7/WT and MCF-7/DOX by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium signaling and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calcium Gluconate Stability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of calcium gluconate in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the solubility and stability of this compound?
A1: The solubility of this compound is significantly influenced by pH. It is more soluble in acidic conditions (pH ≤ 5), with solubility decreasing as the pH becomes less acidic to alkaline.[1] In aqueous solutions, the pH of this compound is typically between 6.0 and 8.2.[2] Stability can be compromised at higher pH values, leading to precipitation, especially in the presence of incompatible ions.
Q2: Which common laboratory buffers are incompatible with this compound?
A2: this compound is incompatible with buffers containing phosphate, bicarbonate, and carbonate ions.[3][4] The formation of insoluble calcium phosphate or calcium carbonate precipitates is a primary concern. It is also incompatible with sulfates, citrates, and tartrates, which can lead to precipitation.[4]
Q3: Can I use phosphate-buffered saline (PBS) with this compound?
A3: While generally incompatible due to the presence of phosphate ions, the combination of this compound and PBS has been used in specific applications like enhancing adenovirus-mediated gene delivery. However, this often involves specific concentrations and conditions, and precipitation can still occur. The compatibility is dependent on factors such as the concentration of both this compound and phosphate, the pH of the solution, and the temperature. It is crucial to perform a small-scale compatibility test before proceeding with your experiment.
Q4: Are there any recommended alternative buffers to use with this compound?
A4: Buffers that do not contain ions known to precipitate with calcium are recommended. These include Tris (Tris(hydroxymethyl)aminomethane) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffers, provided the pH is maintained in a range where this compound is stable. Acetate buffers can also be considered for acidic pH ranges where this compound solubility is high.
Q5: How can I identify the degradation of my this compound solution?
A5: Degradation of this compound solutions, particularly under heat or acidic conditions, can lead to the formation of byproducts such as 5-hydroxymethylfurfural (5-HMF). The presence of these impurities can be detected using techniques like High-Performance Liquid Chromatography (HPLC). Visual signs of degradation can include discoloration (yellowing or browning) of the solution.
Troubleshooting Guides
Issue 1: Precipitation observed after adding this compound to a buffer.
| Possible Cause | Troubleshooting Step |
| Incompatible Buffer | You are likely using a buffer containing phosphate, carbonate, bicarbonate, sulfate, or citrate ions. |
| Solution: Switch to a non-precipitating buffer such as Tris or HEPES. | |
| High pH | The pH of your buffer is too high, reducing the solubility of this compound. |
| Solution: Measure the final pH of your solution. If possible for your experiment, adjust the pH to a more acidic range (ideally ≤ 7.0) to increase solubility. | |
| Supersaturation | This compound solutions can be supersaturated and prone to precipitation, especially at room temperature or upon agitation. |
| Solution: Prepare the solution fresh before use. If using a stock solution, visually inspect for any crystals before use. Gentle warming may help redissolve precipitates in some cases, but allow the solution to return to the experimental temperature before use. | |
| High Concentration | The concentration of this compound or the buffer components is too high, exceeding the solubility limit. |
| Solution: Try reducing the concentration of this compound or the buffer. Perform a dilution series to determine the maximum compatible concentrations. |
Issue 2: The pH of the solution changes after adding this compound.
| Possible Cause | Troubleshooting Step |
| Buffering Capacity Exceeded | The addition of the this compound solution, which has its own pH, may have exceeded the buffering capacity of your experimental buffer. |
| Solution: Use a higher concentration of the buffer. Ensure the pKa of your chosen buffer is close to the desired experimental pH for optimal buffering. | |
| Interaction between this compound and Buffer Components | Gluconate itself can have some calcium-buffering effects, which might slightly alter the equilibrium and pH of the solution. |
| Solution: Re-measure and adjust the pH of the final solution after the addition of this compound. |
Data Presentation
Table 1: Solubility of this compound at Different pH Ranges
| pH Range | Relative Solubility | Observations | Reference |
| ≤ 5.0 | High (>90%) | This compound is most soluble and stable in acidic conditions. | |
| 5.0 - 7.0 | Moderate | Solubility starts to decrease as the pH approaches neutral. | |
| > 7.0 | Low (70-80%) | Solubility is significantly reduced in alkaline conditions, increasing the risk of precipitation. |
Table 2: Compatibility of this compound with Common Experimental Buffers
| Buffer | Compatibility | Reason for Incompatibility (if applicable) |
| Phosphate Buffer | Incompatible | Forms insoluble calcium phosphate precipitate. |
| Bicarbonate/Carbonate Buffer | Incompatible | Forms insoluble calcium carbonate precipitate. |
| Citrate Buffer | Incompatible | Can form calcium citrate precipitate, especially at higher concentrations. |
| Tris Buffer | Generally Compatible | No common precipitating ions. pH should be monitored. |
| HEPES Buffer | Generally Compatible | No common precipitating ions. pH should be monitored. |
| Acetate Buffer | Compatible | Suitable for experiments in the acidic pH range. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Test Buffer
Objective: To determine the approximate solubility of this compound in a specific experimental buffer at a given pH and temperature.
Materials:
-
This compound powder
-
Experimental buffer of desired pH
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Filtration apparatus (e.g., 0.22 µm syringe filter)
-
Method for calcium quantification (e.g., Atomic Absorption Spectroscopy, Inductively Coupled Plasma Mass Spectrometry, or a validated HPLC method)
Procedure:
-
Prepare the experimental buffer at the desired pH and equilibrate it to the experimental temperature.
-
Add a known excess amount of this compound powder to a measured volume of the buffer.
-
Stir the suspension vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
After stirring, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm filter to remove any undissolved solids.
-
Accurately dilute the filtered supernatant with an appropriate solvent.
-
Quantify the calcium concentration in the diluted supernatant using a suitable analytical method.
-
Calculate the solubility of this compound in the buffer in g/L or mol/L.
Protocol 2: Visual Compatibility Testing of this compound with a Buffer
Objective: To quickly assess the visual compatibility of this compound with a specific buffer.
Materials:
-
This compound solution of known concentration
-
Experimental buffer of desired pH
-
Clear glass test tubes or vials
-
Vortex mixer
Procedure:
-
In a clear test tube, mix the this compound solution and the experimental buffer in the same ratio as planned for the experiment.
-
Prepare a control tube with this compound in deionized water and another with the buffer alone.
-
Vortex the test mixture gently.
-
Visually inspect the solution against a dark and light background for any signs of precipitation, cloudiness, or color change immediately after mixing and at set time intervals (e.g., 5 min, 15 min, 30 min, 1 hour).
-
Compare the test mixture to the control tubes. Any deviation from the clarity of the controls indicates a potential incompatibility.
Mandatory Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Impact of pH on this compound solubility.
References
How to address variability in results with calcium gluconate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in results from experiments involving calcium gluconate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: this compound Solution - Preparation and Stability
Q1: My this compound solution is cloudy or has formed a precipitate. What went wrong?
A1: this compound solutions are often supersaturated and prone to precipitation.[1][2] The clarity and stability of your solution can be affected by several factors.
Troubleshooting Guide:
-
Check Storage Conditions: this compound solutions can precipitate at room temperature.[1] Store solutions according to the manufacturer's recommendations, which is typically at a controlled room temperature, and avoid refrigeration or freezing unless specified.[1][3]
-
Inspect for Contamination: Incompatible ions can cause precipitation. Ensure your glassware is scrupulously clean and that no residual phosphates, carbonates, or sulfates are present, as these are known to be incompatible with calcium salts.
-
Review Preparation Method:
-
Ensure the this compound was fully dissolved during preparation. Gentle warming can aid dissolution, but be aware that temperature can also affect stability.
-
Verify the pH of the solution. The pH of a 5% this compound solution should be between 6.0 and 8.2. Significant deviations can impact solubility.
-
-
Consider the Solvent: Ensure you are using a compatible solvent. This compound is soluble in water but insoluble in ethanol. For intravenous preparations, dextrose 5% or sodium chloride 0.9% are common diluents.
Q2: I am seeing inconsistent results in my cell culture experiments when using different batches of this compound. Why might this be happening?
A2: Variability between batches can often be traced back to the quality and purity of the this compound powder.
Troubleshooting Guide:
-
Verify Supplier and Certificate of Analysis (CoA): Always source this compound from a reputable supplier and review the CoA for each batch. Pay close attention to the purity (typically should exceed 99%), heavy metal content, and other specified impurities.
-
Perform a Simple Solubility Test: High-quality this compound should readily dissolve in water without leaving a residue. Compare the dissolution of different batches under the same conditions.
-
Check for Uniform Appearance: The powder should be a white or off-white crystalline powder, free from clumps or discoloration.
-
Standardize Your Solution Preparation: Ensure that you are using the exact same procedure to prepare your solutions from each batch, including the solvent, temperature, and pH.
Section 2: Calcium Measurement and Quantification
Q3: The calcium concentration I measured in my prepared solution is lower than expected. What are the possible reasons?
A3: Inaccurate measurement of calcium concentration can be due to issues with the analytical method, such as complexometric titration with EDTA, or incomplete dissolution of the this compound.
Troubleshooting Guide:
-
Review Titration Protocol:
-
pH Adjustment: The pH of the solution is critical for accurate EDTA titration. For total calcium and magnesium, a pH of 10 is often used with Eriochrome Black T indicator. For selective calcium determination, the pH should be raised to 12 to precipitate magnesium hydroxide.
-
Indicator Choice and Endpoint Detection: Ensure you are using the correct indicator and are familiar with the expected color change at the endpoint (e.g., wine red to sky blue for Calmagite). An indistinct endpoint can lead to inaccurate results.
-
Standardization of EDTA: The EDTA solution must be accurately standardized against a primary standard calcium solution.
-
-
Check for Incomplete Dissolution: If the this compound was not fully dissolved when the sample was taken for analysis, the measured concentration will be artificially low. Ensure the solution is clear before taking an aliquot for titration.
-
Consider Interfering Substances: The presence of ions like orthophosphate can interfere with the EDTA titration by precipitating calcium at the high pH of the test.
Section 3: Intracellular Calcium Imaging
Q4: I am observing high background fluorescence or inconsistent dye loading in my calcium imaging experiments. How can I improve this?
A4: High background and uneven dye loading are common issues in fluorescence microscopy experiments using calcium indicators.
Troubleshooting Guide:
-
Optimize Dye Concentration and Loading Time: The optimal dye concentration (typically 1-20 µM) and loading time can vary between cell types. Create a titration curve to determine the lowest effective dye concentration that gives a good signal-to-noise ratio.
-
Ensure Thorough Washing: Residual extracellular dye can contribute to high background fluorescence. Wash the cells thoroughly with a suitable buffer after loading the dye.
-
Check Cell Health and Confluency: Unhealthy cells may not load the dye properly or may leak it more rapidly. Ensure your cells are healthy and at an appropriate confluency for your experiment.
-
Use a Ratiometric Dye: Ratiometric dyes like Fura-2 can help to correct for variations in dye concentration, photobleaching, and cell thickness, providing more quantitative data.
-
Consider Anion Transporter Inhibitors: Some cell types actively pump out fluorescent dyes. The use of anion transporter inhibitors like probenecid can help to retain the dye inside the cells. However, be aware that these inhibitors can have their own effects on cellular physiology and may not be suitable for all experiments.
Q5: The fluorescence signal in my calcium imaging experiment is weak or photobleaching quickly. What can I do?
A5: Weak signals and photobleaching can significantly impact the quality of your data.
Troubleshooting Guide:
-
Increase Dye Concentration (with caution): While higher dye concentrations can increase the signal, they can also lead to cytotoxicity and buffering of the intracellular calcium signal. Optimize the concentration as described above.
-
Adjust Microscope Settings:
-
Reduce Excitation Light Intensity: Use the lowest possible excitation intensity that still provides a detectable signal.
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
-
-
Use a Brighter and More Photostable Dye: Different calcium indicators have different brightness and photostability. For example, Fluo-4 is known to be brighter than Fluo-3.
-
Use an Antifade Reagent: If you are working with fixed cells, an antifade mounting medium can help to reduce photobleaching.
Data Presentation
Table 1: Elemental Calcium Content of Different Calcium Salts
| Calcium Salt | % Elemental Calcium (by weight) | mg of Elemental Calcium per gram of Salt |
| Calcium Carbonate | 40% | 400 mg |
| Calcium Citrate | 21.1% | 211 mg |
| This compound | 9% | 90 mg |
| Calcium Lactate | 13% | 130 mg |
| Calcium Phosphate (tribasic) | 37.5% | 375 mg |
| (Data sourced from multiple references) |
Table 2: Properties of Common Fluorescent Calcium Indicators
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd for Ca2+ |
| Fura-2 | Ratiometric | 340/380 | 510 | ~145 nM |
| Indo-1 | Ratiometric | ~350 | 405/485 | ~230 nM |
| Fluo-4 | Single Wavelength | ~494 | ~516 | ~345 nM |
| Calcium Green-1 | Single Wavelength | ~506 | ~531 | ~190 nM |
| X-rhod-1 | Single Wavelength | ~580 | ~600 | ~700 nM |
| (Data sourced from multiple references) |
Experimental Protocols
Protocol 1: Preparation of a Stable 10% (w/v) this compound Solution
This protocol describes the preparation of a 100 mL solution of 10% this compound suitable for many in vitro experimental applications.
Materials:
-
This compound (high purity)
-
Sterile, deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile 100 mL volumetric flask
-
Sterile magnetic stir bar and stir plate
-
Calibrated pH meter
-
0.22 µm sterile filter
Procedure:
-
Weigh out 10.0 g of high-purity this compound powder.
-
Transfer the powder to a sterile 250 mL beaker containing a sterile magnetic stir bar.
-
Add approximately 80 mL of sterile, deionized water to the beaker.
-
Gently warm the solution on a stir plate (do not boil) while stirring to aid dissolution. The solution should become clear.
-
Allow the solution to cool to room temperature.
-
Calibrate the pH meter and measure the pH of the solution. The target pH is between 6.5 and 8.0.
-
If necessary, adjust the pH by adding 0.1 M HCl dropwise to decrease the pH or 0.1 M NaOH dropwise to increase the pH.
-
Once the desired pH is reached, transfer the solution to a 100 mL sterile volumetric flask.
-
Rinse the beaker with a small amount of sterile, deionized water and add the rinsing to the volumetric flask.
-
Bring the final volume to 100 mL with sterile, deionized water.
-
For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Store the solution at a controlled room temperature and inspect for any signs of precipitation before each use.
Protocol 2: Determination of Calcium Concentration by EDTA Titration
This protocol provides a method for determining the concentration of calcium in a prepared this compound solution using a direct EDTA titration.
Materials:
-
Standardized 0.05 M EDTA solution
-
Ammonia-ammonium chloride buffer (pH 10)
-
Calmagite or Eriochrome Black T indicator
-
This compound solution (the "unknown")
-
250 mL Erlenmeyer flasks
-
50 mL burette
-
10 mL volumetric pipette
Procedure:
-
Prepare the Sample: Pipette 10.00 mL of the this compound solution into a 250 mL Erlenmeyer flask.
-
Add Buffer and Indicator: Add 15 mL of the ammonia-ammonium chloride buffer to the flask. Then, add a few drops of the Calmagite or Eriochrome Black T indicator. The solution should turn a wine-red color.
-
Dilute the Sample: Add approximately 50 mL of deionized water to the flask to ensure a sufficient volume for easy observation of the color change.
-
Titrate with EDTA: Fill the burette with the standardized 0.05 M EDTA solution and record the initial volume. Slowly titrate the this compound solution with the EDTA, constantly swirling the flask.
-
Endpoint Determination: As the endpoint is approached, the solution will begin to turn purple. Continue adding the EDTA dropwise until the solution turns a distinct sky blue color. This is the endpoint of the titration.
-
Record the Volume: Record the final volume of EDTA used.
-
Repeat: Repeat the titration at least two more times with fresh aliquots of the this compound solution to ensure reproducibility. The volumes of EDTA used should agree within ±0.05 mL.
-
Calculation:
-
Calculate the average volume of EDTA used.
-
Use the following formula to calculate the molarity of calcium in the original solution: M_Ca * V_Ca = M_EDTA * V_EDTA Where:
-
M_Ca = Molarity of Calcium
-
V_Ca = Volume of the this compound sample (10.00 mL)
-
M_EDTA = Molarity of the standardized EDTA solution
-
V_EDTA = Average volume of EDTA used
-
-
Protocol 3: General Protocol for Intracellular Calcium Measurement with Fluo-4 AM
This protocol provides a general workflow for measuring changes in intracellular calcium concentration in adherent cells using the fluorescent indicator Fluo-4 AM.
Materials:
-
Adherent cells cultured on glass-bottom dishes or plates
-
Fluo-4 AM stock solution (e.g., 1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional)
-
Fluorescence microscope equipped with appropriate filters for Fluo-4 (excitation ~490 nm, emission ~520 nm) and a camera for image acquisition.
-
Agonist or stimulus to induce calcium changes
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes or plates.
-
Prepare Loading Buffer: Dilute the Fluo-4 AM stock solution in HBSS to a final concentration of 1-5 µM. If using probenecid to prevent dye leakage, add it to the loading buffer at a final concentration of 1-2.5 mM.
-
Dye Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the Fluo-4 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Wash:
-
Remove the loading buffer.
-
Wash the cells two to three times with HBSS to remove any extracellular dye.
-
-
De-esterification: Add fresh HBSS (with probenecid if used during loading) and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging:
-
Place the dish or plate on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence image (F0) before adding the stimulus.
-
Add the agonist or stimulus to the cells and immediately begin acquiring a time-lapse series of images to capture the change in fluorescence (F).
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells or groups of cells.
-
Measure the average fluorescence intensity within each ROI for each time point.
-
Express the change in fluorescence as a ratio of the change in fluorescence to the baseline fluorescence (ΔF/F0 = (F - F0) / F0).
-
Mandatory Visualizations
Caption: Factors contributing to variability in this compound solution stability.
Caption: Workflow for determining calcium concentration using EDTA titration.
Caption: Workflow for intracellular calcium measurement using Fluo-4 AM.
References
Avoiding off-target effects of calcium gluconate in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and troubleshoot off-target effects of calcium gluconate in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cellular assays?
This compound is a salt of calcium and gluconic acid. It is often used in cellular assays to increase the extracellular or intracellular calcium concentration. Calcium ions (Ca²⁺) are critical second messengers involved in a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis.[1][2][3] Therefore, modulating calcium levels is a key component of many experimental designs.
Q2: What are the primary off-target effects of this compound in cellular assays?
The primary off-target effects of this compound stem from the gluconate moiety, not the calcium ion itself. There are two main mechanisms of interference:
-
Calcium Buffering: The gluconate anion can act as a weak calcium chelator, binding to Ca²⁺ ions and reducing their bioavailability.[4][5] This means that the actual concentration of free calcium ions may be lower than the calculated concentration, potentially dampening the intended biological response.
-
Metabolic Interference: Gluconate can be taken up by cells and metabolized through the pentose phosphate pathway (also known as the hexose monophosphate shunt). This can alter the metabolic state of the cell, affecting ATP levels, redox balance (NADPH production), and the synthesis of nucleotides, amino acids, and lipids. This metabolic interference can confound the results of assays that are sensitive to cellular metabolism, such as viability, proliferation, and some reporter gene assays.
Q3: Can this compound affect gene expression and reporter gene assays?
Yes, this compound can affect gene expression and reporter assays through several mechanisms:
-
Altered Calcium Signaling: Since intracellular calcium is a key regulator of many transcription factors, the buffering effect of gluconate can indirectly alter gene expression by modulating the intended calcium signal.
-
Metabolic Effects: Changes in cellular metabolism induced by gluconate can impact the energy status of the cell, which in turn can affect transcriptional and translational processes.
-
Direct Interference with Assay Components: While not specific to this compound, it is important to be aware that components of any treatment can potentially interfere with the reporter enzyme itself (e.g., luciferase).
-
Enhanced Viral Transduction: In studies using viral vectors for reporter gene delivery, it has been shown that this compound in phosphate-buffered saline can increase adenoviral gene transfer, which could be an unwanted variable.
Q4: What are the alternatives to this compound for increasing intracellular calcium?
Several alternatives can be used to increase intracellular calcium, each with its own advantages and disadvantages:
-
Calcium Chloride (CaCl₂): This is a common alternative that provides a higher amount of elemental calcium per mole and does not introduce the potentially confounding gluconate moiety. However, it can be more irritating to cells and has a higher propensity to precipitate in phosphate-containing solutions.
-
Other Calcium Salts: Calcium lactate and calcium citrate are other options, each providing different amounts of elemental calcium.
-
Calcium Ionophores (e.g., Ionomycin, A23187): These molecules transport calcium across the cell membrane, leading to a rapid and robust increase in intracellular calcium. They are useful for bypassing upstream signaling events and directly activating calcium-dependent pathways.
-
SERCA Pump Inhibitors (e.g., Thapsigargin): These compounds block the re-uptake of calcium into the endoplasmic reticulum, leading to a sustained increase in cytosolic calcium.
Troubleshooting Guides
Problem 1: Weaker than expected biological response to this compound treatment.
| Possible Cause | Troubleshooting Step |
| Calcium Buffering by Gluconate | 1. Switch to a non-chelating calcium salt: Replace this compound with an equimolar concentration of calcium chloride. 2. Increase this compound Concentration: Perform a dose-response curve to determine if a higher concentration of this compound can achieve the desired effect. |
| Incorrect Salt Concentration | Double-check calculations for molarity and dilution factors. |
Problem 2: Inconsistent or unexpected results in cell viability or metabolism assays.
| Possible Cause | Troubleshooting Step |
| Metabolic Interference by Gluconate | 1. Control for Gluconate Metabolism: Treat cells with sodium gluconate (without calcium) at the same concentration as the gluconate in your this compound treatment. This will help to isolate the metabolic effects of gluconate. 2. Use a Non-Metabolizable Calcium Source: Switch to calcium chloride or a calcium ionophore like ionomycin. |
| Cellular Stress/Toxicity | Perform a cytotoxicity assay (e.g., LDH release) to determine if the concentrations of this compound used are toxic to the cells. |
Problem 3: Artifacts in fluorescent calcium imaging experiments.
| Possible Cause | Troubleshooting Step |
| Gluconate Buffering Affecting Indicator Dye | The Ca²⁺ binding ratio of a solution with 100 mM potassium gluconate is approximately 1.75. This can affect the calibration of your fluorescent dye. It is advisable to perform dye calibration in the presence of the same concentration of gluconate used in the experiment. |
| Phototoxicity or Dye Overloading | Reduce the concentration of the fluorescent dye and the intensity/duration of light exposure. |
Quantitative Data Summary
The following table summarizes the key quantitative differences between common calcium sources.
| Parameter | This compound | Calcium Chloride | Calcium Citrate | Calcium Lactate |
| Elemental Calcium (%) | ~9% | ~27% | ~21% | ~13% |
| Ca²⁺ Buffering Moiety | Yes (Gluconate) | No | Yes (Citrate) | Yes (Lactate) |
| Metabolic Interference | Yes (Pentose Phosphate Pathway) | No | Yes (TCA Cycle) | Yes (Glycolysis/Gluconeogenesis) |
Experimental Protocols
Protocol 1: Validating On-Target Calcium Signaling and Identifying Gluconate-Specific Effects
Objective: To determine if the observed cellular response is due to the increase in calcium concentration or an off-target effect of the gluconate moiety.
Materials:
-
This compound
-
Calcium Chloride
-
Sodium Gluconate
-
Your cell line of interest
-
Appropriate cell culture medium and supplements
-
Assay reagents for your specific endpoint (e.g., luciferase substrate, antibodies for western blot)
Procedure:
-
Prepare Stock Solutions: Prepare sterile, equimolar stock solutions of this compound, Calcium Chloride, and Sodium Gluconate in a suitable buffer (e.g., HEPES-buffered saline).
-
Cell Seeding: Seed your cells at the desired density in appropriate culture plates and allow them to adhere and grow overnight.
-
Treatment Groups:
-
Group 1 (Vehicle Control): Treat cells with the vehicle used to dissolve the calcium and gluconate salts.
-
Group 2 (this compound): Treat cells with your working concentration of this compound.
-
Group 3 (Calcium Chloride): Treat cells with an equimolar concentration of Calcium Chloride.
-
Group 4 (Sodium Gluconate Control): Treat cells with a concentration of Sodium Gluconate that delivers the same molar amount of gluconate as Group 2.
-
-
Incubation: Incubate the cells for the desired treatment duration.
-
Assay Performance: Perform your cellular assay according to the manufacturer's protocol.
-
Data Analysis:
-
Compare the results of Group 2 and Group 3 . If the effect is similar, it is likely a true calcium-dependent effect. If the effect is weaker in Group 2, it may indicate calcium buffering by gluconate.
-
Compare the results of Group 4 to Group 1 . Any significant difference indicates an off-target effect of the gluconate moiety.
-
Protocol 2: Using a Calcium Ionophore as a Positive Control
Objective: To confirm that the downstream signaling pathway is responsive to an increase in intracellular calcium, independent of the method of calcium delivery.
Materials:
-
Ionomycin or A23187
-
Your cell line of interest
-
Appropriate cell culture medium and supplements
-
Assay reagents for your specific endpoint
Procedure:
-
Prepare Ionomycin Stock Solution: Prepare a stock solution of Ionomycin in DMSO.
-
Cell Seeding: Seed your cells as described in Protocol 1.
-
Treatment Groups:
-
Group 1 (Vehicle Control): Treat cells with the vehicle (containing the same final concentration of DMSO as the Ionomycin treatment).
-
Group 2 (this compound): Treat cells with your working concentration of this compound.
-
Group 3 (Ionomycin Positive Control): Treat cells with a working concentration of Ionomycin (typically 1-5 µM).
-
-
Incubation: Incubate the cells for the desired treatment duration.
-
Assay Performance: Perform your cellular assay.
-
Data Analysis: Compare the response in Group 2 to Group 3 . A robust response in Group 3 confirms that the cellular machinery downstream of calcium elevation is functional.
Visualizations
Caption: Troubleshooting workflow for identifying the cause of unexpected results.
Caption: Two primary mechanisms of off-target effects of this compound.
References
- 1. Calcium Signaling and Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Controls Gene Expression via Three Distinct Pathways That Can Function Independently of the Ras/Mitogen-Activated Protein Kinases (ERKs) Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium regulation of neuronal gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium-buffering effects of gluconate and nucleotides, as determined by a novel fluorimetric titration method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-buffering effects of gluconate and nucleotides, as determined by a novel fluorimetric titration method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Calcium Management in Biological Buffers
This guide provides researchers, scientists, and drug development professionals with detailed information on how to correct for the effects of calcium chelators when using calcium gluconate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between "total calcium" and "free ionic calcium" in my experiments?
A: This is a critical distinction.
-
Total Calcium refers to all calcium in the solution, including calcium ions that are bound to other molecules (like chelators or proteins) and the free, unbound ions.
-
Free Ionic Calcium (Ca²⁺) refers only to the unbound calcium ions. These are the biologically active form of calcium that participates in cellular signaling, enzyme activation, and other physiological processes. Chelators reduce the concentration of free Ca²⁺ without changing the total calcium concentration.
Q2: How do common chelators like EDTA, EGTA, and citrate affect my experimental buffer?
A: Chelators are molecules that bind tightly to metal ions. In your buffer, common chelators like Ethylenediaminetetraacetic acid (EDTA), Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA), and citrate will bind to free Ca²⁺, effectively removing it from the solution and preventing it from participating in biological reactions. This is often done intentionally to prevent calcium-dependent protease activity or to create calibration standards. However, if unaccounted for, this can lead to experimental failure due to insufficient levels of active, free Ca²⁺.
Q3: Why is this compound typically used to correct for these chelators?
A: this compound (Ca(C₆H₁₁O₇)₂) is a calcium salt that is highly soluble and biocompatible, making it an excellent source of Ca²⁺ ions. When added to a solution containing a chelator, it dissociates, releasing Ca²⁺. This newly introduced Ca²⁺ will first bind to and saturate the available chelator. Once the chelator is saturated, any additional this compound will increase the concentration of free, biologically active Ca²⁺ in your solution.
Q4: What key factors influence the binding of a chelator to calcium?
A: The binding affinity is not constant and is highly sensitive to the experimental environment. The most critical factors are:
-
pH: The affinity of chelators like EDTA and EGTA for Ca²⁺ is highly pH-dependent.[1][2] Protons (H⁺) compete with Ca²⁺ for binding to the chelator, so at lower pH, the apparent affinity for calcium decreases significantly.[1]
-
Temperature: Binding is a thermodynamic process, and the dissociation constant (Kd) will change with temperature.
-
Ionic Strength: The presence of other ions in the solution can shield charges and alter the measured binding affinity.[3]
Troubleshooting Guides
Guide 1: How to Correct for a Known Concentration of a Chelator
The primary goal is to add a sufficient amount of this compound to saturate the chelator and achieve the desired final concentration of free Ca²⁺. This can be approached through calculation or empirical measurement.
Approach 1: Correction by Calculation
This method is suitable for preparing solutions where a precise free Ca²⁺ concentration is needed, such as for calcium calibration buffers. The key is to use the dissociation constant (Kd), which represents the concentration of free Ca²⁺ at which half of the chelator is bound.[4]
The relationship is: Kd = [Ca²⁺] [Free Chelator] / [Ca-Chelator Complex]
However, calculating the final free Ca²⁺ in a multi-component buffer is complex due to the influence of pH, temperature, and other ions. For this reason, specialized software is often recommended.
-
Recommended Tools: Programs like Maxchelator or CHELATOR can compute the required total calcium to achieve a specific free calcium concentration in the presence of chelators like EGTA under defined conditions (pH, temp, ionic strength).
Data Presentation: Calcium Chelation Constants
The following table summarizes the dissociation constants (Kd) for common chelators. A lower Kd value signifies a higher affinity for calcium.
| Chelator | Dissociation Constant (Kd) for Ca²⁺ | Conditions / Notes |
| EDTA | ~2.9 x 10⁻¹¹ M (Log K_f_ = 10.65) | Affinity is extremely high but strongly pH-dependent. |
| EGTA | ~1.5 x 10⁻⁷ M (at pH 7.0) | Preferred for buffering intracellular Ca²⁺ levels due to its lower affinity compared to EDTA and pH sensitivity profile. |
| Citrate | ~6.0 x 10⁻⁴ M | A weaker chelator compared to EDTA and EGTA. The interaction is pH-dependent. |
Approach 2: Correction by Empirical Titration
For applications where the exact free Ca²⁺ concentration is less critical than simply overcoming the chelation effect, direct titration can be used. This involves adding this compound until a downstream effect (e.g., enzyme activation) is observed. For a more precise approach, a calcium-selective electrode can be used to measure the free Ca²⁺ concentration as you add this compound.
Experimental Protocol: Preparation of a Calcium Calibration Buffer (100 nM Free Ca²⁺)
This protocol describes how to prepare a calcium buffer with a defined free Ca²⁺ concentration using EGTA, a common practice for calibrating fluorescent calcium indicators.
Materials:
-
1 M CaCl₂ stock solution
-
1 M MgCl₂ stock solution
-
1 M HEPES or MOPS buffer stock (pH adjusted to 7.2)
-
1 M KCl stock solution
-
EGTA (high purity)
-
This compound (as an alternative Ca²⁺ source if needed)
-
High-purity water
-
Calibrated pH meter and a calcium-selective electrode
Methodology:
-
Prepare a "Zero Calcium" Buffer:
-
In a 100 mL final volume, add the following to ~80 mL of water:
-
10 mL of 1 M HEPES (for 100 mM)
-
10 mL of 1 M KCl (for 100 mM)
-
2 mL of 1 M MgCl₂ (for 2 mM)
-
1.0 mL of 100 mM EGTA stock (for 1 mM)
-
-
Adjust the pH to exactly 7.20.
-
Bring the final volume to 100 mL with water. This solution contains the chelator but no added calcium.
-
-
Prepare a "Saturating Calcium" Buffer:
-
Prepare the same buffer as in Step 1, but this time add 1.0 mL of 100 mM CaCl₂ stock in addition to the 1.0 mL of 100 mM EGTA stock.
-
Adjust the pH to exactly 7.20 and bring the final volume to 100 mL. This solution contains a high level of free Ca²⁺.
-
-
Calculate Required Volumes:
-
Use a program like Maxchelator to determine the precise volume of the "Saturating Calcium" buffer to mix with the "Zero Calcium" buffer to achieve 100 nM free Ca²⁺. The software will account for the pH, temperature, and ionic strength to give you an accurate ratio.
-
-
Prepare the Final Buffer:
-
Based on the calculation, mix the appropriate volumes of the two stock buffers. For example, to make 10 mL of the final 100 nM free Ca²⁺ buffer, you might mix 8.5 mL of the "Zero Calcium" buffer with 1.5 mL of the "Saturating Calcium" buffer.
-
-
Verification (Optional but Recommended):
-
Use a calcium-selective electrode to directly measure the free Ca²⁺ concentration of your final buffer to confirm it matches the calculated value.
-
Mandatory Visualization: Workflow for Correcting for Calcium Chelators
Caption: Workflow for correcting for known calcium chelator concentrations.
Guide 2: Troubleshooting Buffer Precipitation
A common problem is the formation of a white precipitate when adding a calcium source to a buffer. This is almost always due to the formation of an insoluble salt.
Problem: My buffer turns cloudy or forms a precipitate after I add this compound.
Cause: You have likely exceeded the solubility product of a calcium salt in your buffer. The most common culprit is calcium phosphate, which is highly insoluble, especially at neutral or alkaline pH.
Data Presentation: Common Insoluble Calcium Salts
| Salt Name | Chemical Formula | Common Buffer Component |
| Calcium Phosphate | Ca₃(PO₄)₂ | Phosphate (e.g., PBS) |
| Calcium Carbonate | CaCO₃ | Bicarbonate (can form from dissolved CO₂) |
| Calcium Oxalate | CaC₂O₄ | Oxalate |
Solutions:
-
Change the Order of Addition: Add the this compound solution very slowly, dropwise, while vigorously stirring the buffer. Often, it is best to add the calcium chloride or gluconate as the very last ingredient to the final volume of the buffer.
-
Use Lower Stock Concentrations: Instead of adding from a 1 M CaCl₂ or this compound stock, use a 10 mM or 100 mM stock to avoid high local concentrations that trigger precipitation.
-
Adjust the pH: Calcium phosphate is more soluble at a slightly acidic pH. If your experiment allows, preparing the buffer at a lower pH, adding the calcium, and then adjusting the pH up to the final target may prevent precipitation.
-
Switch Your Buffering Agent: If you are using a phosphate-based buffer (like PBS), switch to a buffer that does not precipitate with calcium, such as HEPES, MOPS, or Tris.
Mandatory Visualization: Troubleshooting Precipitation Logic
Caption: Decision-making process for troubleshooting calcium precipitation.
Appendix: The Biological Importance of Free Calcium
Controlling free Ca²⁺ is vital because it acts as a universal second messenger, regulating a vast number of cellular processes.
Mandatory Visualization: Simplified Calcium Signaling Pathway
Caption: Simplified overview of an IP₃-mediated calcium signaling pathway.
References
Technical Support Center: Calcium Gluconate and Cell Adhesion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell adhesion in the presence of calcium gluconate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of calcium in cell adhesion?
Calcium ions (Ca²⁺) are crucial for the function of major cell adhesion molecules, including cadherins and integrins. For cadherins, Ca²⁺ is essential for maintaining the rigid extracellular structure required for homophilic binding between cells.[1][2][3] Integrins, which mediate cell-matrix adhesion, also require divalent cations like Ca²⁺ for their ligand-binding activity, although the specific effects can vary between different integrin subtypes.[4]
Q2: How does this compound influence cell adhesion?
This compound, upon dissolving in an aqueous solution, releases calcium ions (Ca²⁺) and gluconate ions.[5] The primary impact on cell adhesion stems from the increase in extracellular Ca²⁺ concentration. This elevated Ca²⁺ can enhance the function of calcium-dependent adhesion molecules, leading to stronger cell-cell and cell-matrix adhesion.
Q3: What are the typical concentrations of calcium in standard cell culture media?
The concentration of calcium in classic cell culture media can vary significantly. For example, Dulbecco's Modified Eagle's Medium (DMEM) typically contains 1.8 mM calcium, while RPMI-1640 contains 0.42 mM. Media designed for specific cell types, such as keratinocytes, may have very low calcium levels (around 0.03 mM) to modulate differentiation.
Q4: Can excessive this compound be detrimental to my cells?
Yes, excessively high concentrations of extracellular calcium can lead to cellular stress and toxicity. This can manifest as oxidative stress and damage to cell membranes, leading to an unregulated influx of calcium, which can disrupt cellular respiration and energy production, ultimately causing poor adhesion and cell death.
Q5: What is the difference between this compound and calcium chloride in cell culture applications?
Both are salts that provide calcium ions in solution. Calcium chloride is a common cross-linking agent for alginate beads. In some contexts, this compound may be preferred due to being less irritating to tissues than calcium chloride. For cell adhesion studies, the key factor is the final concentration of free Ca²⁺ ions provided to the culture medium.
Troubleshooting Guides
Issue 1: Decreased Cell Adhesion After Adding this compound
| Possible Cause | Troubleshooting Steps |
| Calcium Concentration Too High: Excess calcium can be cytotoxic, leading to cell detachment. | 1. Verify Calculation: Double-check the calculation for the final Ca²⁺ concentration in your media after adding this compound. 2. Titration Experiment: Perform a dose-response experiment with varying concentrations of this compound to determine the optimal concentration for your cell type. 3. Consult Literature: Review literature for the optimal calcium concentration for your specific cell line. |
| Inappropriate Buffer System: Changes in pH due to the addition of a new reagent can affect cell health and adhesion. | 1. Check pH: Measure the pH of your culture medium after adding this compound. 2. Use Buffered Saline: Prepare your this compound stock solution in a buffered saline solution (e.g., PBS with calcium and magnesium) to minimize pH shifts. |
| Cell Line Sensitivity: Some cell lines are more sensitive to changes in extracellular calcium than others. | 1. Gradual Adaptation: Gradually increase the calcium concentration over several passages to allow the cells to adapt. 2. Alternative Calcium Source: If problems persist, consider using a different calcium salt, such as calcium chloride, to rule out any effects of the gluconate ion. |
Issue 2: Increased Cell Clumping or Aggregation
| Possible Cause | Troubleshooting Steps |
| Enhanced Cadherin-Mediated Adhesion: Increased extracellular calcium strengthens cadherin-dependent cell-cell junctions, leading to aggregation. | 1. Optimize Seeding Density: Reduce the initial cell seeding density to provide more space for individual cell attachment. 2. Gentle Passaging: Use gentle techniques when passaging cells to avoid creating large cell clumps. Consider using a cell-detaching solution that does not require harsh scraping. 3. Calcium-Switch Experiment: To synchronize cell-cell adhesion, culture cells in low-calcium medium initially and then switch to a medium with the desired calcium concentration. |
| Over-confluence: At high densities, cells rely more on cell-cell contacts for adhesion, which is enhanced by calcium. | 1. Passage Before Confluence: Subculture your cells before they reach 100% confluency. |
Issue 3: Altered Cell Morphology or Spreading
| Possible Cause | Troubleshooting Steps |
| Changes in Integrin-Mediated Adhesion: Calcium can modulate integrin function, affecting how cells attach and spread on the substrate. | 1. Matrix Coating: Ensure your culture surface is appropriately coated with an extracellular matrix protein (e.g., fibronectin, collagen) to promote optimal integrin-mediated adhesion. 2. Analyze Cytoskeleton: Use immunofluorescence to visualize the actin cytoskeleton and focal adhesions to assess changes in cell spreading. |
| Activation of Calcium Signaling Pathways: Intracellular calcium signaling, triggered by changes in extracellular calcium, can influence cytoskeletal dynamics. | 1. Use Calcium Signaling Inhibitors: In mechanistic studies, consider using inhibitors of specific calcium channels or downstream signaling molecules to investigate the pathways involved. 2. Measure Intracellular Calcium: Use calcium indicator dyes (e.g., Fura-2, Fluo-3) to measure changes in intracellular calcium levels in response to this compound. |
Quantitative Data Summary
Table 1: Effect of Extracellular Ca²⁺ Concentration on Cell Adhesion Parameters
| Cell Type | Parameter Measured | Ca²⁺ Concentration | Observation | Reference |
| Human Chondrocytes | Young's Modulus (Stiffness) | Increased from 1.75 mM to 2.75 mM | Increased by up to 36.8% | |
| Human Chondrocytes | Maximum Unbinding Force (Adhesion) | Increased from 1.75 mM to 3.75 mM | Increased by up to 48% | |
| Human Chondrocytes | Work of Detachment (Adhesion) | Increased from 1.75 mM to 3.75 mM | Increased by up to 72% | |
| Dictyostelium discoideum | Critical Shear Stress for Detachment | Increased from ~0 µM to ~10 µM | Increased from ~1 Pa to ~7.5 Pa |
Experimental Protocols
Protocol 1: Calcium-Switch Assay for Synchronizing Cell-Cell Adhesion
This protocol is adapted from methodologies used to study the assembly of adherens junctions.
Objective: To synchronize the formation of calcium-dependent cell-cell junctions.
Materials:
-
Cells of interest (e.g., MDCK cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Low-calcium medium (e.g., DMEM with 5 µM Ca²⁺)
-
This compound stock solution (e.g., 1 M in sterile water)
-
Collagen-coated culture plates or filters
Procedure:
-
Culture cells to near confluency in complete growth medium.
-
Wash the cell monolayer twice with sterile PBS (without Ca²⁺/Mg²⁺).
-
Incubate the cells in low-calcium medium for 16-18 hours to disrupt calcium-dependent cell-cell junctions.
-
To initiate synchronous junction formation, replace the low-calcium medium with a complete growth medium containing the desired final concentration of Ca²⁺ (typically 1.8 mM). This is the "calcium switch."
-
Cells can be fixed and analyzed at various time points after the calcium switch to observe the dynamics of junctional protein recruitment and cell adhesion.
Protocol 2: Cell Adhesion Assay on Fibronectin-Coated Plates
This protocol is a general method for quantifying cell adhesion to an extracellular matrix protein.
Objective: To quantify the effect of this compound on cell-matrix adhesion.
Materials:
-
96-well tissue culture plates
-
Fibronectin solution (e.g., 10 µg/mL in PBS)
-
Cells of interest
-
Serum-free medium (SFM)
-
This compound stock solution
-
Cell stain (e.g., Crystal Violet)
-
Extraction solution (e.g., 10% acetic acid)
Procedure:
-
Coat the wells of a 96-well plate with fibronectin solution and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS to remove unbound fibronectin.
-
Harvest cells and resuspend them in SFM at a concentration of 1 x 10⁶ cells/mL.
-
Prepare different concentrations of this compound in SFM.
-
Add 100 µL of the cell suspension to each well, along with the different concentrations of this compound. Include a control with no added this compound.
-
Incubate the plate for a defined period (e.g., 90 minutes) at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized.
-
Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Wash the wells with water to remove excess stain.
-
Add extraction solution to each well to solubilize the stain.
-
Read the absorbance at 560 nm using a microplate reader. Higher absorbance corresponds to a greater number of adherent cells.
Visualizations
Caption: Logical workflow of this compound's impact on cell adhesion.
Caption: Troubleshooting workflow for decreased cell adhesion.
Caption: Simplified calcium signaling pathway affecting cell adhesion.
References
- 1. pnas.org [pnas.org]
- 2. Integrin and Cadherin Synergy Regulates Contact Inhibition of Migration and Motile Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium-dependent dynamics of cadherin interactions at cell–cell junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium as a potential physiological regulator of integrin-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Adjusting for lot-to-lot variability of calcium gluconate powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting for the lot-to-lot variability of calcium gluconate powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered due to the variability in physical and chemical properties of different lots of this compound powder.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or slow dissolution rates | Particle Size Variation: Finer powders have a larger surface area and dissolve faster, while coarser or agglomerated powders dissolve more slowly.[1][2] Moisture Content: High moisture content can lead to clumping, reducing the effective surface area for dissolution.[3] pH of the medium: The solubility of this compound is influenced by the pH of the dissolution medium. | 1. Qualify Incoming Lots: Perform particle size analysis on each new lot. 2. Standardize Mixing: Use a consistent mixing speed and duration for dissolution. 3. Control Moisture: Store this compound in airtight containers with desiccants.[4] 4. Verify Medium pH: Ensure the pH of your solvent or buffer is consistent for every experiment. |
| Powder Caking or Clumping in Storage | High Humidity: this compound is hygroscopic and can absorb atmospheric moisture.[3] Temperature Fluctuations: Changes in temperature can cause moisture migration within the powder. Improper Storage: Non-airtight containers allow for moisture ingress. | 1. Store in a Dry Environment: Keep in a desiccator or a humidity-controlled room. 2. Use Airtight Containers: Ensure containers are well-sealed after each use. 3. Incorporate Anti-caking Agents: For some applications, the addition of a suitable anti-caking agent like silicon dioxide may be considered, if it does not interfere with the experiment. |
| Turbidity or Precipitation in Solution | Incomplete Dissolution: The powder may not have fully dissolved, especially if the solution is nearing saturation. Contaminants: The presence of insoluble impurities can cause turbidity. pH Shift: A change in the pH of the solution can decrease the solubility of this compound. Microbial Contamination: Bacterial or fungal growth can lead to cloudiness in the solution. | 1. Gentle Warming: this compound is more soluble in boiling water; gentle warming can aid dissolution. 2. Filtration: Use a 0.22 µm or 0.45 µm filter to remove undissolved particles or microbial contaminants. 3. Confirm Purity: Test for insoluble matter as per pharmacopeial standards. 4. Aseptic Technique: When preparing sterile solutions, use aseptic techniques to prevent microbial contamination. |
| Variability in Experimental Results (e.g., Cell Culture) | Inconsistent Bioavailability of Calcium Ions: Differences in purity, hydration state, or the presence of chelating impurities can alter the concentration of free calcium ions. Presence of Endotoxins: Bacterial endotoxins in the powder can impact cell viability and behavior. Trace Element Variation: Different lots may have varying levels of trace heavy metals. | 1. Perform Assay on Each Lot: Quantify the this compound content to ensure consistent dosing. 2. Use Endotoxin-Tested Grade: For cell culture and in vivo studies, use powder that has been tested for and cleared of endotoxins. 3. Consult Certificate of Analysis (CoA): Review the CoA for each lot to check for levels of heavy metals and other specified impurities. |
Frequently Asked Questions (FAQs)
Q1: What causes lot-to-lot variability in this compound powder?
A1: Lot-to-lot variability in this compound powder can stem from several factors related to its manufacturing process. These include differences in the raw materials used, such as glucose and calcium carbonate, variations in the synthesis and crystallization processes, and different drying and milling techniques. These can all lead to variations in critical quality attributes like particle size distribution, moisture content, purity, and crystalline form.
Q2: What are the typical specifications for USP-grade this compound?
A2: The United States Pharmacopeia (USP) sets specific standards for this compound. While values can vary slightly between anhydrous and monohydrate forms, the key specifications are summarized in the table below. It is crucial to obtain the Certificate of Analysis (CoA) for each specific lot to understand its characteristics within these acceptable ranges.
Table 1: Typical Specifications for this compound (USP Grade)
| Parameter | Acceptance Criteria (Anhydrous) | Acceptance Criteria (Monohydrate) |
| Assay | 98.0% - 102.0% | 98.5% - 102.0% |
| Loss on Drying | ≤ 3.0% | N/A (Water content is specified) |
| Chloride (Cl) | ≤ 0.07% | ≤ 0.02% |
| Sulfate (SO₄) | ≤ 0.05% | ≤ 0.01% |
| Heavy Metals (as Pb) | ≤ 0.001% (10 ppm) | ≤ 0.001% (10 ppm) |
| Arsenic (As) | ≤ 3 ppm | ≤ 3 ppm |
| Reducing Substances | ≤ 1.0% | Passes test |
Q3: How can I mitigate the impact of lot-to-lot variability in my experiments?
A3: A robust raw material management strategy is key. This involves:
-
Multi-lot Qualification: Whenever possible, qualify and test materials from multiple lots before beginning a long-term study.
-
Consistent Supplier: Sourcing from a single, qualified supplier can help reduce variability.
-
In-house Testing: Do not rely solely on the supplier's CoA. Perform critical in-house tests such as assay, moisture content, and dissolution profiling for each new lot.
-
Retain Samples: Keep a sample from each lot for future comparative analysis if issues arise.
Q4: Can variability in this compound affect cellular signaling pathways?
A4: Yes. This compound serves as a source of extracellular calcium ions (Ca²⁺), which are critical second messengers in numerous signaling pathways. Lot-to-lot variability that affects the dissolution rate or purity of this compound can alter the effective concentration of Ca²⁺ available to cells. This can, in turn, impact the activation of Ca²⁺-dependent signaling cascades that regulate processes like gene transcription, muscle contraction, and neurotransmitter release.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the quality of incoming this compound powder.
Assay of this compound (Complexometric Titration)
This method determines the purity of this compound by titrating the calcium ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA).
Materials:
-
This compound Powder
-
0.05 M Disodium EDTA (Standardized)
-
Deionized Water
-
3 N Hydrochloric Acid
-
1 N Sodium Hydroxide
-
Hydroxy Naphthol Blue indicator
-
Magnetic stirrer and stir bar
-
50 mL burette
-
250 mL beaker
Procedure:
-
Accurately weigh approximately 800 mg of this compound powder.
-
Transfer the powder to a 250 mL beaker.
-
Add 150 mL of deionized water and 2 mL of 3 N hydrochloric acid.
-
Stir with a magnetic stirrer until the powder is completely dissolved.
-
While stirring, add approximately 30 mL of 0.05 M disodium EDTA from a 50-mL burette.
-
Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator. The solution should turn a reddish-pink color.
-
Continue the titration with 0.05 M disodium EDTA until the solution turns to a clear blue endpoint.
-
Record the total volume of EDTA solution used.
Calculation: Each mL of 0.05 M disodium EDTA is equivalent to 21.52 mg of anhydrous this compound (C₁₂H₂₂CaO₁₄).
Percentage Purity = (Volume of EDTA (mL) × 21.52 mg/mL) / (Weight of Sample (mg)) × 100%
Dissolution Testing by HPLC
This method is used to assess the rate at which this compound from a formulated product (e.g., a tablet) dissolves in a liquid medium.
Materials & Equipment:
-
USP Apparatus 2 (Paddle Apparatus)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Agilent ZORBAX SB-Aq column (250 mm x 4.6 mm, 5 µm) or equivalent
-
Dissolution Medium: Deionized water
-
Mobile Phase: 0.02 M potassium dihydrogen phosphate solution (adjusted to pH 2.50 with phosphoric acid)
-
This compound Reference Standard
Procedure:
-
Dissolution:
-
Place 900 mL of deionized water (37°C) into each vessel of the dissolution apparatus.
-
Place one tablet or a specified amount of powder into each vessel.
-
Rotate the paddle at 50 rpm.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Filter the samples immediately through a 0.45 µm filter.
-
-
HPLC Analysis:
-
Set the HPLC system with the specified column and mobile phase.
-
Set the flow rate to 1.0 mL/min and the detection wavelength to 210 nm.
-
Prepare a standard solution of this compound Reference Standard of known concentration.
-
Inject the standard solution to obtain a standard peak area.
-
Inject the filtered samples from the dissolution test.
-
Record the peak areas for each sample.
-
Calculation: Calculate the concentration of this compound in each sample by comparing its peak area to the peak area of the standard solution. Convert the concentration to the percentage of the labeled amount dissolved at each time point.
Visualizations
Quality Control Workflow for Incoming this compound
The following diagram illustrates a logical workflow for the quality control and release of new lots of this compound powder.
Impact of Calcium Variability on a Simplified Signaling Pathway
This diagram shows how variability in extracellular calcium concentration, potentially arising from different lots of this compound, can affect a common intracellular signaling pathway.
References
Validation & Comparative
A Comparative In Vitro Analysis of Calcium Gluconate and Calcium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of two commonly used calcium salts: calcium gluconate and calcium chloride. While both are essential sources of calcium for various cellular processes, their distinct chemical properties can elicit different biological responses at the cellular level. This document summarizes key in vitro findings, presents available quantitative data, and provides detailed experimental protocols to support further research and informed decision-making in drug development and scientific investigation.
Executive Summary
Calcium is a ubiquitous second messenger crucial for a myriad of cellular functions, including signal transduction, proliferation, differentiation, and apoptosis. In the laboratory and clinical settings, calcium is often supplemented in the form of its salts, most commonly this compound and calcium chloride. While clinically the primary distinction lies in their elemental calcium content and administration routes, their in vitro effects on cell health and function can differ significantly. This guide explores these differences through available experimental evidence.
Key Findings:
-
Elemental Calcium Content: Calcium chloride provides approximately three times more elemental calcium per equivalent mass than this compound.[1] This is a critical factor to consider when designing experiments requiring specific molar concentrations of calcium.
-
Ionization: In vitro studies have shown that equimolar quantities of calcium chloride and this compound produce similar changes in ionized calcium concentration in human blood.[2]
-
Cytotoxicity: High concentrations of calcium chloride have been demonstrated to be detrimental to cell viability in vitro.[3] In contrast, this compound is often clinically preferred for peripheral administration due to a lower risk of tissue injury upon extravasation, suggesting a potentially lower cytotoxic profile at the cellular level.
-
Inflammatory Response: In vivo studies in mice have indicated that this compound may possess anti-inflammatory properties, evidenced by a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α. While direct in vitro comparative studies on inflammatory responses are limited, elevated extracellular calcium has been shown to influence cytokine production and can act as a chemoattractant for monocytes.
Quantitative Data Comparison
The following tables summarize the key quantitative differences between this compound and calcium chloride based on available data.
Table 1: Physicochemical Properties
| Property | This compound | Calcium Chloride |
| Molar Mass | 430.37 g/mol (anhydrous) | 110.98 g/mol (anhydrous) |
| Elemental Calcium (%) | ~9.3% | ~27.2% |
| Solubility in Water | Soluble | Very soluble |
Table 2: In Vitro Cellular Effects (Summary of Findings)
| Parameter | This compound | Calcium Chloride |
| Cell Viability | Generally considered less cytotoxic. | Can be cytotoxic at high concentrations, leading to reduced cell viability.[3] |
| Apoptosis | Limited direct comparative data available. | High concentrations may induce apoptosis as a consequence of cytotoxicity. |
| Inflammatory Markers | May have anti-inflammatory effects by reducing pro-inflammatory cytokines (based on in vivo data). | Elevated calcium levels can modulate cytokine production in immune cells. |
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To compare the dose-dependent effects of this compound and calcium chloride on the viability of a selected cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound (cell culture grade)
-
Calcium chloride (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment Preparation: Prepare stock solutions of this compound and calcium chloride in sterile, deionized water. Further dilute in EGM-2 to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM). Include a vehicle control (medium only).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared treatment solutions.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Protocol 2: Cytokine Production Assay (ELISA)
Objective: To compare the effects of this compound and calcium chloride on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs (isolated from whole blood via Ficoll-Paque density gradient centrifugation)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Calcium chloride
-
Lipopolysaccharide (LPS) (as a stimulant)
-
Human IL-6 and TNF-α ELISA kits
-
24-well cell culture plates
-
Centrifuge
-
Plate reader
Procedure:
-
Cell Seeding: Seed PBMCs into a 24-well plate at a density of 1 x 10⁶ cells/well in 1 mL of complete RPMI-1640 medium.
-
Treatment: Add this compound or calcium chloride to the wells at various concentrations (e.g., 0.5, 1, 2.5 mM). Include a control group with no added calcium.
-
Stimulation: Co-treat the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.
-
ELISA: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of each cytokine in the supernatants and compare the effects of the different calcium salt treatments.
Visualizing Cellular Pathways and Workflows
Calcium Signaling Pathway
The following diagram illustrates a simplified, generic calcium signaling pathway that can be activated by various extracellular stimuli, leading to a rise in intracellular calcium and subsequent cellular responses. Both this compound and calcium chloride, by increasing extracellular calcium concentration, can influence these pathways.
Caption: Simplified overview of a typical calcium signaling cascade.
Experimental Workflow: In Vitro Cytotoxicity Assessment
This diagram outlines the key steps involved in a typical in vitro experiment to assess the cytotoxicity of calcium compounds.
Caption: Standard workflow for an in vitro cytotoxicity experiment.
Conclusion and Future Directions
The in vitro comparison of this compound and calcium chloride reveals important distinctions beyond their elemental calcium content. While equimolar solutions yield similar ionized calcium concentrations, the potential for cytotoxicity appears to be greater with calcium chloride at higher concentrations. Conversely, this compound may offer anti-inflammatory benefits.
It is evident that there is a significant gap in the literature regarding direct, comprehensive in vitro comparative studies. Future research should focus on:
-
Head-to-head cytotoxicity and apoptosis studies across a variety of cell lines relevant to drug development (e.g., hepatocytes, cardiomyocytes, neurons).
-
In-depth analysis of inflammatory responses using primary immune cells and co-culture systems to elucidate the immunomodulatory potential of each calcium salt.
-
Investigation into the effects on specific cellular processes , such as mitochondrial function, oxidative stress, and gene expression profiles.
A more thorough understanding of the in vitro effects of these fundamental laboratory reagents will undoubtedly contribute to more robust and reproducible research and the development of safer and more effective therapeutic agents.
References
- 1. The Ca2+ concentration impacts the cytokine production of mouse and human lymphoid cells and the polarization of human macrophages in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity of the sodium, potassium and calcium salts of saccharin, sodium ascorbate, sodium citrate and sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Electroporation Reduces Viability and Proliferation Capacity of Four Uveal Melanoma Cell Lines in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Calcium Gluconate for Experimental Applications
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of calcium gluconate with its primary alternative, calcium chloride, focusing on their experimental applications. The information presented is intended to assist researchers in selecting the appropriate calcium salt for their specific study needs, with a strong emphasis on experimental data and protocols.
Physicochemical and Pharmacokinetic Properties
This compound and calcium chloride are the two most common intravenously administered calcium salts. While both serve to increase systemic calcium levels, they differ significantly in their chemical properties, which in turn influences their handling and application in experimental settings.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Calcium Chloride | Reference |
| Molecular Formula | C₁₂H₂₂CaO₁₄ | CaCl₂ | N/A |
| Molecular Weight | 430.37 g/mol | 110.98 g/mol | N/A |
| Elemental Calcium | ~9.3% (93 mg per 1 g) | ~27.3% (273 mg per 1 g) | [1][2][3] |
| Solubility in Water | Soluble | Freely soluble | [3] |
Table 2: Comparative Bioavailability and Onset of Action
| Parameter | This compound | Calcium Chloride | Key Findings | Reference |
| Bioavailability (IV) | 100% | 100% | Both are fully bioavailable when administered intravenously. | N/A |
| Onset of Action (IV) | Rapid | Rapid | Studies in various models, including humans, dogs, and ferrets, have shown that when equivalent elemental calcium doses are administered, both salts increase ionized calcium levels at a similar rapid rate.[4] The notion that this compound requires hepatic metabolism for calcium release has been challenged by studies showing its effectiveness in patients with absent liver function. | |
| Oral Bioavailability | Lower | Not typically used orally for supplementation | Oral absorption of calcium salts is influenced by factors like pH and the presence of food. Calcium citrate generally shows higher absorption than calcium carbonate. This compound's lower elemental calcium content makes it less practical for oral supplementation to meet daily requirements. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the intravenous administration of this compound and an in vitro cell viability assay.
Protocol 1: Intravenous Administration of this compound in an Animal Model (e.g., Dog)
This protocol is based on methodologies described in comparative studies of calcium salts.
Objective: To investigate the acute effects of intravenous this compound on plasma ionized calcium levels and cardiovascular parameters.
Materials:
-
This compound 10% solution (w/v)
-
Sterile saline (0.9% NaCl) for dilution
-
Anesthetized and ventilated canine model
-
Central venous catheter
-
Arterial line for blood sampling and pressure monitoring
-
Blood gas analyzer with ion-selective electrode for ionized calcium measurement
-
ECG and hemodynamic monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the dog and maintain a stable plane of anesthesia. Insert a central venous catheter for drug administration and an arterial line for continuous blood pressure monitoring and blood sampling.
-
Baseline Measurements: Record baseline hemodynamic parameters (heart rate, blood pressure) and collect an arterial blood sample to determine baseline ionized calcium concentration.
-
Dose Preparation: Prepare the desired dose of this compound. For comparative studies, a dose of 14-42 mg/kg of this compound is often used, which is approximately equivalent to 4-12 mg/kg of calcium chloride in terms of elemental calcium. The solution may be administered undiluted or diluted in sterile saline.
-
Administration: Infuse the prepared this compound solution intravenously over a defined period, for example, 1 to 5 minutes.
-
Post-infusion Monitoring:
-
Continuously monitor and record hemodynamic parameters throughout the experiment.
-
Collect arterial blood samples at predetermined time points (e.g., 0.5, 1, 3, 5, 10, 20, and 45 minutes post-infusion) to measure changes in ionized calcium levels.
-
-
Data Analysis: Analyze the changes in ionized calcium and hemodynamic parameters from baseline over time.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
Objective: To assess the effect of different concentrations of this compound on the viability of a cultured cell line.
Materials:
-
Cultured cells (e.g., hepatocytes, cardiomyocytes)
-
Complete cell culture medium
-
This compound solution, sterile-filtered
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare a range of concentrations of this compound in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without added this compound).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Comparative Analysis of Calcium Salts
Caption: Workflow for in vivo comparison of calcium salts.
Diagram 2: Intracellular Calcium Signaling Pathway
Caption: A generalized intracellular calcium signaling cascade.
Performance Comparison and Discussion
Efficacy in Raising Ionized Calcium:
Experimental evidence from both animal and human studies indicates that when administered in doses that provide an equivalent amount of elemental calcium, this compound and calcium chloride are equally effective in rapidly raising plasma ionized calcium levels. A study on patients undergoing liver transplantation, who have minimal to no hepatic function, demonstrated that this compound was as effective as calcium chloride in correcting hypocalcemia, suggesting that hepatic metabolism is not a prerequisite for its action.
Cardiovascular Effects:
Both calcium salts can produce positive inotropic effects, leading to increases in blood pressure and cardiac index. However, some studies have suggested that the positive inotropic effects may be more pronounced with calcium chloride.
Risk of Tissue Injury:
A significant difference between the two salts lies in their potential to cause tissue injury upon extravasation. Calcium chloride is considered a vesicant and can cause severe tissue necrosis if it leaks from the vein. This compound is less irritating to veins and is therefore the preferred agent for peripheral intravenous administration.
In Vitro Cytotoxicity:
Studies on the in vitro effects of different salt forms on cell viability have shown that the cation can play a role. For instance, in one study, while sodium and potassium salts of saccharin decreased cell viability and attachment, calcium saccharin only decreased cell viability. This highlights the importance of considering the entire salt compound in in vitro experiments.
The choice between this compound and calcium chloride in an experimental setting depends on the specific requirements of the study. For applications requiring intravenous administration, particularly through a peripheral line, this compound is the safer choice due to the lower risk of tissue damage. When rapid and potent inotropic effects are the primary goal and central venous access is available, calcium chloride may be considered. For in vitro studies, researchers should be mindful that the accompanying anion (gluconate or chloride) may have its own effects on cellular processes. In all cases, dosing should be based on the desired amount of elemental calcium to ensure an accurate comparison between the two salts.
References
A Researcher's Guide: Calcium Gluconate vs. Other Calcium Salts in Cell Culture
Calcium is a critical divalent cation in cell culture, playing a pivotal role in cell adhesion, signal transduction, and differentiation. While often added to media as freely soluble calcium chloride, the choice of the calcium salt can significantly impact experimental outcomes due to variations in elemental calcium content, solubility, and bioavailability[1]. This guide provides an objective comparison of calcium gluconate with other common calcium salts, supported by experimental data, to aid researchers in selecting the optimal salt for their specific cell culture applications.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a calcium salt dictate its behavior in culture media. Key differences in elemental calcium concentration and solubility can affect the final concentration of bioavailable Ca²⁺ ions. Calcium chloride, for instance, provides approximately three times more elemental calcium than an equivalent amount of this compound[2][3]. Organic salts like this compound and calcium lactate, while containing less elemental calcium, are often noted for their solubility profiles and the potential metabolic effects of their organic anions.
| Calcium Salt | Chemical Formula | Elemental Calcium (%) | Solubility Characteristics | Key Features |
| This compound | C₁₂H₂₂CaO₁₄ | ~9.3% | Lower solubility than CaCl₂; 1g in 30mL of cold water. | Organic anion may be metabolized; slower release of Ca²⁺ ions. |
| Calcium Chloride | CaCl₂ | ~27.3% | Highly soluble in water. | Provides the highest concentration of elemental calcium among common soluble salts. Can precipitate with phosphates at basic pH. |
| Calcium Carbonate | CaCO₃ | ~40.0% | Almost insoluble in neutral water; solubility increases in acidic conditions. | Highest elemental calcium content but limited use in liquid media due to poor solubility. |
| Calcium Citrate | Ca₃(C₆H₅O₇)₂ | ~21.1% | More soluble than calcium carbonate. | Organic salt; often used in supplements. |
| Calcium Lactate | C₆H₁₀CaO₆ | ~13.0% | More soluble than calcium carbonate and citrate. | Bioavailability reported to be higher than or equivalent to other salts in some studies. |
Performance in Cell Culture Applications
The choice of calcium salt can directly influence cellular behavior, including viability, proliferation, and differentiation. The optimal salt and its concentration are highly dependent on the cell type and the biological process being investigated.
Effects on Cell Viability and Proliferation
The concentration of extracellular calcium is a key regulator of cell fate. Studies show that increasing external Ca²⁺ concentrations generally enhances the viability and proliferation of mesenchymal stem cells (MSCs). However, high concentrations of certain calcium salts can be detrimental. For example, high levels of calcium chloride have been shown to inhibit the proliferation and differentiation of osteoblastic cells. In contrast, neither potassium chloride nor calcium chloride affected the viability of a transformed rat-bladder epithelial cell line, whereas their sodium salt counterparts did, suggesting a role for the associated anion in cytotoxicity. Another study demonstrated that lactate calcium salt could decrease the viability of colorectal cancer cells by disrupting betaine homeostasis.
Impact on Osteogenic Differentiation and Mineralization
Calcium is fundamental to bone biology, and its supplementation in culture is crucial for studying osteogenesis. The source of calcium can significantly alter the differentiation and mineralization of osteoblasts. One study found that a plant-based calcium supplement was significantly more effective at increasing alkaline phosphatase (ALP) activity, DNA synthesis, and calcium deposition in human osteoblast cells compared to calcium carbonate and calcium citrate. Conversely, high concentrations of calcium chloride have been observed to suppress osteogenic differentiation and mineralized nodule formation in human periodontal ligament stem cells, primarily by repressing the expression and transcriptional activity of the key osteogenic factor, Runx2.
| Calcium Salt/Supplement | Cell Line | Parameter Measured | Key Findings |
| Calcium Chloride | Rabbit Osteoblasts | Metabolic Activity, ALP Activity | Inhibited proliferation and differentiation in a dose-dependent manner (1-10 mmol). |
| Calcium Chloride | Human Periodontal Ligament Stem Cells (hPDLSCs) | ALP Activity, Mineralization, Gene Expression | Dose-dependently repressed mineralized nodule formation and inhibited osteogenic gene expression (Runx2, osterix). |
| Calcium Carbonate | Human Fetal Osteoblast cells (hFOB 1.19) | ALP Activity, DNA Synthesis, Ca²⁺ Deposition | Less effective than a plant-based calcium supplement (AlgaeCal) in promoting osteoblast function. |
| Calcium Citrate | Human Fetal Osteoblast cells (hFOB 1.19) | ALP Activity, DNA Synthesis, Ca²⁺ Deposition | Less effective than a plant-based calcium supplement (AlgaeCal) in promoting osteoblast function. |
The Calcium Signaling Pathway
Extracellular calcium concentration is a critical upstream regulator of intracellular calcium signaling. External signals like hormones or growth factors can trigger a cascade that leads to the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER), and influx from the extracellular environment. This transient increase in cytosolic Ca²⁺ acts as a second messenger, activating a host of downstream proteins like calmodulin and protein kinase C (PKC) to regulate processes such as gene expression, proliferation, and apoptosis.
Caption: Overview of a typical calcium signaling pathway.
Experimental Protocols & Workflows
Reproducible data is the cornerstone of scientific research. Below are detailed protocols for common assays used to evaluate the effects of calcium salts on cell behavior.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the desired calcium salts (e.g., this compound, calcium chloride). Include an untreated control group. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in pre-warmed, serum-free medium to a final concentration of 0.5 mg/mL.
-
Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer. The absorbance is directly proportional to the number of viable cells.
Caption: Standard workflow for an MTT cell viability assay.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation. This assay quantifies its enzymatic activity by measuring the hydrolysis of p-nitrophenyl phosphate (pNPP) to the colored product p-nitrophenol.
Materials:
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
pNPP substrate solution
-
Stop solution (e.g., 3 N NaOH)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Culture and Differentiation: Seed cells (e.g., hFOB 1.19, MC3T3-E1) in 24- or 48-well plates and culture in osteogenic differentiation medium. Treat with different calcium salts as required by the experimental design.
-
Cell Lysis: After the treatment period (e.g., 7 or 14 days), wash the cells twice with cold PBS.
-
Add 200-500 µL of cell lysis buffer to each well. Incubate on ice for 10-15 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of each lysate sample using a BCA or Bradford protein assay. This is for normalization of ALP activity.
-
Enzymatic Reaction: Add 50 µL of cell lysate supernatant to a new 96-well plate.
-
Add 100 µL of pNPP substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Stop Reaction: Add 50 µL of stop solution to each well to terminate the reaction.
-
Measurement: Read the absorbance at 405 nm. Normalize the ALP activity to the total protein concentration for each sample.
Caption: Workflow for Alkaline Phosphatase (ALP) activity assay.
Conclusion and Recommendations
The selection of a calcium salt for cell culture is not a one-size-fits-all decision. The choice must be tailored to the specific experimental context, considering factors of solubility, elemental calcium content, and potential effects of the counter-ion.
Caption: Decision guide for selecting a calcium salt.
-
Calcium Chloride is the go-to for applications requiring a high, rapidly available concentration of elemental calcium. However, researchers must be mindful of its potential to precipitate with phosphates in the medium, especially if the pH becomes basic, and its potential inhibitory effects at high concentrations.
-
This compound serves as an excellent alternative when a lower concentration or a more gradual release of calcium is desired. Its organic anion is less likely to cause precipitation issues, though it provides significantly less elemental calcium by weight.
-
Other Salts like calcium citrate, carbonate, and lactate are less common in liquid cell culture media, primarily due to solubility limitations (carbonate) or lower elemental calcium content. They are more frequently studied in the context of nutritional supplements and biomaterials.
Ultimately, empirical testing is recommended. Researchers should perform dose-response experiments with different calcium salts to determine the optimal choice and concentration that supports the desired cellular phenotype without inducing cytotoxicity in their specific model system.
References
A Head-to-Head Comparison: Calcium Gluconate vs. Calcium Ionophores for Intracellular Calcium Modulation
For Immediate Release
In the intricate world of cellular signaling, the precise manipulation of intracellular calcium concentration ([Ca2+]i) is paramount for elucidating a vast array of physiological processes. Researchers frequently turn to chemical tools to artificially elevate [Ca2+]i and probe its downstream consequences. Among the most common of these tools are calcium gluconate and calcium ionophores. While both serve to increase intracellular calcium, their mechanisms of action, and consequently their experimental applications and outcomes, differ fundamentally. This guide provides an objective, data-supported comparison of this compound and calcium ionophores for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
This compound: As a calcium salt, this compound's primary mode of action is to increase the extracellular calcium concentration.[1] In a research setting, this is typically achieved by supplementing the cell culture medium with this compound. This elevated extracellular calcium creates a steeper electrochemical gradient, promoting calcium influx through endogenous plasma membrane calcium channels, such as voltage-gated calcium channels, store-operated calcium channels, and receptor-operated channels.[2][3] The cellular response is therefore dependent on the specific types and densities of these channels expressed by the cell type under investigation.
Calcium Ionophores (e.g., Ionomycin, A23187): In contrast, calcium ionophores are lipid-soluble molecules that act as mobile carriers, directly transporting calcium ions across biological membranes, including the plasma membrane and the membranes of intracellular organelles like the endoplasmic reticulum.[4][5] This action bypasses the need for endogenous channel activation and results in a rapid and often global increase in cytosolic calcium. Ionomycin, a widely used ionophore, not only facilitates the influx of extracellular calcium but also promotes the release of calcium from intracellular stores.
Quantitative Comparison of Performance
The choice between this compound and a calcium ionophore often hinges on the desired kinetics and magnitude of the intracellular calcium signal. The following table summarizes key quantitative parameters for their use in a research context.
| Parameter | This compound | Calcium Ionophores (Ionomycin) | Supporting Evidence |
| Typical Working Concentration | 1-5 mM (increase in extracellular [Ca2+]) | 0.5-10 µM | |
| Onset of Action | Slower, dependent on channel opening | Rapid (seconds to minutes) | |
| Signal Characteristics | Often results in a sustained plateau of elevated [Ca2+]i, dependent on cell type | Typically induces a sharp, transient peak followed by a sustained or oscillatory phase | |
| Specificity | Relies on endogenous calcium channels and receptors | Non-specific transport across lipid membranes | |
| Cellular Target | Primarily increases extracellular [Ca2+] | Directly increases intracellular [Ca2+] from both extracellular and intracellular sources |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for inducing an intracellular calcium response using either this compound or a calcium ionophore.
Protocol 1: Increasing Intracellular Calcium with this compound
This protocol is based on the principle of elevating extracellular calcium to drive influx through native cellular machinery.
Materials:
-
Cultured cells on a suitable imaging plate or coverslip
-
Standard cell culture medium
-
This compound stock solution (e.g., 1 M in water, sterile filtered)
-
Calcium imaging dye (e.g., Fluo-4 AM)
-
Physiological saline solution (e.g., HBSS)
Procedure:
-
Cell Preparation: Plate cells at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM, according to the manufacturer's instructions. This typically involves a 15-60 minute incubation.
-
Baseline Measurement: Wash the cells with a physiological saline solution and acquire a baseline fluorescence reading using a fluorescence microscope or plate reader.
-
Stimulation: Add a pre-determined volume of the this compound stock solution to the imaging buffer to achieve the desired final extracellular calcium concentration (e.g., an additional 1-5 mM).
-
Data Acquisition: Immediately begin recording the change in fluorescence over time to monitor the increase in intracellular calcium.
Protocol 2: Inducing a Calcium Transient with Ionomycin
This protocol utilizes a calcium ionophore for a direct and rapid increase in intracellular calcium.
Materials:
-
Cultured cells on a suitable imaging plate or coverslip
-
Standard cell culture medium
-
Ionomycin stock solution (e.g., 1 mM in DMSO)
-
Calcium imaging dye (e.g., Fluo-4 AM)
-
Physiological saline solution (e.g., HBSS)
Procedure:
-
Cell Preparation: Plate cells at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM, as described in Protocol 1.
-
Baseline Measurement: Wash the cells and acquire a baseline fluorescence reading.
-
Stimulation: Add a small volume of the ionomycin stock solution to the imaging buffer to reach a final concentration typically in the range of 1-5 µM.
-
Data Acquisition: Immediately begin recording the rapid change in fluorescence to capture the intracellular calcium transient.
Signaling Pathways and Downstream Effects
The distinct mechanisms of this compound and ionophores lead to different patterns of intracellular calcium signals, which can, in turn, activate different downstream signaling pathways.
An increase in extracellular calcium via This compound can activate various signaling pathways depending on the cell type and the presence of specific calcium-sensing receptors (CaSR) and ion channels. This can lead to the activation of transcription factors and kinases involved in proliferation and differentiation.
Calcium ionophores , by inducing a strong and often sustained increase in global intracellular calcium, robustly activate calcium-dependent enzymes and transcription factors. A primary example is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. The rise in intracellular calcium activates the phosphatase calcineurin, which dephosphorylates NFAT, leading to its nuclear translocation and the transcription of target genes. Similarly, Calcium/calmodulin-dependent protein kinases (CaMKs) are also strongly activated by the calcium influx induced by ionophores.
Caption: Signaling pathways for this compound and Calcium Ionophores.
Experimental Workflow Comparison
The following diagram illustrates the typical experimental workflows for using this compound and ionomycin in a cell-based calcium imaging experiment.
Caption: Comparative experimental workflows.
Considerations for Use and Potential Off-Target Effects
This compound:
-
Physiological Relevance: Modulating extracellular calcium can be more physiologically relevant for studying the effects of hypercalcemia or the role of extracellular calcium in signaling.
-
Cell-Type Dependency: The effectiveness of this compound is highly dependent on the expression of endogenous calcium channels and receptors on the cell type of interest.
-
Off-Target Effects: High concentrations of extracellular calcium can have broad, non-specific effects on cell adhesion, membrane potential, and the activity of various enzymes and channels.
Calcium Ionophores:
-
Potency and Efficacy: Ionophores provide a potent and reliable method for inducing a significant increase in intracellular calcium across a wide range of cell types.
-
Cytotoxicity: Ionophores can be cytotoxic, especially at higher concentrations or with prolonged exposure, due to calcium overload, which can trigger apoptosis and other forms of cell death.
-
Non-Physiological Signal: The rapid, global, and often sustained increase in intracellular calcium induced by ionophores may not accurately reflect the spatially and temporally controlled calcium signals that occur under physiological conditions.
Conclusion
The choice between this compound and calcium ionophores for modulating intracellular calcium is a critical experimental design decision. This compound offers a more physiologically-mimetic approach by manipulating the extracellular environment, with its effects being mediated by the cell's own machinery. This makes it suitable for studying processes regulated by extracellular calcium levels. In contrast, calcium ionophores are powerful tools for directly and robustly elevating intracellular calcium, making them ideal for dissecting downstream calcium-dependent signaling pathways like NFAT and CaMKII activation. However, researchers must be mindful of the potential for cytotoxicity and the non-physiological nature of the induced calcium signal. A thorough understanding of their distinct mechanisms and careful consideration of the experimental question are essential for the appropriate selection and interpretation of results obtained with these valuable research tools.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The influence of extracellular and intracellular calcium on the secretion of renin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Ionomycin, Calcium Salt | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Calcium Gluconate and Alternative Calcium Sources for Research Applications
For Immediate Release
This publication provides a comprehensive cross-validation of data on calcium gluconate and its principal alternatives, including calcium carbonate, calcium citrate, and calcium lactate. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of bioavailability, elemental calcium content, and safety profiles, supported by experimental data.
Quantitative Comparison of Calcium Sources
The selection of a calcium salt for experimental or therapeutic use is critically influenced by its elemental calcium content and bioavailability. The following tables summarize key quantitative data from various studies to facilitate an evidence-based comparison.
Table 1: Elemental Calcium Content of Common Calcium Salts
| Calcium Salt | Elemental Calcium (%) |
| Calcium Carbonate | ~40% |
| Calcium Citrate | ~21% |
| Calcium Lactate | ~13% |
| This compound | ~9% |
This table compiles data from multiple sources to show the percentage of elemental calcium by weight for each salt.[1][2]
Table 2: Comparative Bioavailability of Calcium Salts
| Calcium Salt Comparison | Key Findings | Study Type |
| This compound vs. Calcium Carbonate | A study in healthy young men found the bioavailability of calcium from this compound and calcium carbonate to be almost identical after a single 500 mg dose.[3] | In vivo (human) |
| Calcium Citrate vs. Calcium Carbonate | A meta-analysis concluded that calcium absorption from calcium citrate was significantly higher than from calcium carbonate by approximately 22% to 27%, both on an empty stomach and with meals.[4] Another study showed fractional calcium absorption from calcium citrate was significantly higher (0.402 ± 0.067) than from calcium carbonate (0.314 ± 0.100).[5] | Meta-analysis and In vivo (human) |
| Calcium Lactate/Gluconate vs. Other Sources | True fractional calcium absorption from calcium lactate/gluconate (32.1%) was found to be higher than from tri-calcium-di-phosphate (24.7%). | In vivo (human) |
| Calcium Glucoheptonate vs. Calcium Carbonate | The relative oral bioavailability of calcium from calcium glucoheptonate was found to be 89% within 12 hours compared to calcium carbonate. | In vivo (human) |
This table summarizes findings from comparative bioavailability studies. It is important to note that bioavailability can be influenced by factors such as the subject's age, vitamin D status, and whether the supplement is taken with food.
Table 3: Common Side Effect Profiles
| Calcium Salt | Common Side Effects | Notes |
| Calcium Carbonate | Gas, bloating, constipation. | Most likely to cause gastrointestinal side effects. |
| Calcium Citrate | Less likely to cause gas and bloating compared to calcium carbonate. | Can be taken without food and is a good option for individuals with low stomach acid. |
| This compound | Generally well-tolerated. | Lower elemental calcium content requires larger doses. |
Experimental Protocols
In Vivo Calcium Bioavailability Assessment: The Dual-Isotope Method
This method is a highly accurate technique for determining the fractional absorption of calcium in humans.
Protocol Outline:
-
Subject Preparation: Subjects are typically placed on a calcium-restricted diet for a period leading up to the study to standardize baseline calcium levels. They will also fast overnight before the administration of the isotopes.
-
Isotope Administration:
-
An oral dose of a calcium salt is given, labeled with a stable or radioactive calcium isotope (e.g., ⁴⁴Ca or ⁴⁷Ca).
-
Concurrently or shortly after the oral dose, a different calcium isotope (e.g., ⁴²Ca or ⁴⁵Ca) is administered intravenously.
-
-
Sample Collection: Blood and urine samples are collected at timed intervals over the next 24 to 72 hours.
-
Analysis: The ratio of the two isotopes in the collected samples is measured using mass spectrometry. The fractional absorption of the oral calcium dose is calculated by comparing the appearance of the oral isotope in the blood or urine to that of the intravenously administered isotope, which is considered 100% bioavailable.
In Vitro Calcium Bioavailability Assessment: The Caco-2 Cell Model
This model utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates to form a monolayer of cells with characteristics similar to the enterocytes of the small intestine. It is a widely used tool for predicting intestinal absorption of nutrients.
Protocol Outline:
-
Cell Culture: Caco-2 cells are seeded onto permeable supports in a transwell plate and cultured until they form a confluent monolayer, which typically takes about 21 days.
-
Sample Preparation: The calcium-containing compound to be tested is subjected to a simulated gastrointestinal digestion process involving enzymes like pepsin and pancreatin to mimic the conditions in the stomach and small intestine.
-
Cell Treatment: The digested sample is then applied to the apical side (representing the intestinal lumen) of the Caco-2 cell monolayer.
-
Transport Measurement: After a specific incubation period (e.g., 2 hours), samples are taken from the basolateral side (representing the bloodstream) of the transwell.
-
Analysis: The amount of calcium transported across the cell monolayer is quantified using methods like atomic absorption spectroscopy. The percentage of calcium absorption is then calculated.
Visualizing Key Processes
Calcium Absorption Signaling Pathways
The intestinal absorption of calcium is primarily mediated by two distinct pathways: the transcellular and paracellular pathways. The transcellular pathway is an active, vitamin D-dependent process that is saturable and predominates at low calcium intakes. The paracellular pathway is a passive, non-saturable process that occurs between the intestinal cells and is more significant at higher calcium concentrations.
Experimental Workflow for In Vivo Bioavailability Study
The following diagram illustrates a typical workflow for a human clinical trial designed to assess the bioavailability of a calcium supplement using the dual-isotope method.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium and calcium supplements: Achieving the right balance - Mayo Clinic [mayoclinic.org]
- 3. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]
- 4. Evaluating adherence, tolerability and safety of oral calcium citrate in elderly osteopenic subjects: a real-life non-interventional, prospective, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
A Researcher's Guide to Assessing the Purity and Quality of Calcium Gluconate Suppliers
For researchers, scientists, and drug development professionals, the purity and quality of reagents are paramount. This guide provides a framework for the comparative assessment of calcium gluconate from various suppliers, ensuring the selection of high-grade materials for experimental and developmental applications.
This compound, a widely used source of calcium ions in research and pharmaceutical formulations, must be of high purity to ensure experimental reproducibility and therapeutic safety. Its applications range from a component in cell culture media to a therapeutic agent for hypocalcemia and a cardioprotective agent in cases of hyperkalemia.[1][2] Impurities or variations in quality can significantly impact experimental outcomes and the safety profile of drug products.
This guide outlines the critical quality attributes to consider when evaluating this compound, provides standardized experimental protocols for their assessment, and offers a template for presenting comparative data.
Reputable Suppliers of Pharmaceutical-Grade this compound
A number of chemical and pharmaceutical companies supply this compound. When sourcing this compound, it is advisable to consider suppliers who can provide comprehensive Certificates of Analysis (CoA) and adhere to Good Manufacturing Practices (GMP). Some of the prominent suppliers in the market include:
-
Spectrum Chemical Manufacturing Corp.[3]
-
Corbion N.V.[3]
-
Tomita Pharmaceutical Co., Ltd.[3]
-
Jungbunzlauer AG
-
Global Calcium
-
Thermo Fisher Scientific Inc.
-
MilliporeSigma (Merck)
-
Avantor
Researchers should request a sample and a lot-specific CoA from their shortlisted suppliers to perform their own quality assessment.
Key Quality Attributes and Comparative Data
The following table summarizes the critical quality parameters for this compound, based on pharmacopeial standards (e.g., USP, EP). Researchers can use this template to record and compare their findings from different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Pharmacopeial Limit (USP/EP) | Test Method |
| Appearance | Record observation | Record observation | Record observation | White or almost white, crystalline or granular powder | Visual Inspection |
| Identification | Pass/Fail | Pass/Fail | Pass/Fail | Conforms to tests for Calcium and Gluconate | A. TLC & B. Calcium Reaction |
| Assay (% of C12H22CaO14·H2O) | Enter value | Enter value | Enter value | 98.5% to 102.0% | Complexometric Titration |
| Clarity and Color of Solution | Record observation | Record observation | Record observation | Solution is clear and not more intensely colored than reference | Visual Comparison |
| Loss on Drying (%) | Enter value | Enter value | Enter value | Not more than 2.0% | Gravimetric |
| Chloride (ppm) | Enter value | Enter value | Enter value | Maximum 200 ppm | Limit Test |
| Sulfate (ppm) | Enter value | Enter value | Enter value | Maximum 100 ppm | Limit Test |
| Heavy Metals (ppm) | Enter value | Enter value | Enter value | Maximum 10 ppm | Colorimetric Comparison |
| Magnesium and Alkali Metals (%) | Enter value | Enter value | Enter value | Maximum 0.4% | Gravimetric |
| Reducing Substances (%) | Enter value | Enter value | Enter value | Not more than 1.0% | Titration |
| Related Substances (e.g., 5-HMF) | Enter value | Enter value | Enter value | Specified limits for known impurities | HPLC |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard pharmacopeial methods.
Assay (Complexometric Titration)
This method determines the percentage purity of this compound.
Principle: Calcium ions are titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent. The endpoint is detected using a specific indicator.
Procedure:
-
Sample Preparation: Accurately weigh about 0.5 g of the this compound sample, dissolve it in 50 mL of water, and add 5 mL of dilute hydrochloric acid TS.
-
Titration: Add 25 mL of sodium hydroxide TS and about 0.1 g of a suitable indicator (e.g., hydroxynaphthol blue).
-
Titrate immediately with 0.05 M EDTA from a burette.
-
Endpoint: The endpoint is reached when the color changes from red to a clear blue.
-
Calculation: Calculate the percentage of this compound based on the volume of EDTA consumed. Each mL of 0.05 M EDTA is equivalent to 22.42 mg of C12H22CaO14·H2O.
Heavy Metals
This test identifies the presence of metallic impurities that are colored by sulfide ions.
Procedure:
-
Test Solution: Dissolve 2.0 g of the sample in 25 mL of water.
-
Standard Solution: Prepare a lead standard solution (10 ppm Pb).
-
Procedure: Acidify both solutions with acetic acid and add thioacetamide-glycerin base TS. Allow to stand for 2 minutes.
-
Observation: Any brown color in the test solution should not be darker than that of the standard solution.
Chloride and Sulfate Limit Tests
These tests are based on the precipitation of chloride with silver nitrate and sulfate with barium chloride, respectively. The turbidity produced is compared to a standard.
Chloride Test Procedure:
-
Dissolve 0.40 g of this compound in water.
-
Add nitric acid and silver nitrate solution.
-
Compare the resulting opalescence with a standard solution containing a known amount of chloride.
Sulfate Test Procedure:
-
Dissolve 10.0 g of the sample in a heated mixture of acetic acid and distilled water.
-
Add barium chloride solution.
-
Compare the resulting turbidity with a standard solution containing a known amount of sulfate.
Related Substances (HPLC)
High-Performance Liquid Chromatography (HPLC) is used to separate and quantify impurities and related substances.
Principle: The method uses a C18 column with a mobile phase containing an ion-pair reagent to separate the main component (this compound) from potential related substances such as D-glucuronic acid, D-gluconic acid-delta-lactone, and 5-hydroxymethylfurfural.
Procedure:
-
Mobile Phase: An aqueous solution containing an ion-pair reagent (e.g., sodium hexanesulfonate) with the pH adjusted to 2-4.
-
Standard Solution: Prepare a solution with known concentrations of the potential impurities.
-
Test Solution: Prepare a solution of the this compound sample.
-
Chromatography: Inject the solutions into the HPLC system.
-
Analysis: Compare the peak areas of any impurities in the test solution to the corresponding peaks in the standard solution to determine their concentration.
Visualizing Experimental Workflows and Biological Pathways
The following diagrams illustrate the general workflow for assessing this compound purity and a simplified representation of a calcium signaling pathway where this compound plays a role.
References
Benchmarking Calcium Gluconate Against Novel Calcium Delivery Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of calcium supplementation and therapeutics, traditional delivery methods are increasingly being benchmarked against novel nanoparticle-based systems. This guide provides an objective comparison of the performance of the conventional calcium source, calcium gluconate, against emerging nanoparticle technologies, specifically calcium carbonate (CaCO₃) and calcium phosphate (CaP) nanoparticles. The following sections present a comprehensive overview of their bioavailability, cellular uptake, and the underlying experimental methodologies.
Introduction to Calcium Delivery Systems
Calcium is a critical mineral for numerous physiological processes, including bone mineralization, signal transduction, and muscle function. This compound has long been a staple for intravenous and oral calcium supplementation due to its solubility and established safety profile. However, limitations in its oral bioavailability have spurred the development of novel delivery strategies aimed at enhancing absorption and cellular uptake.
Nanoparticle-based systems, such as calcium carbonate and calcium phosphate nanoparticles, have emerged as promising alternatives. Their small particle size and high surface-area-to-volume ratio are hypothesized to improve dissolution and absorption kinetics. Furthermore, their biocompatibility and biodegradability make them attractive candidates for both nutritional supplements and as carriers for targeted drug delivery.[1]
Comparative Analysis of Bioavailability
The oral bioavailability of a calcium source is a key determinant of its efficacy. It is influenced by factors such as solubility, particle size, and interactions with the gastrointestinal environment.
In Vivo Studies in Animal Models
Recent studies in rat models have provided valuable insights into the comparative bioavailability of different calcium formulations. One study compared the oral absorption of nano-sized calcium carbonate (N-Cal) with bulk-sized calcium carbonate (B-Cal). The results indicated that N-Cal was more rapidly absorbed into the bloodstream than B-Cal, although the overall absorption efficiencies were not significantly different.[2]
Another study investigated the bioavailability of nano-sized calcium carbonate-enriched milk compared to nano-sized calcium citrate-enriched milk in ovariectomized rats. The findings demonstrated that the nano-sized calcium carbonate formulation had significantly better bioavailability.[3] While a direct comparison with this compound was not performed in these specific nanoparticle studies, other research has shown no significant difference in the apparent absorption ratio of calcium from this compound and calcium carbonate in rats.[4]
Table 1: Pharmacokinetic Parameters of Different Calcium Formulations in Rats (Oral Administration)
| Calcium Formulation | Cmax (µg/mL) | Tmax (hours) | Relative Bioavailability (%) | Reference |
| Nano Calcium Carbonate (N-Cal) | Not explicitly stated, but more rapid absorption than B-Cal | Not explicitly stated | - | [2] |
| Bulk Calcium Carbonate (B-Cal) | Lower than N-Cal | Longer than N-Cal | - | |
| Nano Calcium Carbonate-Enriched Milk | Significantly higher than nano calcium citrate-enriched milk | - | Significantly higher than nano calcium citrate-enriched milk | |
| This compound | - | - | Similar to Calcium Carbonate | |
| Calcium Glucoheptonate | - | - | 89% (compared to Calcium Carbonate) |
Note: A direct head-to-head comparison of all formulations in a single study is not available in the reviewed literature. The data is compiled from multiple sources.
Cellular Uptake and Permeability
The ability of a calcium formulation to be taken up by intestinal cells is a crucial step in its journey to the systemic circulation. In vitro models, such as the Caco-2 cell line, are widely used to assess intestinal permeability.
Caco-2 Cell Permeability Assays
Experimental Protocols
In Vivo Bioavailability Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of different calcium formulations in a rat model.
1. Animal Preparation:
-
Male Wistar rats (200-250 g) are acclimatized for at least one week.
-
Rats are fasted overnight (12-18 hours) before the experiment with free access to water.
2. Dosing:
-
Calcium formulations (e.g., this compound, CaCO₃ nanoparticles, CaP nanoparticles) are suspended in a suitable vehicle (e.g., deionized water, 0.5% carboxymethylcellulose).
-
A single oral dose is administered via gavage. The volume should not exceed 10 mL/kg of body weight.
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Blood is collected into tubes containing an anticoagulant (e.g., heparin).
4. Sample Analysis:
-
Plasma is separated by centrifugation.
-
Plasma calcium concentrations are determined using methods such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated.
In Vitro Caco-2 Cell Permeability Assay
This protocol describes a method to evaluate the transport of calcium from different formulations across a Caco-2 cell monolayer.
1. Cell Culture and Seeding:
-
Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Cells are seeded onto permeable supports (e.g., Transwell® inserts) at a density of approximately 6 x 10⁴ cells/cm².
-
The cells are cultured for 21-25 days to allow for differentiation and the formation of a tight monolayer.
2. Monolayer Integrity Assessment:
-
The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm²).
3. Transport Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hank's Balanced Salt Solution) on both the apical (upper) and basolateral (lower) sides of the monolayer.
-
The test calcium formulation is added to the apical side.
-
Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, and 120 minutes).
-
The volume of buffer removed from the basolateral side is replaced with fresh transport buffer.
4. Sample Analysis:
-
The concentration of calcium in the collected samples is measured using a suitable analytical method.
5. Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Measurement of Intracellular Calcium Concentration
This protocol details the use of fluorescent dyes to measure changes in intracellular calcium levels following exposure to different calcium formulations.
1. Cell Preparation:
-
Adherent cells (e.g., HeLa, HEK293) are cultured on glass coverslips or in 96-well plates.
-
Suspension cells are washed and resuspended in a suitable buffer.
2. Dye Loading:
-
Cells are incubated with a calcium-sensitive fluorescent dye such as Fura-2 AM (acetoxymethyl ester) or Fluo-4 AM in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.
-
After incubation, the cells are washed to remove excess dye.
3. Fluorescence Measurement:
-
The coverslip with adherent cells is mounted on a perfusion chamber on the stage of a fluorescence microscope, or the 96-well plate is placed in a fluorescence plate reader.
-
A baseline fluorescence is recorded before the addition of the calcium formulation.
-
The calcium formulation is added, and the change in fluorescence intensity is recorded over time.
-
For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) is measured to determine the intracellular calcium concentration.
Signaling Pathways and Visualizations
The influx of calcium into the cytoplasm triggers a cascade of signaling events that regulate a wide array of cellular functions. The primary pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytosol. This increase in intracellular calcium can then activate various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs).
Caption: General overview of the intracellular calcium signaling pathway.
The method of calcium delivery could potentially influence the dynamics of this signaling cascade. For instance, nanoparticle-mediated delivery might lead to a more sustained release of calcium, thereby altering the temporal pattern of downstream signaling events compared to the bolus delivery often associated with soluble salts like this compound.
Caption: Experimental workflow for in vivo calcium bioavailability assessment.
Caption: Experimental workflow for in vitro Caco-2 cell permeability assay.
Conclusion
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. The fate of calcium carbonate nanoparticles administered by oral route: absorption and their interaction with biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing the calcium bioavailability from two types of nano-sized enriched milk using in-vivo assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound and other calcium supplements as a dietary calcium source on magnesium absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Calcium Gluconate's Chelating Properties: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the chelating ability of common excipients like calcium gluconate is critical. While primarily used as a calcium source, the gluconate anion is a weak chelating agent capable of forming complexes with various di- and trivalent metal ions. This guide provides a comparative analysis of this compound's chelating performance against other agents, supported by experimental data and protocols.
This compound's chelating action stems from the gluconate ion, which possesses a carboxylate group and multiple hydroxyl groups. These groups can form coordinate bonds with metal ions, effectively sequestering them in a solution.[1] This property is crucial in pharmaceutical formulations where it can prevent precipitation of metal ions, enhance the stability of active ingredients, and influence drug bioavailability.[2][3] However, the stability of these complexes varies significantly compared to strong, well-established chelating agents.
Comparative Analysis of Chelation Strength
The efficacy of a chelating agent is quantified by its stability constant (log K), which measures the strength of the bond between the chelator and the metal ion. A higher log K value indicates a more stable complex.[4]
Gluconate is generally considered a weaker chelating agent than aminocarboxylic acids like Ethylenediaminetetraacetic acid (EDTA). The stability of gluconate complexes is highly dependent on the pH of the solution, often forming more stable complexes at neutral to alkaline pH.[5] In contrast, EDTA forms highly stable complexes across a much broader pH range.
Below is a comparative table of stability constants for gluconate and EDTA with various physiologically and pharmaceutically relevant metal ions.
| Metal Ion | Gluconate (log K) | EDTA (log K) |
| Calcium (Ca²⁺) | ~1.2 - 3.2 | 10.7 |
| Magnesium (Mg²⁺) | ~0.7 - 1.5 | 8.7 |
| Iron (Fe³⁺) | ~3.7 (at pH 2.5) - 37.2 (alkaline) | 25.1 |
| Copper (Cu²⁺) | ~2.5 - 36.6 (alkaline) | 18.8 |
| Zinc (Zn²⁺) | ~1.7 | 16.5 |
| Manganese (Mn²⁺) | ~2.0 | 13.9 |
Note: Stability constants are compiled from various sources and can vary based on experimental conditions (e.g., pH, temperature, ionic strength). Gluconate values, particularly for Fe³⁺ and Cu²⁺, show significant pH dependency.
As the data indicates, EDTA's affinity for metal ions is several orders of magnitude higher than that of gluconate in most conditions. While gluconate's chelation of Ca²⁺ and Mg²⁺ is relatively weak, its ability to form stronger complexes with Fe³⁺ and Cu²⁺ at higher pH levels is notable. This characteristic is utilized in industrial applications like cleaning and water treatment.
Visualizing Chelation Mechanisms
The way a chelating agent coordinates with a metal ion is fundamental to its function. The following diagrams illustrate the structural basis of chelation for gluconate and the well-characterized hexadentate chelation by EDTA.
Experimental Protocol: Potentiometric Titration
The stability constants presented in this guide are primarily determined using potentiometric titration. This method reliably measures the change in hydrogen ion concentration (pH) in a solution as a metal-ligand complex forms.
Objective: To determine the stability constant (K) of a metal-gluconate complex.
Materials:
-
pH meter with a glass electrode, accurate to 0.01 pH units
-
Standardized solutions of the metal salt (e.g., FeCl₃), sodium gluconate, and a strong base (e.g., NaOH, carbonate-free)
-
Background electrolyte solution (e.g., KCl or NaClO₄) to maintain constant ionic strength
-
Double-walled titration vessel connected to a water bath for temperature control (e.g., 25°C)
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4.01, 7.00, 9.00) to ensure accurate measurement of -log[H⁺].
-
Solution Preparation: Prepare a solution in the titration vessel containing a known concentration of the metal ion, a known concentration of gluconate, and the background electrolyte.
-
Titration: Titrate the prepared solution with the standardized strong base. Record the volume of titrant added and the corresponding pH reading at regular intervals.
-
Data Analysis: The formation of the metal-gluconate complex releases protons into the solution. The titration data is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]).
-
Constant Calculation: The stability constants are determined by analyzing the formation curve (a plot of n̄ vs. -log[L]) using computational software.
The following diagram outlines the experimental workflow for this procedure.
Conclusion
This compound exhibits weak to moderate chelating activity for various metal ions. While it cannot match the broad efficacy and high stability of strong chelators like EDTA, its ability to sequester ions such as iron and copper under specific pH conditions is significant. For drug development professionals, this means that while this compound is unlikely to be a primary chelating agent, its potential interactions with metal ions present in formulations or biological systems should not be overlooked. The choice of a chelating agent must be guided by the specific metal ion of interest, the required complex stability, and the pH conditions of the medium.
References
Evaluating the Long-Term Effects of Calcium Gluconate on Cell Line Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the long-term stability of cell lines is paramount for reproducible results and consistent manufacturing of biologics. A critical component of cell culture media is calcium, an essential ion for a multitude of cellular processes. While calcium chloride is the most conventionally used calcium source, alternatives like calcium gluconate present potential advantages that warrant a thorough evaluation.
This guide provides a comparative analysis of this compound against other common calcium salts, focusing on their potential long-term effects on cell line stability. Due to a lack of direct, long-term comparative studies in publicly available literature, this guide synthesizes information on the chemical properties of these salts and established principles of cell culture to infer potential impacts. It further provides detailed experimental protocols for researchers to conduct their own comparative stability studies.
Comparison of Calcium Sources for Cell Culture
The choice of calcium salt in a cell culture medium can influence not only the bioavailability of calcium ions but also the overall chemical stability of the medium. The following table summarizes the key characteristics of commonly used calcium salts.
| Feature | This compound | Calcium Chloride | Calcium Lactate | Calcium Carbonate |
| Molecular Formula | C₁₂H₂₂CaO₁₄ | CaCl₂ | C₆H₁₀CaO₆ | CaCO₃ |
| Solubility in Water | Moderately soluble | Highly soluble | Soluble | Sparingly soluble |
| Bioavailability | Readily absorbed by cells[1] | High | Readily absorbed | Requires acidic conditions for optimal absorption[1] |
| Potential for Precipitation | Lower tendency to precipitate with sulfates | Prone to precipitation with phosphates and sulfates[2][3][4] | Moderate | High, especially at neutral or alkaline pH |
| Potential for Chloride Toxicity | None | Potential concern in specific sensitive cell lines | None | None |
| Common Applications | Injectable solutions, dietary supplements | Standard component in many cell culture media | Food fortification | Dietary supplements |
Long-Term Stability Considerations
The stability of a cell line is a multifaceted attribute, encompassing genetic fidelity, consistent protein expression, and sustained cell health over numerous passages. The choice of calcium salt can theoretically impact these aspects in several ways.
Genetic Stability: The primary concern for genetic stability is the accumulation of mutations over time. While the calcium source is not a direct mutagen, secondary effects such as cellular stress from media instability (e.g., precipitation) could create selective pressures that favor certain subpopulations, leading to genetic drift. A more stable media formulation could, therefore, contribute to maintaining a more consistent cell population.
Protein Expression Stability: The productivity of a recombinant cell line is a critical parameter. Instability in protein production can arise from genetic changes or epigenetic modifications. Consistent availability of essential ions like calcium is crucial for cellular processes that support robust protein synthesis and secretion. Fluctuations in bioavailable calcium due to precipitation could potentially impact long-term expression consistency.
Cell Viability and Growth: The health of the cell culture is fundamental to its stability. Issues like salt precipitation can be detrimental, altering the media's composition and potentially being harmful to cells. This compound's lower propensity for precipitation compared to calcium chloride might offer a more stable culture environment over the long term, leading to more consistent growth and viability.
Experimental Protocols for Comparative Analysis
To rigorously evaluate the long-term effects of this compound versus other calcium salts, a structured, comparative study is essential. Below are detailed methodologies for key experiments.
Long-Term Serial Subculture Study
Objective: To assess the long-term effects of different calcium sources on cell growth, viability, genetic stability, and recombinant protein production.
Methodology:
-
Cell Line and Media Preparation:
-
Select a well-characterized recombinant cell line (e.g., CHO-K1 expressing a monoclonal antibody).
-
Prepare basal media (e.g., DMEM/F-12) deficient in calcium.
-
Supplement the basal media with equimolar concentrations of calcium from different sources: this compound, calcium chloride (as a control), and potentially other salts like calcium lactate. Ensure all other media components are identical.
-
-
Serial Passaging:
-
Initiate parallel cultures for each media condition from a single thawed vial of a Master Cell Bank (MCB).
-
Subculture the cells every 3-4 days for an extended period (e.g., over 60 generations).
-
At each passage, record viable cell density and viability using a suitable method like the trypan blue exclusion assay.
-
-
Cryopreservation:
-
At regular intervals (e.g., every 10 generations), cryopreserve aliquots of cells from each condition. These will serve as "Cell Banks" for later analysis at the "End of Production" stage.
-
-
Data Analysis:
-
Plot growth curves and viability percentages over the entire culture period.
-
Calculate the population doubling level (PDL) at each passage.
-
Genetic Stability Assessment
Objective: To evaluate changes in the genetic makeup of the cell line over long-term culture with different calcium sources.
Methodology:
-
Sample Collection:
-
Use cells from the initial Master Cell Bank (MCB) and from the End of Production (EOP) cell banks for each condition.
-
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from the collected cell samples.
-
-
Gene Copy Number Analysis (qPCR):
-
Use quantitative PCR (qPCR) to determine the copy number of the integrated transgene relative to a stable endogenous reference gene. Compare the gene copy number between the MCB and EOP cells for each condition.
-
-
Karyotyping:
-
Perform chromosome analysis (karyotyping) on MCB and EOP cells to detect any gross chromosomal abnormalities or rearrangements.
-
-
DNA Sequencing:
-
Sequence the transgene and flanking regions in MCB and EOP cells to identify any point mutations, insertions, or deletions. Next-generation sequencing (NGS) can provide a more comprehensive analysis of genomic stability.
-
Protein Expression and Quality Analysis
Objective: To assess the stability of recombinant protein production and the quality of the product over time.
Methodology:
-
Fed-Batch Culture and Sampling:
-
At different time points during the long-term study (e.g., generation 10, 30, 60), initiate fed-batch cultures from the cryopreserved cell banks of each condition.
-
Collect supernatant samples at regular intervals throughout the fed-batch culture.
-
-
Protein Titer Measurement:
-
Quantify the concentration of the recombinant protein in the supernatant using methods like ELISA or HPLC.
-
-
Product Quality Analysis:
-
Assess critical quality attributes of the recombinant protein, such as aggregation (by size exclusion chromatography), charge variants (by ion-exchange chromatography), and glycosylation patterns (if applicable).
-
Visualizing Cellular and Experimental Pathways
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Simplified calcium signaling pathway in a typical mammalian cell.
References
Advanced & Niche Applications
Application Notes: The Role of Calcium Gluconate in Mechanotransduction Studies
Introduction
Mechanotransduction is the process by which cells convert mechanical stimuli into biochemical signals, a fundamental mechanism governing cell proliferation, differentiation, migration, and tissue homeostasis.[1] A central player in this process is the calcium ion (Ca²⁺), which acts as a crucial second messenger.[2] Mechanical forces, such as fluid shear stress or substrate strain, can activate mechanosensitive ion channels, leading to an influx of extracellular Ca²⁺.[3][4] This influx triggers a cascade of downstream signaling events that ultimately dictate the cellular response.[5]
To investigate these pathways, researchers require precise tools to modulate the extracellular calcium environment without inducing cellular stress or toxicity. Calcium gluconate emerges as a valuable reagent for this purpose. It serves as a bioavailable source of calcium ions, allowing for the controlled manipulation of extracellular Ca²⁺ concentrations to study its specific role in mechanosensitive signaling.
Why Use this compound?
While other calcium salts like calcium chloride are available, this compound offers distinct advantages for in vitro and in vivo studies:
-
Biocompatibility: this compound is generally considered less irritating to cells and tissues compared to calcium chloride. This minimizes the risk of inducing non-specific cellular responses or cytotoxicity, ensuring that observed effects are attributable to the calcium-mediated mechanotransduction pathways under investigation.
-
Equivalent Bioavailability: Studies have shown that equimolar quantities of this compound and calcium chloride result in similar and rapid increases in ionized calcium concentration. The dissociation of calcium from the gluconate salt does not require hepatic metabolism and is immediate upon administration.
-
Buffering Capacity: The gluconate anion exhibits a low-affinity Ca²⁺ binding capacity, which can help buffer the free calcium concentration, preventing sharp, potentially harmful spikes in Ca²⁺ levels when added to culture media.
Logical Workflow: Selecting a Calcium Salt for Mechanotransduction Assays
References
Application Notes and Protocols for High-Throughput Screening of Calcium Channel Modulators Using Calcium Gluconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated calcium channels (VGCCs) are critical players in a myriad of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Their dysfunction is implicated in a range of disorders such as hypertension, cardiac arrhythmias, chronic pain, and epilepsy, making them prime targets for drug discovery. High-throughput screening (HTS) is an essential methodology for identifying novel calcium channel modulators from large compound libraries. Fluorescence-based calcium influx assays are a widely adopted HTS format due to their robustness, scalability, and direct functional readout.
These application notes provide a detailed guide on the utilization of calcium gluconate as an extracellular calcium source in fluorescence-based HTS assays for the discovery of calcium channel modulators. While calcium chloride is more commonly cited, this compound serves as an effective alternative, providing a readily available source of ionized calcium essential for measuring channel activity. This document outlines the rationale for its use, detailed experimental protocols, data analysis, and visualization of the underlying signaling pathways.
Rationale for Using this compound
In calcium influx assays, the extracellular buffer must be supplemented with a soluble calcium salt to create a concentration gradient that drives calcium entry into the cell upon channel opening. Both calcium chloride (CaCl₂) and this compound (Ca(C₆H₁₁O₇)₂) are excellent sources of ionized calcium (Ca²⁺) for these assays.
-
Bioavailability of Ionic Calcium: Upon dissolution in aqueous solutions, both salts readily dissociate to yield free Ca²⁺ ions. It is a common misconception that this compound requires hepatic metabolism to release ionic calcium; in reality, it provides a rapid increase in ionized calcium concentration in solution, comparable to calcium chloride.[1]
-
Elemental Calcium Content: A key difference lies in their elemental calcium content. Calcium chloride (10% solution) contains approximately 27 mg of elemental calcium per mL, whereas this compound (10% solution) contains about 9.3 mg of elemental calcium per mL.[2] Therefore, to achieve an equivalent concentration of elemental calcium, a roughly threefold higher concentration of this compound by weight is required compared to calcium chloride.[1]
-
Practical Considerations: this compound is a stable, readily available, and cost-effective reagent, making it a suitable choice for large-scale HTS campaigns.
High-Throughput Screening Methodologies
Fluorescence-based calcium influx assays are the predominant method for HTS of calcium channel modulators. These assays utilize calcium-sensitive fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to intracellular calcium. The Fluorometric Imaging Plate Reader (FLIPR) system is a widely used platform for these assays, enabling rapid and kinetic measurements of intracellular calcium changes in multi-well plate formats.[3][4]
Key Components of the Assay:
-
Cell Lines: Stably or transiently expressing the target calcium channel subtype (e.g., L-type, N-type, T-type).
-
Calcium-Sensitive Dyes: Such as Fluo-4 AM or Fluo-8 AM, which are cell-permeant and become fluorescent upon hydrolysis by intracellular esterases and binding to calcium.
-
Extracellular Assay Buffer: Typically Hank's Balanced Salt Solution (HBSS) buffered with HEPES and supplemented with an extracellular calcium source like this compound.
-
Depolarizing Agent: For voltage-gated channels, a high concentration of potassium chloride (KCl) is used to depolarize the cell membrane and open the channels.
-
Test Compounds: Potential modulators of the calcium channel.
Experimental Protocols
Preparation of Assay Buffers
1.1. 1X Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES:
-
Start with a 10X HBSS stock solution.
-
To prepare 1 liter of 1X HBSS with 20 mM HEPES, combine:
-
100 mL of 10X HBSS
-
20 mL of 1 M HEPES solution
-
880 mL of high-purity water
-
-
Adjust the pH to 7.4 with NaOH.
-
Filter-sterilize the solution.
1.2. Assay Buffer with this compound:
-
To prepare an assay buffer with a final concentration of 2 mM elemental calcium using this compound, add the appropriate amount of this compound to the 1X HBSS with 20 mM HEPES.
-
Note on Concentration: Since this compound provides approximately one-third the elemental calcium of calcium chloride by weight, you will need to use a threefold higher concentration of this compound. For example, to achieve a 2 mM Ca²⁺ concentration, you would typically use 2 mM CaCl₂. With this compound (molar mass ~448.4 g/mol ), a higher molar concentration is needed to achieve the same elemental calcium concentration. A practical approach is to prepare a stock solution of this compound and determine the final concentration empirically or based on the desired elemental calcium concentration. For a target of ~2mM elemental calcium, a starting point would be a 6mM solution of this compound.
-
-
Ensure the this compound is fully dissolved.
1.3. Depolarization Buffer:
-
Prepare a high-potassium buffer by adding KCl to the Assay Buffer. The final KCl concentration will depend on the specific channel subtype and cell line but is typically in the range of 20-90 mM to induce depolarization.
Cell Preparation
-
Seed cells expressing the target calcium channel into black-walled, clear-bottom 96-well or 384-well microplates.
-
Culture the cells overnight to allow for adherence and formation of a monolayer. Optimal cell density should be determined for each cell line to achieve 80-90% confluency on the day of the assay.
Dye Loading
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. This typically involves dissolving the AM ester form of the dye in DMSO and then diluting it in the Assay Buffer.
-
Remove the culture medium from the cell plates.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.
High-Throughput Screening Assay (FLIPR)
-
Prepare compound plates containing serial dilutions of the test compounds.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence.
-
A defined volume of the test compound is then added to the cell plate, and the fluorescence is monitored over time to detect any agonist or allosteric modulator effects.
-
After a short incubation period, the depolarization buffer (containing high KCl) is added to activate the voltage-gated calcium channels.
-
The fluorescence is continuously measured to monitor the influx of calcium. Antagonists will inhibit this depolarization-induced calcium influx.
Data Presentation
Quantitative data from HTS assays are crucial for identifying and prioritizing hits. The following tables summarize typical data for known calcium channel modulators.
Table 1: IC50 Values of L-Type Calcium Channel Blockers
| Compound | Cell Line | Assay Format | IC50 (nM) | Reference |
| Nimodipine | HEK293 | FLIPR | 59 | |
| Nimodipine (depolarized) | HEK293 with Kir2.3 | FLIPR | 3 | |
| Nimodipine | Rat Cortical Neurons | Calcium Flux | 142.4 | |
| Verapamil | Rat Cortical Neurons | Calcium Flux | 18,500 | |
| Diltiazem | Rat Cortical Neurons | Calcium Flux | 27,100 |
Table 2: IC50 Values of N-Type Calcium Channel Blockers
| Compound | Cell Line | Assay Format | IC50 (nM) | Reference |
| ω-conotoxin MVIIa | HEK293 (α1B, α2δ, β3) | FLIPR | 1.8 | |
| ω-conotoxin GVIA | HEK293 (α1B, α2δ, β3) | FLIPR | 1.0 | |
| ω-conotoxin MVIIa | HEK293 (α1B, β3) | FLIPR | 0.9 | |
| ω-conotoxin GVIA | HEK293 (α1B, β3) | FLIPR | 0.6 |
Table 3: Assay Quality Metrics (Z'-Factor)
The Z'-factor is a statistical measure of the quality of an HTS assay.
| Z'-Factor Value | Interpretation |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Marginal assay |
| < 0 | Unacceptable assay |
An acceptable Z'-factor is crucial for the reliability of an HTS campaign.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the basic signaling pathways for L-type, N-type, and T-type calcium channels.
Caption: L-type calcium channel signaling pathway.
Caption: N-type calcium channel signaling pathway.
Caption: T-type calcium channel signaling pathway.
Experimental Workflow
The following diagram outlines the major steps in a high-throughput screening campaign for calcium channel modulators.
Caption: HTS workflow for calcium channel modulators.
Conclusion
The fluorescence-based calcium influx assay is a powerful and widely used method for the high-throughput screening of calcium channel modulators. This compound is a viable and effective alternative to calcium chloride as an extracellular calcium source in these assays, provided that the concentration is adjusted to account for the difference in elemental calcium content. The protocols and data presented here provide a comprehensive guide for researchers to design and implement robust HTS campaigns for the discovery of novel therapeutics targeting calcium channels. Careful assay optimization and validation, including the determination of a suitable Z'-factor, are critical for the success of any screening effort.
References
Application Notes and Protocols: Calcium Gluconate in the Study of Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Background
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A critical and common feature in the pathophysiology of these disorders is the dysregulation of intracellular calcium (Ca²⁺) homeostasis.[1][2][3] Neurons maintain a steep electrochemical gradient with low cytosolic Ca²⁺ concentrations at rest. Transient increases in intracellular Ca²⁺ are fundamental for a vast array of physiological processes, including neurotransmitter release, synaptic plasticity, and gene expression.[4][5] However, sustained elevations in intracellular Ca²⁺ can trigger cytotoxic cascades, leading to synaptic dysfunction, mitochondrial damage, and ultimately, neuronal cell death. This phenomenon, often initiated by the overstimulation of glutamate receptors, is termed excitotoxicity and is a key contributor to neurodegeneration.
While calcium gluconate is clinically used to treat hypocalcemia by replenishing systemic calcium levels, its application in neurodegenerative disease models presents a more nuanced consideration. The administration of calcium to a system already suffering from calcium overload may seem counterintuitive. However, emerging research has highlighted a potentially neuroprotective role for the gluconate anion itself. Studies have demonstrated that gluconate can act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key mediator of excitotoxic neuronal death. By blocking the NMDA receptor, gluconate can attenuate the excessive Ca²⁺ influx that drives neurotoxic pathways. This suggests a novel therapeutic hypothesis for this compound in neurodegeneration, where the gluconate moiety may confer neuroprotection, while the calcium ion's role would need to be carefully considered in the context of the specific experimental model.
These application notes provide a framework for investigating the potential dual role and therapeutic utility of this compound in preclinical models of neurodegenerative diseases, focusing on the neuroprotective properties of the gluconate ion.
Quantitative Data Summary
The following tables summarize quantitative data from the literature regarding calcium dysregulation in various neurodegenerative disease models. This data provides a baseline for understanding the pathological context in which this compound might be studied.
Table 1: Alterations in Intracellular Calcium in Neurodegenerative Disease Models
| Disease Model | Cell/Tissue Type | Key Finding | Magnitude of Change | Reference(s) |
| Alzheimer's Disease | Cultured Cortical Neurons (exposed to Aβ oligomers) | Elevated resting cytosolic Ca²⁺ levels | ~300-400 nM | |
| Transgenic Mice (AD model) | Exaggerated Ca²⁺ release from ryanodine receptors | Not specified | ||
| Parkinson's Disease | SH-SY5Y cells (rotenone-induced model) | Decreased whole-cell, mitochondrial, and ER Ca²⁺ | Not specified | |
| α-synuclein Transgenic Mice | Augmented and prolonged stimulus-evoked Ca²⁺ transients | Not specified | ||
| Huntington's Disease | BACHD Transgenic Mice | Increased L-type Ca²⁺ currents in cortical neurons | Not specified | |
| YAC128 Transgenic Mice | Lowered ER Ca²⁺ stores and continuous store-operated Ca²⁺ entry | Not specified | ||
| Excitotoxicity Model | Cultured Cortical Neurons (NMDA exposure) | [Ca²⁺]i elevation leading to cell death | >5 µM |
Table 2: Effects of Gluconate on NMDA Receptor-Mediated Currents
| Experimental Preparation | Measurement | Treatment | Effect | Reference(s) |
| Cultured Rat Hippocampal Slices (CA1 neurons) | NMDA-induced membrane currents | Gluconate | Dose-dependent reduction | |
| Cultured Rat Hippocampal Slices (CA1 neurons) | NMDA component of excitatory synaptic currents | Gluconate | Suppression |
Experimental Protocols
The following protocols are designed to investigate the neuroprotective effects of this compound, with a focus on the antagonistic action of the gluconate ion on NMDA receptors.
In Vitro Neuroprotection Assay Against Excitotoxicity
This protocol details an in vitro experiment to assess the protective effects of this compound on neuronal cells subjected to NMDA-induced excitotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, differentiated PC12) or primary cortical neurons
-
Cell culture medium and supplements
-
NMDA
-
This compound (sterile, cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) cytotoxicity assay kit
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
DMSO
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
Preparation of Treatment Solutions: Prepare a stock solution of this compound in sterile water or PBS. Serially dilute the stock solution in a serum-free culture medium to achieve a range of final concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM). Prepare a stock solution of NMDA in sterile water.
-
Pre-treatment: Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium only). Incubate for 1-2 hours.
-
Induction of Excitotoxicity: Add NMDA to the wells to a final concentration known to induce significant cell death (e.g., 100-300 µM). Do not add NMDA to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
LDH Assay: Collect the cell culture supernatant to measure the activity of LDH, an enzyme released from damaged cells, according to the manufacturer's instructions.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the control group (untreated, no NMDA). Plot the percentage of cell viability against the concentration of this compound.
In Vivo Administration in a Rodent Model of Neurodegeneration
This protocol provides a general framework for the systemic administration of this compound to a transgenic or neurotoxin-induced rodent model of a neurodegenerative disease. Note: The optimal dose and administration route must be determined empirically for each specific model and research question.
Materials:
-
Rodent model of neurodegenerative disease (e.g., 5XFAD mice for Alzheimer's, MPTP-treated mice for Parkinson's)
-
This compound (sterile, injectable grade)
-
Sterile 0.9% saline
-
Syringes and needles for injection (appropriate gauge for the chosen route)
-
Animal scale and handling equipment
Procedure:
-
Animal Acclimatization: Acclimate the animals to the housing and handling conditions for at least one week before the start of the experiment.
-
Preparation of this compound Solution: Dissolve this compound in sterile 0.9% saline to the desired concentration. Ensure the solution is at room temperature before injection.
-
Dosing and Administration:
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common routes. The choice will depend on the desired pharmacokinetic profile.
-
Dosage: Based on the in vitro data suggesting neuroprotection by gluconate in the low millimolar range, a starting dose for in vivo studies could be in the range of 50-200 mg/kg. This is a hypothetical starting point and requires careful dose-response studies.
-
Frequency: Administer this compound daily or on an alternative schedule for a predetermined duration (e.g., 2-4 weeks). A control group should receive vehicle (saline) injections.
-
-
Behavioral Analysis: At the end of the treatment period, perform relevant behavioral tests to assess cognitive function (e.g., Morris water maze for Alzheimer's models) or motor function (e.g., rotarod test for Parkinson's models).
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for histological analysis (e.g., immunohistochemistry for amyloid plaques, neurofibrillary tangles, or dopaminergic neuron loss).
-
Alternatively, brain tissue can be flash-frozen for biochemical analyses (e.g., Western blotting for signaling proteins, ELISA for inflammatory markers).
-
-
Data Analysis: Compare the behavioral and histopathological outcomes between the this compound-treated group and the vehicle-treated control group using appropriate statistical methods.
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Excitotoxicity pathway and the neuroprotective action of the gluconate ion.
Experimental Workflows
References
- 1. Intracellular Calcium Responses Encode Action Potential Firing in Spinal Cord Lamina I Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Calcium-Handling Defects and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
Application Notes and Protocols: Calcium Gluconate as a Tool for Studying Mitochondrial Calcium Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial calcium (Ca2+) homeostasis is a critical regulator of cellular physiology and pathology. Mitochondria act as key buffers of cytosolic Ca2+, sequestering it in their matrix to modulate cellular signaling, stimulate ATP production, and influence cell fate decisions between survival and apoptosis.[1][2] The primary mechanism for Ca2+ entry into the mitochondrial matrix is through the mitochondrial calcium uniporter (MCU), a highly selective ion channel in the inner mitochondrial membrane.[3][4] Dysregulation of mitochondrial Ca2+ uptake is implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer, making the MCU and its regulatory components attractive targets for therapeutic intervention.[5]
Studying the dynamics of mitochondrial Ca2+ uptake is therefore essential for understanding disease mechanisms and for the development of novel drugs. While calcium gluconate is a well-known clinical agent for treating hypocalcemia and hyperkalemia, its direct application as a tool for in vitro studies of mitochondrial Ca2+ uptake is not extensively documented in the scientific literature. Laboratory protocols predominantly utilize calcium chloride (CaCl2) to initiate Ca2+ uptake in isolated mitochondria or permeabilized cells. This is because, in an experimental buffer, the primary requirement is a source of free Ca2+ ions to engage the MCU, a role both salts can fulfill upon dissolution. Calcium chloride is often preferred due to its higher elemental calcium content per mole and its straightforward dissociation in aqueous solutions.
These application notes will provide detailed protocols for studying mitochondrial Ca2+ uptake, adapting established methods that use a calcium salt to trigger the process. While the protocols will specify the commonly used calcium chloride, a note on the potential use of this compound is included. The methodologies described are designed for researchers in academic and industrial settings to reliably measure mitochondrial Ca2+ dynamics.
Signaling Pathway of Mitochondrial Calcium Uptake
The uptake of Ca2+ into the mitochondrial matrix is a multi-step process orchestrated by a complex of proteins at the inner mitochondrial membrane.
Caption: Mitochondrial Calcium Uptake Pathway.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Calcium Uptake in Isolated Mitochondria using a Fluorescent Plate Reader
This protocol measures the uptake of Ca2+ by isolated mitochondria by monitoring the fluorescence of a Ca2+-sensitive dye in the extra-mitochondrial buffer.
Materials:
-
Isolated mitochondria (from tissue or cultured cells)
-
KCl Buffer: 125 mM KCl, 20 mM HEPES, 1 mM KH2PO4, 2 mM MgCl2, 40 µM EGTA, pH 7.2 with KOH
-
Calcium Green-5N (or similar membrane-impermeable Ca2+ indicator) stock solution (1 mM in DMSO)
-
Respiratory substrates: Pyruvate (1 M stock) and Malate (500 mM stock)
-
Calcium Chloride (CaCl2) stock solution (e.g., 0.6 mM)
-
MCU inhibitor (optional): Ru360 (10 mM stock in water)
-
96-well black, clear-bottom plates
-
Fluorescent plate reader with kinetic read capabilities and reagent injectors
Procedure:
-
Preparation:
-
Thaw all reagents and keep on ice.
-
Program the plate reader for a kinetic read of Calcium Green-5N fluorescence (Excitation: ~506 nm, Emission: ~531 nm), with measurements taken every 1-3 seconds for a total of 10-15 minutes.
-
Prime the reagent injector with the CaCl2 solution.
-
-
Assay Setup:
-
In a 96-well plate, add 200 µg of isolated mitochondria to each well.
-
Add KCl buffer to a final volume of 197 µL.
-
Add 1 µL of 1 M pyruvate and 1 µL of 500 mM malate to energize the mitochondria.
-
Add 1 µL of 1 mM Calcium Green-5N stock solution to each well.
-
For inhibitor control wells, add Ru360 to a final concentration of 10 µM and incubate for 10 minutes at room temperature.
-
-
Measurement:
-
Place the plate in the reader and begin the kinetic measurement.
-
After a baseline reading of 30-60 seconds, inject a pulse of CaCl2 solution (e.g., 5 µL of 0.6 mM CaCl2).
-
Observe the fluorescence signal. An initial sharp increase upon CaCl2 injection will be followed by a decrease as mitochondria take up the Ca2+.
-
Subsequent pulses of CaCl2 can be added to assess the calcium retention capacity (CRC). The point at which the fluorescence does not return to baseline but instead shows a sustained increase indicates the opening of the mitochondrial permeability transition pore (mPTP).
-
Data Analysis:
The rate of Ca2+ uptake can be calculated from the slope of the fluorescence decay after each CaCl2 addition. The total amount of Ca2+ taken up before mPTP opening is the CRC.
Protocol 2: Measurement of Mitochondrial Calcium Uptake in Permeabilized Cells
This method allows for the study of mitochondrial Ca2+ uptake in a more intact cellular environment.
Materials:
-
Cultured cells grown on coverslips
-
Permeabilization Buffer (Internal Solution): 100 mM potassium acetate, 15 mM KCl, 0.35 mM EGTA, 0.75 mM MgCl2, 10 mM HEPES, pH 7.2 with KOH.
-
Saponin stock solution (e.g., 0.05% in Permeabilization Buffer)
-
Rhod-2/AM or Fluo-4/AM (membrane-permeable Ca2+ indicators)
-
MitoTracker Green FM (for mitochondrial localization)
-
Calcium Chloride (CaCl2) stock solution
-
Confocal microscope
Procedure:
-
Cell Preparation and Staining:
-
Incubate cells with Rhod-2/AM (or Fluo-4/AM) and MitoTracker Green FM according to the manufacturer's instructions to load the dyes into the cytoplasm and mitochondria, respectively.
-
Wash the cells with dye-free medium.
-
-
Permeabilization and Imaging:
-
Mount the coverslip in an imaging chamber on the confocal microscope.
-
Replace the medium with Permeabilization Buffer containing a low concentration of saponin (e.g., 0.005%) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
After permeabilization, wash with Permeabilization Buffer without saponin to remove cytosolic dye.
-
-
Measurement:
-
Begin time-lapse imaging, capturing both the Rhod-2 (or Fluo-4) and MitoTracker signals.
-
Establish a baseline fluorescence.
-
Add a bolus of CaCl2 to the imaging buffer to induce mitochondrial Ca2+ uptake.
-
Record the increase in Rhod-2 (or Fluo-4) fluorescence within the MitoTracker-positive regions.
-
Note on Calcium Salt Choice:
While these protocols specify CaCl2, as it is most common in the literature for these assays, this compound could theoretically be used as an alternative source of Ca2+. Researchers should be aware that this compound provides approximately one-third the amount of elemental calcium as an equivalent mass of calcium chloride. Therefore, concentrations would need to be adjusted accordingly to deliver an equivalent amount of elemental Ca2+.
Quantitative Data Summary
| Parameter | Cell/Tissue Type | Measurement Method | Key Findings | Reference |
| Mitochondrial Ca2+ Buffering Capacity | Neonatal mouse brain | Fluorescent dye (Calcium Green-5N) with isolated mitochondria | Inversely and linearly dependent on temperature (25°C to 37°C). | |
| Mitochondrial Ca2+ Uptake Rate | Neonatal mouse brain | Fluorescent dye (Calcium Green-5N) with isolated mitochondria | Rate of uptake is temperature-dependent. | |
| Cytosolic Ca2+ Peak Amplitude | Neonatal rat cardiomyocytes | FRET-based indicators | MCU overexpression reduces cytosolic Ca2+ peaks; MCU silencing enhances them. | |
| Mitochondrial Ca2+ Uptake Kinetics | HeLa cells | Luminescence (aequorin) and fluorescence (Calcium Green-5N) | Silencing of MICU1 impairs mitochondrial Ca2+ uptake. |
Experimental Workflow and Logic Diagrams
Caption: Workflow for Isolated Mitochondria Ca2+ Uptake Assay.
Caption: Functional Consequences of MCU Activity.
References
The Use of Calcium Gluconate in Plant Science Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium is an essential macronutrient for plant growth and development, playing a critical role in cell wall structure, membrane integrity, and as a ubiquitous second messenger in various signal transduction pathways.[1][2] Calcium deficiency in plants can lead to significant physiological disorders, such as blossom-end rot in tomatoes and peppers, and tip burn in lettuce, ultimately impacting crop yield and quality.[3][4] Calcium gluconate, a salt of calcium and gluconic acid, has emerged as a highly effective source of calcium for plants in various research and agricultural applications.[5] Its organic nature as a chelate enhances calcium uptake and mobility within the plant, offering advantages over inorganic calcium salts. This document provides detailed application notes and protocols for the use of this compound in plant science research, supported by quantitative data and visual diagrams of relevant pathways.
Mechanism of Action
Calcium uptake by plants occurs primarily through the roots via both apoplastic and symplastic pathways and is transported to the shoots via the xylem. Foliar-applied calcium can also be absorbed through stomata and hydrophilic pores on the leaf surface.
The gluconate molecule in this compound acts as a natural chelating agent. This is the primary advantage of its use. The gluconate surrounds the calcium ion, protecting it from forming insoluble precipitates with other ions in the soil or on the leaf surface, thus keeping it in a soluble and plant-available form. This enhanced availability facilitates more efficient uptake by plant roots and leaves. Once absorbed, the calcium is released from the gluconate chelate to perform its physiological functions, while the gluconate itself, being a derivative of glucose, can be metabolized by the plant as a source of energy.
Applications in Plant Science Research
This compound has several applications in plant science research, including:
-
Preventing and Correcting Calcium Deficiencies: It is widely used to address calcium-related disorders like blossom-end rot.
-
Improving Fruit Quality and Shelf Life: Studies have shown that this compound application can enhance fruit firmness, reduce splitting, and improve storability.
-
Enhancing Stress Tolerance: Exogenous calcium application, including from this compound, has been shown to improve plant tolerance to abiotic stresses such as drought and salinity.
-
Plant Tissue Culture: It is used as a calcium source and buffering agent in plant tissue culture media to prevent issues like shoot-tip necrosis.
Data Presentation
The following tables summarize the quantitative effects of this compound application from various research studies.
Table 1: Effects of this compound on Hydroponically Grown Tomato Fruit Quality
| Treatment (Ca-glu in nutrient solution) | Plant Height (cm) | Chlorophyll (SPAD) | Total Fruit Weight ( g/plant ) | Average Fruit Weight ( g/fruit ) | Fruit Firmness (N) | Soluble Solids (°Brix) | Glucose (%) | Lycopene (mg/100g FW) | Fruit Ca (%) | Fruit K (%) | Fruit Mg (%) |
| Control (0 me·L⁻¹) | 185.3 | 45.1 | 1850 | 154.2 | 10.2 | 4.5 | 0.99 | 4.2 | 0.43 | 2.8 | 0.23 |
| 0.3 me·L⁻¹ Ca-glu | 184.7 | 45.3 | 1800 | 150.0 | 10.3 | 4.6 | 0.95 | 4.5 | 0.52 | 3.0 | 0.25 |
| 0.6 me·L⁻¹ Ca-glu | 186.0 | 45.5 | 1750 | 145.8 | 10.1 | 4.5 | 0.98 | 5.1 | 0.58 | 3.2 | 0.28 |
| 0.9 me·L⁻¹ Ca-glu | 185.0 | 45.0 | 1700 | 141.7 | 10.4 | 4.7 | 1.48 | 4.8 | 0.64 | 3.3 | 0.30 |
Experimental Protocols
Protocol 1: Foliar Application of this compound to Prevent Blossom-End Rot in Tomatoes
Objective: To prevent the incidence of blossom-end rot in tomato plants through foliar application of this compound.
Materials:
-
This compound powder
-
Distilled water
-
pH meter
-
Spray bottles
-
Tomato plants at the pre-fruiting or early fruiting stage
Procedure:
-
Solution Preparation:
-
Prepare a 0.5% (w/v) this compound solution. For 1 liter of solution, dissolve 5 grams of this compound powder in 1 liter of distilled water.
-
Stir the solution until the this compound is completely dissolved.
-
Measure the pH of the solution and adjust to approximately 6.0-6.5 using a suitable pH adjuster if necessary. This range is generally optimal for foliar uptake.
-
-
Application:
-
Fill a clean spray bottle with the prepared this compound solution.
-
Spray the tomato plants thoroughly, ensuring complete coverage of the foliage, especially the undersides of the leaves where stomata are more numerous. Also, spray the developing fruits.
-
Apply the spray in the early morning or late evening to avoid rapid evaporation and potential leaf burn.
-
-
Frequency:
-
Begin applications when the first flowers appear and continue every 10-14 days throughout the fruiting season.
-
-
Evaluation:
-
Monitor the plants for the incidence of blossom-end rot on the developing fruits.
-
Record the percentage of fruits affected in the treated and control (sprayed with water only) groups.
-
Protocol 2: Supplementation of this compound in a Hydroponic Nutrient Solution for Improved Tomato Fruit Quality
Objective: To investigate the effect of different concentrations of this compound in a hydroponic nutrient solution on the growth and fruit quality of tomatoes.
Materials:
-
Hydroponic system
-
Tomato seedlings (e.g., cv. 'Supermomotaro')
-
Standard hydroponic nutrient stock solutions (e.g., Yamazaki's tomato solution)
-
This compound powder
-
EC meter
-
pH meter
Procedure:
-
System Setup:
-
Transplant tomato seedlings into the hydroponic system.
-
Prepare the base nutrient solution according to the standard formula.
-
-
Treatment Groups:
-
Establish at least four treatment groups with varying concentrations of additional this compound:
-
Control: 0 me·L⁻¹ Ca-glu
-
Treatment 1: 0.3 me·L⁻¹ Ca-glu
-
Treatment 2: 0.6 me·L⁻¹ Ca-glu
-
Treatment 3: 0.9 me·L⁻¹ Ca-glu
-
-
To prepare the treatment solutions, add the calculated amount of this compound to the base nutrient solution.
-
-
Nutrient Management:
-
Maintain the pH of the nutrient solution between 5.5 and 6.5.
-
Monitor and maintain the electrical conductivity (EC) of the solution at an appropriate level for tomato growth.
-
Replenish the nutrient solutions as needed based on plant uptake and system requirements.
-
-
Data Collection and Analysis:
-
Measure plant height and chlorophyll content at regular intervals.
-
At harvest, measure total fruit weight per plant, average fruit weight, fruit firmness, soluble solids content, and the concentrations of glucose, lycopene, calcium, potassium, and magnesium in the fruits.
-
Statistically analyze the data to determine the effects of the different this compound concentrations.
-
Protocol 3: Use of this compound in Plant Tissue Culture to Reduce Shoot-Tip Necrosis
Objective: To reduce the incidence of shoot-tip necrosis in in vitro plant cultures using this compound.
Materials:
-
Plant tissue culture medium (e.g., Murashige and Skoog - MS medium)
-
This compound
-
Plant explants prone to shoot-tip necrosis (e.g., Pistacia vera)
-
Sterile culture vessels
-
Laminar flow hood
-
Autoclave
Procedure:
-
Media Preparation:
-
Prepare the plant tissue culture medium as per the standard protocol.
-
Before autoclaving, supplement the medium with this compound. A typical concentration to test would be in the range of 100-500 mg/L. The optimal concentration may vary depending on the plant species.
-
Adjust the pH of the medium to the desired level (usually 5.7-5.8) before adding gelling agents.
-
Dispense the medium into culture vessels and autoclave.
-
-
Explant Culture:
-
Under sterile conditions in a laminar flow hood, place the plant explants onto the prepared medium.
-
Culture the explants under appropriate light and temperature conditions for the specific plant species.
-
-
Observation and Subculture:
-
Observe the cultures regularly for signs of shoot-tip necrosis.
-
Compare the incidence and severity of necrosis in cultures with and without this compound supplementation.
-
Subculture the explants to fresh medium at regular intervals.
-
Signaling Pathways and Workflows
References
- 1. chinbullbotany.com [chinbullbotany.com]
- 2. EP1329441A1 - Plant nutrient compositions comprising gluconates and process of obtaining thereof - Google Patents [patents.google.com]
- 3. bonnieplants.com [bonnieplants.com]
- 4. Mobility and Uptake of Calcium by Plants - Goldsuite - Agricultural Products [goldsuite.com.au]
- 5. CHELATING GLUCONATES - JIAAN BIOTECH [jiaanbiotech.com]
The Pivotal Role of Calcium Gluconate in Advancing Biomaterial and Tissue Engineering Scaffolds
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the rapidly evolving fields of biomaterials and tissue engineering, the strategic use of specific compounds to enhance the regenerative potential of scaffolds is paramount. Calcium gluconate, a soluble and biocompatible calcium salt, has emerged as a key player in the development of sophisticated scaffolds for bone, cartilage, and soft tissue regeneration. Its unique properties facilitate controlled crosslinking of hydrogels, promote cellular signaling pathways crucial for tissue formation, and offer a versatile platform for drug delivery and 3D bioprinting applications. These application notes and protocols are designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding and practical guidance on leveraging this compound in their research.
Application Notes
This compound's utility in tissue engineering stems from its ability to provide a sustained release of calcium ions (Ca²⁺), which are essential for various physiological processes, including cell adhesion, proliferation, and differentiation. This controlled ion release makes it an ideal component for scaffolds aimed at regenerating tissues where calcium signaling is a critical regulator.
1. Bone Tissue Engineering:
Calcium ions released from scaffolds can significantly enhance osteogenesis, the process of new bone formation. Extracellular Ca²⁺ has been shown to induce osteogenic differentiation of mesenchymal stem cells (MSCs) by activating several signaling cascades.[1][2] The incorporation of this compound or its derivatives, such as calcium lactate gluconate, into scaffolds provides a localized and sustained source of these crucial ions.[3] This promotes the expression of osteogenic markers and the mineralization of the extracellular matrix.[1][4] Calcium phosphate-based materials, which can be formed in the presence of calcium ions, are well-known for their osteoconductive properties.
2. Cartilage Tissue Engineering:
In cartilage repair, this compound is frequently used as a gentle and effective crosslinking agent for anionic polysaccharides like alginate. This allows for the formation of injectable hydrogels that can fill irregularly shaped cartilage defects in a minimally invasive manner. The in-situ gelation, triggered by the release of Ca²⁺ from this compound, encapsulates chondrocytes or stem cells, providing a 3D environment that supports their viability and promotes the secretion of cartilage-specific extracellular matrix components, such as glycosaminoglycans (GAGs) and type II collagen. The mechanical properties and degradation rate of these hydrogels can be tailored by controlling the concentration of this compound and the architecture of the scaffold.
3. Drug Delivery:
The hydrogel networks formed using this compound as a crosslinker can serve as reservoirs for the controlled release of therapeutic agents. Bioactive molecules, such as growth factors or anti-inflammatory drugs, can be encapsulated within the scaffold and released as the hydrogel degrades. This localized and sustained delivery can enhance the regenerative process and modulate the local inflammatory environment.
4. 3D Bioprinting:
The controlled and predictable gelation kinetics offered by this compound make it a valuable component in bioinks for 3D bioprinting. By incorporating this compound into a biopolymer-laden ink, it is possible to print cell-laden constructs with high precision and shape fidelity. The subsequent crosslinking provides the structural integrity necessary for the printed scaffold to mature into functional tissue.
Signaling Pathways
The therapeutic effects of this compound-containing scaffolds are largely mediated by the influence of Ca²⁺ on intracellular signaling pathways.
Experimental Protocols
Protocol 1: Fabrication of Injectable Alginate Hydrogel Scaffolds Crosslinked with this compound for Cartilage Tissue Engineering
This protocol describes the preparation of an injectable alginate hydrogel using this compound-loaded microspheres as a crosslinking agent.
Materials:
-
Sodium alginate
-
Poly(ε-caprolactone)–b-poly(ethylene glycol)–b-poly(ε-caprolactone) (PCEC) microspheres (porous)
-
Calcium D-gluconate monohydrate
-
Ethanol (EtOH)
-
Deionized water
-
Chondrocytes (or other desired cell type)
-
Cell culture medium
Equipment:
-
Magnetic stirrer
-
Homogenizer
-
Syringes
-
Scanning Electron Microscope (SEM)
-
Mechanical tester
Procedure:
-
Preparation of this compound-Loaded Microspheres:
-
Disperse 100 mg of porous PCEC microspheres in 10 mL of a 3% (w/v) this compound solution in deionized water.
-
Stir the suspension for 2 hours to allow the this compound to infiltrate the pores of the microspheres.
-
Decant the this compound solution and add 10 mL of ethanol to precipitate the this compound within the pores.
-
Repeat this process three times to ensure adequate loading.
-
Dry the microspheres under vacuum.
-
-
Preparation of the Injectable Hydrogel:
-
Prepare a 1.5% (w/v) sterile sodium alginate solution in deionized water or cell culture medium.
-
Suspend chondrocytes in the alginate solution at a desired density (e.g., 1 x 10⁶ cells/mL).
-
Add 50 mg of the this compound-loaded microspheres to 0.75 mL of the cell-alginate suspension.
-
Homogenize the mixture to ensure a uniform distribution of the microspheres.
-
-
In-situ Gelation:
-
The mixture will form a gel in approximately 3 minutes at physiological conditions as calcium ions are released from the microspheres and crosslink the alginate chains.
-
The injectable formulation can be loaded into a syringe and injected into the defect site before gelation is complete.
-
Protocol 2: Fabrication of Electrospun Gelatin-Calcium Lactate Gluconate (CLG) Scaffolds for Bone Tissue Engineering
This protocol details the fabrication of a fibrous scaffold mimicking the periosteum using electrospinning.
Materials:
-
Gelatin (Type A)
-
Calcium lactate gluconate (CLG)
-
2,2,2-Trifluoroethanol (TFE)
-
Glutaraldehyde vapor (for crosslinking)
Equipment:
-
Electrospinning setup (high voltage power supply, syringe pump, spinneret)
-
Scanning Electron Microscope (SEM)
-
Energy Dispersive X-Ray (EDX) analyzer
-
X-Ray Diffractometer (XRD)
-
Fourier Transform Infrared (FTIR) Spectrometer
Procedure:
-
Preparation of the Electrospinning Solution:
-
Dissolve gelatin in TFE to create a 10% (w/v) solution.
-
Prepare separate solutions with the addition of 5% and 10% (w/w with respect to gelatin) CLG to the gelatin solution.
-
Stir the solutions until the components are fully dissolved.
-
-
Electrospinning Process:
-
Load the polymer solution into a syringe fitted with a 22-gauge needle.
-
Set the following electrospinning parameters (parameters may need optimization based on the specific setup):
-
Voltage: 15-20 kV
-
Flow rate: 0.5-1.0 mL/h
-
Distance between needle tip and collector: 15-20 cm
-
-
Collect the electrospun fibers on a grounded collector (e.g., aluminum foil).
-
-
Scaffold Crosslinking and Characterization:
-
Crosslink the electrospun scaffolds by exposing them to glutaraldehyde vapor for 24 hours to improve their stability in aqueous environments.
-
Characterize the scaffold morphology, elemental composition, crystallinity, and chemical structure using SEM, EDX, XRD, and FTIR, respectively.
-
Data Presentation
Table 1: Physicochemical Properties of this compound-Crosslinked Alginate Hydrogels
| Property | Value | Reference |
| Gelation Time | ~3 minutes | |
| Mean Pore Diameter | ~195 µm | |
| Compressive Modulus (MPs/Alg hydrogel) | 123.6 kPa | |
| Compressive Modulus (Alginate hydrogel) | 18.7 kPa | |
| Calcium Content (in loaded microspheres) | 10.09 wt% |
Table 2: In Vitro and In Vivo Performance of this compound-Containing Scaffolds
| Application | Scaffold Type | Key Findings | Reference |
| Cartilage Repair | Injectable Alginate Hydrogel with this compound-loaded Microspheres | Almost complete cartilage defect repair at 18 weeks in a rabbit model. Increased GAG and Type II Collagen deposition. | |
| Bone Regeneration | Electrospun Gelatin-Calcium Lactate Gluconate | Significant percentage of viable osteoblast-like cells. Increased mineralization compared to gelatin-only scaffolds. | |
| Bone Regeneration | Calcium Sulfate (CaSO₄)-containing scaffold | Increased MSC migration and bone formation in a concentration-dependent manner in a mouse calvarial defect model. |
Experimental Workflow and Logical Relationships
Disclaimer: These protocols provide a general framework. Researchers should optimize the parameters based on their specific materials, equipment, and experimental goals. Appropriate sterile techniques and ethical considerations for cell and animal studies must be followed.
References
- 1. A calcium-induced signaling cascade leading to osteogenic differentiation of human bone marrow-derived mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osteogenic Differentiation of MSC through Calcium Signaling Activation: Transcriptomics and Functional Analysis | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Impact of Calcium Gluconate on Protein Crystallization: An Exploratory Approach
Application Note
Introduction
Protein crystallization is a critical bottleneck in structural biology, essential for determining three-dimensional protein structures via X-ray crystallography. The process relies on inducing a supersaturated state of a purified protein solution, leading to the formation of well-ordered crystals. This is typically achieved by systematically varying parameters such as pH, temperature, protein concentration, and the composition of the crystallization cocktail, which often includes precipitants, buffers, and various additives.
Salts are a major class of precipitants, functioning by "salting out" the protein, where they compete for water molecules, thereby increasing effective protein concentration and promoting intermolecular interactions necessary for crystal lattice formation. While common salts like ammonium sulfate, sodium chloride, and various citrates are staples in crystallization screens, the exploration of novel agents remains a key area of interest for overcoming difficult crystallization challenges.
This document explores the potential, though currently undocumented, role of calcium gluconate as an additive or precipitant in protein crystallization. While there is a lack of established protocols for its use in this context, we will provide a general framework and exploratory protocols for screening its effectiveness. We will also discuss the known roles of calcium ions in crystallization and the general principles of screening new chemical agents.
The Role of Divalent Cations and Precipitants in Crystallization
Divalent cations, such as calcium (Ca²⁺), magnesium (Mg²⁺), and manganese (Mn²⁺), can play a significant role in protein crystallization.[1] They can act as stabilizing agents, binding to specific sites on the protein surface and promoting crystal contacts by forming bridges between protein molecules. In some instances, the presence of a specific divalent cation is a prerequisite for obtaining high-quality, diffraction-ready crystals.
Precipitants, on the other hand, reduce the solubility of the protein in a controlled manner to achieve supersaturation. The effectiveness of a salt as a precipitant is related to its position in the Hofmeister series, which ranks ions based on their ability to salt out or salt in proteins. The choice of the counter-ion is also critical, as it influences the ionic strength and other solution properties.
This compound: A Hypothetical Role
This compound, Ca(C₆H₁₁O₇)₂, is a salt composed of two gluconate anions for each calcium ion. While calcium chloride is a commonly used source of Ca²⁺ in crystallization screens, this compound is not. The larger, more complex gluconate anion would have different effects on the solution properties compared to the simple chloride ion. It may interact with the protein surface in novel ways, potentially leading to new crystal packing arrangements. However, its larger size and different charge distribution might also interfere with crystal formation. Given the empirical nature of protein crystallization, the only way to determine its utility is through systematic screening.
Data Presentation: Comparison of Common Precipitants
The following table summarizes the typical concentration ranges for common precipitants used in protein crystallization. This provides a baseline for designing experiments to test a new agent like this compound.
| Precipitant | Chemical Formula | Typical Concentration Range | Notes |
| Ammonium Sulfate | (NH₄)₂SO₄ | 0.5 - 3.5 M | Highly effective and widely used. |
| Sodium Chloride | NaCl | 0.5 - 4.0 M | Common salt, often used with other precipitants. |
| Sodium Citrate | Na₃C₆H₅O₇ | 0.4 - 1.2 M | Can also act as a buffer. |
| Polyethylene Glycol (PEG) 4000 | C₂ₙH₄ₙ₊₂Oₙ₊₁ | 8 - 30% (w/v) | A polymeric precipitant, works by volume exclusion. |
| Calcium Chloride | CaCl₂ | 0.1 - 0.5 M | Often used as an additive for its divalent cation. |
| This compound (Hypothetical) | Ca(C₆H₁₁O₇)₂ | To be determined | Exploratory agent. |
Experimental Protocols
The following protocols are designed for the systematic screening of a novel and unvalidated additive, such as this compound, in protein crystallization trials. The widely used vapor diffusion method is described.
Protocol 1: Initial Screening of this compound as a Primary Precipitant
This protocol aims to determine if this compound can act as a primary precipitant on its own.
Materials:
-
Purified protein solution (e.g., 5-15 mg/mL in a suitable buffer)
-
This compound stock solution (e.g., 1.0 M, filter-sterilized)
-
Deionized, sterile water
-
Crystallization plates (e.g., 24-well or 96-well sitting or hanging drop plates)
-
Pipettes and tips
-
Sealing tape or coverslips and vacuum grease
Procedure:
-
Prepare a Gradient of this compound Concentrations: In a 24-well plate, prepare a reservoir solution gradient of this compound from 0.1 M to 1.0 M. For each well, mix the this compound stock solution with deionized water to achieve the desired final concentration in a total volume of 500 µL.
-
Set Up Crystallization Drops:
-
For a sitting drop experiment, place a 1 µL drop of your protein solution on the post in the center of the well.
-
Add 1 µL of the reservoir solution from the same well to the protein drop.
-
For a hanging drop experiment, place a 1 µL drop of protein solution on a coverslip, followed by 1 µL of the reservoir solution. Invert the coverslip over the well and seal with vacuum grease.
-
-
Seal the Plate: Carefully seal the plate with clear sealing tape or by placing the coverslips.
-
Incubate and Observe: Incubate the plate at a constant temperature (e.g., 4°C or 20°C). Observe the drops under a microscope regularly over several weeks for the formation of crystals, precipitate, or other changes. Record all observations.
Protocol 2: Screening this compound as an Additive
This protocol tests the effect of this compound as an additive in combination with a known precipitant.
Materials:
-
Purified protein solution
-
A known precipitant solution that has previously shown some promise (e.g., 1.6 M ammonium sulfate or 20% PEG 4000)
-
This compound stock solution (e.g., 0.5 M)
-
Crystallization plates and other necessary equipment as in Protocol 1.
Procedure:
-
Prepare Reservoir Solutions: Prepare a series of reservoir solutions, each containing the primary precipitant at a constant concentration. To each of these, add varying concentrations of this compound (e.g., 10 mM, 25 mM, 50 mM, 100 mM). Ensure the total volume in each reservoir is 500 µL. Include a control well with no this compound.
-
Set Up Crystallization Drops: Proceed as described in Protocol 1, mixing 1 µL of protein solution with 1 µL of the corresponding reservoir solution in each drop.
-
Seal, Incubate, and Observe: Seal the plate, incubate at a constant temperature, and regularly observe and record the results. Compare the outcomes in the wells containing this compound to the control well.
Visualizations
The following diagrams illustrate the general workflow for protein crystallization and the logic of screening a new additive.
Conclusion
The use of this compound in protein crystallization is an unexplored area. There is no established body of literature to suggest its widespread use or to provide specific, optimized protocols. However, the empirical nature of protein crystallization means that novel chemical agents can sometimes provide breakthroughs for particularly challenging proteins. The protocols and logical frameworks provided here offer a starting point for researchers interested in exploring the potential of this compound as a novel additive or precipitant. Any screening effort should be systematic, well-controlled, and all results, both positive and negative, should be meticulously documented to build a knowledge base for this and other unexplored crystallization agents.
References
Application Notes and Protocols: Calcium Gluconate in Single-Cell Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis.[1][2] Single-cell calcium imaging has become an indispensable tool for investigating these processes, allowing for real-time visualization of intracellular Ca²⁺ dynamics.[3][4] The precise control of the extracellular calcium concentration is critical in these experiments to dissect the contributions of intracellular stores versus extracellular influx to the observed Ca²⁺ signals.
Calcium gluconate, a soluble salt of calcium and gluconic acid, serves as a valuable reagent in this context.[2] While commonly known for its clinical applications in treating hypocalcemia, its utility in in vitro research stems from its ability to modulate extracellular Ca²⁺ levels. Notably, the gluconate anion itself acts as a low-affinity Ca²⁺ buffer, which can influence the kinetics of calcium signaling events.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preparing experimental solutions for single-cell calcium imaging.
Data Presentation
Table 1: Composition of Standard Imaging Buffers
| Component | HEPES-Buffered Saline (HBS) | Hanks' Balanced Salt Solution (HBSS) |
| NaCl | 135-145 mM | 137 mM |
| KCl | 5 mM | 5.4 mM |
| MgCl₂ | 1 mM | 0.5 mM |
| CaCl₂ (Standard) | 1-2 mM | 1.3 mM |
| HEPES | 10-20 mM | 10 mM |
| D-Glucose | 10 mM | 5.5 mM |
| NaHCO₃ | - | 4.2 mM |
| Na₂HPO₄ | - | 0.34 mM |
| KH₂PO₄ | - | 0.44 mM |
| pH | 7.4 | 7.4 |
Table 2: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂CaO₁₄ | |
| Molar Mass | 430.37 g/mol (anhydrous) | |
| Elemental Calcium Content | ~9.3% by weight | |
| Ca²⁺ Binding Affinity of Gluconate | Low (apparent K_D ~15.5 mM) |
Table 3: Example Concentrations for Modulating Extracellular Calcium
| Condition | This compound Concentration | Approximate Elemental Ca²⁺ Concentration | Notes |
| Calcium-Free | 0 mM | 0 mM | Add 0.5-1 mM EGTA to chelate trace Ca²⁺. |
| Low Calcium | 2.7 mM | ~0.25 mM | For studying store-operated calcium entry (SOCE). |
| Physiological Calcium | 10.8 mM | ~1.0 mM | Mimics typical interstitial fluid Ca²⁺ levels. |
| High Calcium | 21.5 mM | ~2.0 mM | To study the effects of elevated extracellular Ca²⁺. |
| Very High Calcium | 53.8 mM | ~5.0 mM | Used in specific experimental paradigms, e.g., to maximally stimulate the calcium-sensing receptor (CaSR). |
Note: The elemental calcium concentration is an approximation. For precise free Ca²⁺ concentrations, especially at lower levels, the use of a Ca²⁺-sensitive electrode or calibration with Ca²⁺ buffers is recommended due to the buffering capacity of gluconate and other buffer components.
Signaling Pathways and Experimental Workflows
Calcium Signaling Pathways
Changes in extracellular Ca²⁺ concentration, modulated by the addition of this compound, can trigger a cascade of intracellular events. These are primarily initiated through the influx of Ca²⁺ across the plasma membrane via various channels or by activating the calcium-sensing receptor (CaSR). This initial trigger can then lead to the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER), through inositol trisphosphate (IP₃) receptors (IP₃Rs) and ryanodine receptors (RyRs), amplifying the signal.
Caption: Calcium Signaling Pathway Activation.
Experimental Workflow
A typical single-cell calcium imaging experiment involving the modulation of extracellular Ca²⁺ with this compound follows a standardized workflow. This begins with cell preparation and loading with a Ca²⁺ indicator, followed by baseline imaging and subsequent perfusion with solutions containing different concentrations of this compound.
Caption: Single-Cell Calcium Imaging Workflow.
Experimental Protocols
Protocol 1: Preparation of HEPES-Buffered Saline (HBS) with Varying this compound Concentrations
This protocol describes the preparation of a versatile imaging buffer suitable for a wide range of cell types.
Materials:
-
NaCl
-
KCl
-
MgCl₂
-
HEPES
-
D-Glucose
-
This compound (C₁₂H₂₂CaO₁₄)
-
EGTA (for Ca²⁺-free buffer)
-
NaOH (for pH adjustment)
-
Ultrapure water
Procedure:
-
Prepare 10x HBS Stock Solution (without Ca²⁺):
-
Dissolve the following in 80 mL of ultrapure water:
-
8.18 g NaCl (for 140 mM)
-
0.37 g KCl (for 5 mM)
-
0.20 g MgCl₂·6H₂O (for 1 mM)
-
4.77 g HEPES (for 20 mM)
-
1.80 g D-Glucose (for 10 mM)
-
-
Adjust the pH to 7.4 with NaOH.
-
Bring the final volume to 100 mL with ultrapure water.
-
Sterilize by filtration (0.22 µm filter) and store at 4°C.
-
-
Prepare 1x Working Solutions:
-
Calcium-Free HBS:
-
To 90 mL of ultrapure water, add 10 mL of 10x HBS stock.
-
Add 0.19 g of EGTA (for 0.5 mM).
-
Check and adjust pH to 7.4 with NaOH.
-
This solution is used for baseline measurements and to study Ca²⁺ influx.
-
-
HBS with this compound:
-
For 100 mL of 1x HBS with a desired this compound concentration (e.g., 10.8 mM for ~1 mM elemental Ca²⁺), calculate the required amount of this compound (e.g., 10.8 mmol/L * 0.1 L * 430.37 g/mol = 0.465 g).
-
To ~80 mL of ultrapure water, add 10 mL of 10x HBS stock.
-
Add the calculated amount of this compound and stir until fully dissolved. Gentle warming may be required.
-
Allow the solution to cool to room temperature.
-
Check and adjust the pH to 7.4 with NaOH.
-
Bring the final volume to 100 mL with ultrapure water.
-
Prepare fresh on the day of the experiment.
-
-
Protocol 2: Single-Cell Calcium Imaging Using Fura-2 AM
This protocol outlines the procedure for loading cells with the ratiometric Ca²⁺ indicator Fura-2 AM and performing a typical experiment to assess the response to changes in extracellular Ca²⁺.
Materials:
-
Cells cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous DMSO
-
Calcium-Free HBS (from Protocol 1)
-
HBS with various concentrations of this compound (from Protocol 1)
-
Fluorescence imaging system equipped with 340 nm and 380 nm excitation filters and a ~510 nm emission filter.
Procedure:
-
Preparation of Fura-2 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
For the final loading solution, mix 5 µL of 1 mM Fura-2 AM stock and 5 µL of 20% Pluronic F-127 stock in 1 mL of serum-free culture medium or HBS to achieve a final Fura-2 AM concentration of 5 µM.
-
-
Cell Loading:
-
Wash the cultured cells once with serum-free medium or HBS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically for each cell type.
-
After incubation, wash the cells twice with Calcium-Free HBS to remove extracellular dye.
-
Incubate the cells in Calcium-Free HBS for a further 30 minutes to allow for complete de-esterification of the dye.
-
-
Calcium Imaging:
-
Mount the coverslip onto the perfusion chamber of the microscope.
-
Continuously perfuse the cells with Calcium-Free HBS and record a stable baseline fluorescence.
-
Acquire images by alternating excitation at 340 nm and 380 nm, collecting the emission at ~510 nm.
-
Switch the perfusion to an HBS solution containing the desired concentration of this compound.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
At the end of the experiment, a calibration can be performed using ionomycin in the presence of saturating Ca²⁺ and a Ca²⁺-free solution with EGTA to determine the R_min and R_max values for converting fluorescence ratios to absolute Ca²⁺ concentrations.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F₃₄₀/F₃₈₀) for each ROI in every time frame.
-
Plot the F₃₄₀/F₃₈₀ ratio over time to visualize the changes in intracellular Ca²⁺ concentration.
-
Quantify parameters such as the peak amplitude, duration, and frequency of Ca²⁺ transients.
-
Conclusion
This compound is a readily available and effective reagent for modulating extracellular calcium concentrations in single-cell imaging experiments. Its use allows for the detailed investigation of calcium influx pathways and their contribution to intracellular calcium signaling. The protocols provided herein offer a framework for the preparation of experimental solutions and the execution of calcium imaging experiments. Researchers should optimize these protocols for their specific cell types and experimental questions to ensure robust and reproducible results.
References
- 1. Calcium-buffering effects of gluconate and nucleotides, as determined by a novel fluorimetric titration method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Single-Cell Ca2+ Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Endoplasmic Reticulum Stress via Calcium Homeostasis Modulation
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and folding, lipid biosynthesis, and calcium storage. The luminal environment of the ER is unique, with a high concentration of calcium (Ca²⁺) that is essential for the proper functioning of Ca²⁺-dependent chaperones involved in protein folding, such as calreticulin and GRP78/BiP.[1][2][3] Disruption of ER Ca²⁺ homeostasis is a major cause of ER stress, a state of cellular dysfunction that arises when the protein folding capacity of the ER is overwhelmed. This leads to the accumulation of unfolded or misfolded proteins and the activation of a complex signaling network known as the Unfolded Protein Response (UPR).[1][4]
While calcium gluconate is a well-established clinical agent for treating hypocalcemia and other conditions requiring systemic calcium supplementation, it is not a standard or documented laboratory reagent for the direct induction or specific modulation of ER stress in in vitro research settings. Instead, researchers typically employ specific pharmacological agents that directly target ER Ca²⁺ channels and pumps or interfere with protein processing to study ER stress.
These application notes will detail the principles and protocols for studying the role of Ca²⁺ in ER stress using established and validated research tools. We will focus on two commonly used inducers: Thapsigargin, which directly depletes ER Ca²⁺ stores, and Tunicamycin, which inhibits protein glycosylation and indirectly impacts Ca²⁺ homeostasis.
Principle of ER Stress Induction via Calcium Dysregulation
ER stress and the subsequent UPR are initiated by three transmembrane sensor proteins: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone GRP78/BiP.
Depletion of ER Ca²⁺ disrupts the function of Ca²⁺-dependent chaperones, leading to an accumulation of unfolded proteins. These unfolded proteins then bind to GRP78/BiP, causing it to dissociate from the UPR sensors and leading to their activation. This initiates downstream signaling cascades aimed at restoring ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.
Key Concepts:
-
Direct Ca²⁺ Depletion: Agents like thapsigargin inhibit the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps, preventing the reuptake of Ca²⁺ into the ER lumen and leading to a rapid and sustained depletion of ER Ca²⁺ stores.
-
Indirect Ca²⁺ Dysregulation: Compounds such as tunicamycin inhibit N-linked glycosylation, a critical step in protein folding. The resulting accumulation of misfolded proteins can indirectly lead to ER Ca²⁺ depletion.
Established Agents for Modulating ER Calcium and Inducing ER Stress
The following table summarizes the mechanisms and typical working concentrations of standard agents used to induce ER stress by affecting calcium homeostasis or protein folding.
| Agent | Mechanism of Action | Typical Cell Culture Concentration | Incubation Time | Key Downstream Effects |
| Thapsigargin | Irreversibly inhibits SERCA pumps, leading to ER Ca²⁺ depletion. | 100 nM - 1 µM | 1 - 24 hours | Rapid activation of all three UPR branches (IRE1α, PERK, ATF6). |
| Tunicamycin | Inhibits N-acetylglucosamine transferases, blocking N-linked glycosylation and causing accumulation of unfolded glycoproteins. | 1 - 10 µg/mL | 4 - 24 hours | Robust induction of UPR, particularly GRP78 and CHOP expression. Can also cause a reduction in ER Ca²⁺ levels. |
| A23187 (Calcium Ionophore) | Forms lipid-soluble complexes with divalent cations, increasing their permeability across biological membranes and disrupting cellular Ca²⁺ gradients. | 1 - 10 µM | 1 - 12 hours | Induces a rapid increase in cytosolic Ca²⁺ and depletion of ER stores, leading to ER stress. |
| Ionomycin | A more specific calcium ionophore than A23187. | 1 - 5 µM | 1 - 12 hours | Similar to A23187, causes a rapid increase in cytosolic Ca²⁺ and ER Ca²⁺ depletion. |
Experimental Protocols
Protocol 1: Induction of ER Stress using Thapsigargin
This protocol describes the induction of ER stress in cultured mammalian cells by depleting ER Ca²⁺ stores with thapsigargin.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, SH-SY5Y)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Thapsigargin (stock solution in DMSO, e.g., 1 mM)
-
Reagents for downstream analysis (e.g., RNA lysis buffer, protein lysis buffer, apoptosis assay kits)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Thapsigargin Working Solution: Dilute the thapsigargin stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1 µM). Include a vehicle control (DMSO) at the same final concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing thapsigargin or the vehicle control.
-
Incubation: Return the cells to the incubator for the desired period (e.g., 4, 8, 16, or 24 hours), depending on the downstream application.
-
Cell Harvesting and Analysis: After incubation, harvest the cells for downstream analysis of ER stress markers, such as:
-
qRT-PCR: Analyze the mRNA expression of UPR target genes (e.g., GRP78, CHOP, spliced XBP1).
-
Western Blot: Analyze the protein levels of UPR markers (e.g., p-PERK, p-eIF2α, ATF4, GRP78, CHOP).
-
Apoptosis Assays: Measure apoptosis using methods like Annexin V staining or caspase-3/7 activity assays.
-
Protocol 2: Induction of ER Stress using Tunicamycin
This protocol outlines the induction of ER stress by inhibiting protein glycosylation with tunicamycin.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
PBS, sterile
-
Tunicamycin (stock solution in DMSO, e.g., 5 mg/mL)
-
Reagents for downstream analysis
Procedure:
-
Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.
-
Preparation of Tunicamycin Working Solution: Prepare a working solution of tunicamycin in pre-warmed complete medium to the desired final concentration (e.g., 5 µg/mL). Prepare a vehicle control (DMSO) at the same final concentration.
-
Treatment: Replace the culture medium with the medium containing tunicamycin or the vehicle control.
-
Incubation: Incubate the cells for the desired time (typically 16-24 hours for robust UPR induction).
-
Cell Harvesting and Analysis: Harvest the cells and perform downstream analysis as described in step 6 of Protocol 1.
Visualization of Signaling Pathways and Workflows
ER Stress and the Unfolded Protein Response (UPR)
The following diagram illustrates the three main branches of the UPR signaling pathway activated during ER stress.
Caption: The Unfolded Protein Response (UPR) signaling cascade.
Experimental Workflow for ER Stress Induction
This diagram outlines the general workflow for an in vitro experiment studying ER stress.
Caption: General experimental workflow for inducing ER stress in cell culture.
Conclusion
The study of ER stress is crucial for understanding its role in numerous diseases, including neurodegenerative disorders, diabetes, and cancer. While this compound is not a tool for inducing ER stress in a research context, understanding the central role of Ca²⁺ in ER function is paramount. By using established pharmacological agents like thapsigargin and tunicamycin, researchers can effectively modulate ER Ca²⁺ homeostasis and protein folding to investigate the intricate signaling pathways of the Unfolded Protein Response and its consequences for cell fate. The protocols and diagrams provided here serve as a guide for researchers and drug development professionals to design and execute robust experiments in this critical area of cell biology.
References
- 1. Calcium as a reliable marker for the quantitative assessment of endoplasmic reticulum stress in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium signaling and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium as a reliable marker for the quantitative assessment of endoplasmic reticulum stress in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca2+ signalling system initiated by Endoplasmic reticulum stress stimulates PERK activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Calcium Gluconate in a Laboratory Setting
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for substances like calcium gluconate is imperative. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound.
I. Core Principles of this compound Disposal
This compound is not generally classified as a hazardous chemical according to the OSHA Hazard Communication Standard[1]. However, it is crucial to handle its disposal with care to minimize environmental impact. The primary principle is to manage and dispose of this compound waste in accordance with all applicable federal, state, and local environmental control regulations[2][3]. It is the responsibility of the product user to determine if the waste meets the criteria for hazardous waste at the time of disposal[1].
II. Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the form of the waste—whether it is unused or expired material, contaminated materials from a spill, or empty containers.
A. Unused or Expired this compound
-
Do Not Dispose into Sewer: Avoid disposing of this compound waste directly into the sewer system[4]. While some sources suggest small amounts of residue may be flushed with plenty of water, the general consensus is to avoid sewer disposal to prevent environmental release.
-
Engage a Licensed Waste Disposal Company: The recommended method for disposing of unused or expired this compound is to offer it to a licensed hazardous material disposal company. This ensures the waste is managed in a compliant and environmentally sound manner.
-
Incineration: Where permitted, waste material may be incinerated in a licensed facility, potentially after being mixed with a suitable combustible material. The incinerator should be equipped with an afterburner and scrubber to minimize harmful emissions.
-
Landfill: Disposal in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes is another option.
B. Management of Spills
In the event of a this compound spill, follow these steps to ensure safety and proper cleanup:
-
Ensure Proper Ventilation: Ventilate the area of the leak or spill.
-
Wear Personal Protective Equipment (PPE): At a minimum, safety glasses, a lab coat, gloves, and a dust respirator should be worn.
-
Contain the Spill: For small spills, use appropriate tools to carefully sweep up the solid material and place it in a convenient, labeled waste disposal container. Avoid generating dust. For large spills, use a shovel for containment.
-
Clean the Area: After the solid material has been removed, clean the contaminated surface by spreading water on it. For liquid formulations, absorb the spill with an inert material such as sand, earth, or vermiculite and place it in a suitable container for disposal.
-
Dispose of Contaminated Materials: Dispose of the collected spilled material and any contaminated cleaning materials according to the procedures for unused this compound.
C. Disposal of Empty Containers
-
Handle as Product: Empty containers should be handled as if they still contain the product.
-
Recycling or Disposal: Empty containers should be taken to an approved waste handling site for recycling or disposal. Do not reuse containers for other purposes unless they have been thoroughly decontaminated.
III. Quantitative Data for Disposal
No specific quantitative data, such as concentration limits for disposal, were identified in the reviewed safety data sheets. Disposal decisions should be based on the qualitative guidelines provided and in accordance with local regulations.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Gluconate
In the fast-paced environment of scientific research and drug development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling calcium gluconate, a compound widely used in various applications. Adherence to these procedures will help safeguard researchers and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE based on the potential hazards associated with the substance.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or goggles | In situations with potential for dust, mists, or aerosols, goggles are recommended. A faceshield should be worn if there is a risk of direct facial contact.[1] |
| Hands | Chemical-resistant gloves | The specific type of glove material should be chosen based on the nature of the work. Double gloving may be considered for enhanced protection.[1] |
| Body | Laboratory coat or work uniform | Additional protective garments such as aprons, sleevelets, or disposable suits should be used based on the specific laboratory task to prevent skin exposure.[1] |
| Respiratory | Respiratory protection | If local exhaust ventilation is insufficient or if exposure assessments indicate a risk of exceeding exposure limits, appropriate respiratory protection for particulates should be used.[1] |
Procedural Guidance for Safe Handling and Disposal
Handling Procedures:
Safe handling of this compound is critical to prevent accidental exposure. Researchers should adhere to the following procedural steps:
-
Ventilation: Always handle this compound in a well-ventilated area.[2] If adequate general ventilation is not available, use local exhaust ventilation to control airborne dust or mists.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe in dust, vapors, or spray mists.
-
Hygiene Practices: Follow good industrial hygiene and safety practices. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the substance.
-
Container Management: Keep the container tightly closed when not in use. Ensure containers are properly labeled.
Disposal Plan:
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of waste materials in accordance with all applicable local, state, and federal regulations. Do not dispose of this compound waste into the sewer system.
-
Container Disposal: Empty containers should be taken to an approved waste handling site for recycling or disposal. If not specified otherwise, dispose of them as unused product.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe this compound Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
